Xenyhexenic Acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
95040-85-0 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
(E)-2-(4-phenylphenyl)hex-4-enoic acid |
InChI |
InChI=1S/C18H18O2/c1-2-3-9-17(18(19)20)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h2-8,10-13,17H,9H2,1H3,(H,19,20)/b3-2+ |
InChI Key |
ZVRCODPBROUJIT-NSCUHMNNSA-N |
SMILES |
CC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Isomeric SMILES |
C/C=C/CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Xenyhexenic acid; CV-57533; CV 57533; CV57533. |
Origin of Product |
United States |
Foundational & Exploratory
Xenyhexenic Acid: An Obscure Anti-Lipid Agent with Limited Publicly Available Data
Despite its classification as a synthetic anti-lipid agent, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of detailed information regarding the discovery, synthesis, and biological activity of Xenyhexenic acid. While basic chemical identifiers are available, in-depth experimental data, mechanistic studies, and clinical trial information remain largely elusive, precluding the creation of a detailed technical guide for research and drug development professionals.
This compound, also known by its IUPAC name (E)-2-(4-phenylphenyl)hex-4-enoic acid and synonyms such as CV-57533, is a chemical entity with the formula C₁₈H₁₈O₂ and CAS number 94886-45-0. Its primary therapeutic indication is noted as an anti-lipid agent. However, beyond this general classification, the specifics of its biological function and developmental history are not well-documented in prominent scientific databases.
Discovery and Origins
Synthesis of this compound
The synthesis of this compound has been broadly described as achievable through a Suzuki-Miyaura coupling reaction. This well-established palladium-catalyzed cross-coupling method is a standard approach for the formation of carbon-carbon bonds, particularly for creating biaryl structures like the one found in this compound.
A plausible synthetic route would involve the coupling of a boronic acid or ester derivative of one of the aromatic rings with a halide derivative of the other, followed by the introduction of the hexenoic acid side chain. However, a specific, detailed, and reproducible experimental protocol for the synthesis of this compound is not published in readily accessible scientific literature.
Biological Activity and Mechanism of Action
This compound is categorized as a synthetic anti-lipid agent, implying that it has an effect on the metabolism of lipids. The precise mechanism of action, including the specific enzymes or signaling pathways it targets, remains unelucidated in the available literature. General mechanisms for anti-lipid agents include the inhibition of key enzymes in lipid biosynthesis, enhancement of lipid catabolism, or modulation of lipid transport and absorption. Without dedicated pharmacological studies, the exact pathway through which this compound exerts its effects is unknown.
There is a lack of publicly available data on its biological activity, such as in vitro IC50 or EC50 values against relevant targets, or in vivo efficacy data from animal models of dyslipidemia. Furthermore, no information could be found regarding any clinical trials conducted with this compound.
Data Summary
Due to the absence of specific quantitative data from preclinical or clinical studies, a structured table summarizing such information cannot be provided.
| Data Point | Value | Source |
| IC50/EC50 | Not Available | N/A |
| In Vivo Efficacy | Not Available | N/A |
| Clinical Trial Phase | Not Available | N/A |
Experimental Protocols
Detailed methodologies for key experiments, such as a step-by-step synthesis protocol or a biological assay for determining its anti-lipid activity, are not available in the public scientific literature.
Visualizations
The creation of diagrams for signaling pathways or experimental workflows is not possible without foundational information on the mechanism of action and a detailed synthesis procedure.
An In-depth Technical Guide to (E)-2-(4-phenylphenyl)hex-4-enoic Acid: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-2-(4-phenylphenyl)hex-4-enoic acid, also known as Xenyhexenic acid, is a biphenyl carboxylic acid derivative with potential applications in drug development, particularly as a synthetic anti-lipid agent. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its putative biological activity. Due to the limited availability of specific experimental data for this compound, this guide incorporates data from structurally similar analogs to provide a representative profile.
Chemical Properties
(E)-2-(4-phenylphenyl)hex-4-enoic acid is an aromatic carboxylic acid characterized by a biphenyl moiety linked to a hexenoic acid chain. Biphenyl carboxylic acids are generally crystalline solids, a property attributed to their rigid structure and potential for intermolecular hydrogen bonding.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | (E)-2-([1,1'-biphenyl]-4-yl)hex-4-enoic acid | N/A |
| Synonyms | This compound | N/A |
| Molecular Formula | C₁₈H₁₈O₂ | N/A |
| Molecular Weight | 266.34 g/mol | N/A |
| Appearance | Solid (predicted) | [1] |
Table 1: Physicochemical Properties of (E)-2-(4-phenylphenyl)hex-4-enoic Acid and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| (E)-2-(4-phenylphenyl)hex-4-enoic acid | C₁₈H₁₈O₂ | 266.34 | Not Available |
| [1,1'-biphenyl]-2-carboxylic acid | C₁₃H₁₀O₂ | 198.22 | 113-115 |
| [1,1'-biphenyl]-4-carboxylic acid | C₁₃H₁₀O₂ | 198.22 | 220-222 |
| (E)-But-2-enoic acid | C₄H₆O₂ | 86.09 | 70-72 |
| 2-(Biphenyl-4-yl)propionic acid | C₁₅H₁₄O₂ | 226.27 | Not Available |
Data for analogs are provided for comparative purposes due to the absence of specific experimental data for the target compound.
Spectral Data
Detailed experimental spectral data (NMR, Mass Spectrometry) for (E)-2-(4-phenylphenyl)hex-4-enoic acid are not available. However, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.
-
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the biphenyl group, the vinylic protons of the hexenoic acid chain, the allylic and alpha-protons, and the terminal methyl group.
-
¹³C NMR: The spectrum would display signals for the carboxylic acid carbon, the aromatic carbons of the biphenyl system, and the aliphatic carbons of the hexenoic acid chain.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.
Synthesis
A plausible and efficient synthetic route for (E)-2-(4-phenylphenyl)hex-4-enoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.
Proposed Synthetic Pathway
The synthesis would involve the coupling of a 4-biphenylboronic acid with a suitable 2-bromohex-4-enoate ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.
Caption: Proposed Suzuki-Miyaura coupling synthesis pathway.
Representative Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol is a general representation and would require optimization for the specific synthesis of (E)-2-(4-phenylphenyl)hex-4-enoic acid.
-
Reaction Setup: To a reaction vessel, add 4-biphenylboronic acid (1.0 eq.), ethyl (E)-2-bromohex-4-enoate (1.1 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene and an aqueous solution of a base such as potassium carbonate (2.0 eq.).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and perform an aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification of Ester: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ester by column chromatography.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and an aqueous solution of sodium hydroxide. Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Final Product Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. Collect the solid product by filtration, wash with water, and dry under vacuum.
Caption: General experimental workflow for synthesis.
Biological Activity
(E)-2-(4-phenylphenyl)hex-4-enoic acid is classified as a synthetic anti-lipid agent. While its specific mechanism of action has not been elucidated, studies on analogous biphenyl carboxylic acids suggest that it may act by inhibiting the synthesis of glycerides.
Putative Mechanism of Action: Inhibition of Triglyceride Synthesis
Triglyceride synthesis is a multi-step enzymatic process. Carboxylic acid derivatives can interfere with this pathway at various stages. One potential mechanism is the inhibition of acyl-CoA synthetase, the enzyme responsible for activating fatty acids, which is a prerequisite for their incorporation into triglycerides.
Caption: Putative inhibition of triglyceride synthesis pathway.
Conclusion
(E)-2-(4-phenylphenyl)hex-4-enoic acid represents a molecule of interest for researchers in medicinal chemistry and drug development due to its potential as an anti-lipid agent. While specific experimental data for this compound is scarce, this guide provides a foundational understanding of its chemical nature, a viable synthetic strategy, and a plausible biological mechanism based on the properties of related compounds. Further research is warranted to fully characterize this molecule and explore its therapeutic potential.
References
An In-depth Technical Guide on the Mechanism of Action of Pirinixic Acid (WY-14,643) in Lipid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "Xenyhexenic acid" did not yield any specific scientific information, suggesting it may be a hypothetical or erroneous term. This guide will instead focus on Pirinixic acid (also known as WY-14,643) , a well-characterized compound with a clear mechanism of action in lipid metabolism that aligns with the core requirements of the original query.
Executive Summary
Pirinixic acid (WY-14,643) is a potent and selective synthetic agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] PPARα is a ligand-activated nuclear transcription factor that plays a pivotal role in the regulation of lipid and glucose homeostasis.[3][4] By activating PPARα, pirinixic acid modulates the expression of a suite of genes involved in fatty acid transport, uptake, and catabolism, primarily in tissues with high fatty acid oxidation rates such as the liver, heart, and skeletal muscle.[1][3] This activity leads to a significant reduction in plasma lipid levels, making it a subject of extensive research for dyslipidemia and related metabolic disorders.[5] This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, experimental methodologies, and visual pathway diagrams.
Core Mechanism of Action: PPARα Agonism
The primary mechanism through which pirinixic acid exerts its effects on lipid metabolism is the activation of PPARα.[1]
-
Ligand Binding and Receptor Activation: Pirinixic acid, as a fatty acid mimetic, binds to the ligand-binding domain of PPARα.[5][6] This binding event induces a conformational change in the receptor.
-
Heterodimerization and DNA Binding: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[4] This PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3][4]
-
Transcriptional Regulation: Upon binding to PPREs, the complex recruits co-activator proteins, which initiates the transcription of genes that are critically involved in various aspects of lipid metabolism.[4] This leads to an increased capacity for fatty acid oxidation and a reduction in circulating lipid levels.
Signaling Pathway Diagram
Caption: Pirinixic acid activation of the PPARα signaling pathway.
Quantitative Data on Pirinixic Acid's Efficacy
The activity of pirinixic acid has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Potency and Activity
| Parameter | Species/Cell Line | Value | Reference |
| EC₅₀ for PPARα | Murine | 0.63 µM | [7] |
| EC₅₀ for PPARα | Human | 1.5 - 5.0 µM | [2][7] |
| EC₅₀ for PPARγ | Murine | 32 µM | [7] |
| EC₅₀ for PPARγ | Human | 60 µM | [7] |
| EC₅₀ for PPARδ | Human | 35 µM | [7] |
EC₅₀ (Half-maximal effective concentration) values demonstrate pirinixic acid's selectivity for PPARα over other PPAR isoforms.
Table 2: In Vivo Effects on Lipid Metabolism in Rodent Models
| Parameter | Animal Model | Treatment Dose | Result | Reference |
| Plasma Triglycerides | High Fat-Fed Rats | 3 mg/kg | ↓ 16% | [2] |
| Muscle Triglycerides | High Fat-Fed Rats | 3 mg/kg | ↓ 34% | [2] |
| Infarct Size | Rat (Myocardial Ischemia) | 1 mg/kg (IV) | ↓ 44% | [2] |
| Hepatic Injury (MDA levels) | Obese Rats | 10 mg/kg (IV) | ↓ Significantly | [7] |
These data highlight the significant lipid-lowering and protective effects of pirinixic acid in preclinical models.
Table 3: Regulation of Key Target Genes in Hepatocytes
| Gene | Function | System | Treatment | Fold Change | Reference |
| CPT1A | Fatty Acid Transport | Human Hepatocytes | WY-14,643 | ↑ Upregulated | [8] |
| MCAD | β-oxidation | Mouse Hepatocytes | WY-14,643 | ↑ Upregulated | [1] |
| ACOX1 | Peroxisomal β-oxidation | Human Hepatocytes | WY-14,643 | ↑ Upregulated | [8] |
| FADS2 | Fatty Acid Desaturation | Human Liver Slices | WY-14,643 | ↑ Upregulated | [9] |
| CYP7A1 | Bile Acid Synthesis | HepG2 Cells | WY-14,643 | ↓ Downregulated | [8] |
Gene expression changes confirm the downstream effects of PPARα activation on lipid metabolic pathways.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for key experiments used to characterize the action of pirinixic acid.
PPARα Reporter Transactivation Assay
This assay quantifies the ability of a compound to activate PPARα and drive the expression of a reporter gene.
Objective: To determine the EC₅₀ of pirinixic acid for human PPARα.
Methodology:
-
Cell Culture: Human osteosarcoma (U2OS) or hepatoma (HepG2) cells are cultured in DMEM supplemented with 10% FBS and antibiotics.[7]
-
Transfection: Cells are transiently transfected using a lipid-based reagent with two plasmids:
-
An expression vector for the human PPARα ligand-binding domain fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Compound Treatment: 24 hours post-transfection, the medium is replaced with a medium containing various concentrations of pirinixic acid (e.g., 10⁻⁹ to 10⁻⁴ M) or vehicle control (DMSO).
-
Incubation: Cells are incubated for an additional 24 hours to allow for receptor activation and reporter gene expression.
-
Luciferase Assay: The cells are lysed, and luciferase activity is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: Luminescence values are normalized to a control (e.g., total protein concentration). The dose-response curve is plotted, and the EC₅₀ is calculated using non-linear regression.
In Vivo Study in High-Fat Diet-Fed Rats
This protocol assesses the effect of pirinixic acid on plasma and tissue lipid levels in a diet-induced obesity model.
Objective: To evaluate the lipid-lowering efficacy of pirinixic acid in vivo.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and dyslipidemia.
-
Compound Administration: Rats are randomly assigned to treatment groups. Pirinixic acid (e.g., 3-10 mg/kg body weight) or vehicle is administered daily via oral gavage.[2]
-
Sample Collection: After a defined treatment period (e.g., 2-4 weeks), animals are fasted overnight. Blood samples are collected via cardiac puncture into EDTA-containing tubes. Tissues such as the liver and skeletal muscle are excised, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Biochemical Analysis: Plasma is separated by centrifugation. Plasma triglycerides, total cholesterol, and other relevant metabolites are measured using commercial enzymatic assay kits.
-
Tissue Lipid Extraction: Lipids are extracted from homogenized liver and muscle samples using the Folch method (chloroform:methanol).
-
Data Analysis: Statistical analysis (e.g., t-test or ANOVA) is performed to compare lipid levels between the pirinixic acid-treated and vehicle control groups.
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing pirinixic acid.
Conclusion and Future Perspectives
Pirinixic acid (WY-14,643) is a powerful tool for studying the role of PPARα in lipid metabolism. Its robust activation of this nuclear receptor leads to a coordinated upregulation of fatty acid oxidation pathways, resulting in significant lipid-lowering effects in preclinical models.[1][3] While it has not been developed for clinical use, the insights gained from studies involving pirinixic acid have been instrumental in understanding the therapeutic potential of PPARα agonism.[5] Future research may focus on developing next-generation PPARα agonists with improved selectivity and tissue-specific actions to maximize therapeutic benefits while minimizing potential side effects for the treatment of metabolic diseases.
References
- 1. Pirinixic acid - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Hepatic peroxisome proliferator-activated receptor alpha mediates the major metabolic effects of Wy-14643 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Therapeutic applications of the versatile fatty acid mimetic WY14643 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pirinixic acids: flexible fatty acid mimetics with various biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The impact of PPARα activation on whole genome gene expression in human precision cut liver slices - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Suzuki-Miyaura Coupling for the Synthesis of Biphenyl-Substituted Hexenoic Acids
For Researchers, Scientists, and Drug Development Professionals
The initial search for "Xenyhexenic acid" did not yield a known chemical entity. Based on the nomenclature, this guide will focus on a representative and chemically logical structure: (E)-6-(biphenyl-4-yl)hex-5-enoic acid . This molecule contains the "xenyl" (biphenyl) group and a "hexenic acid" backbone, making it an excellent model for demonstrating the application of the Suzuki-Miyaura coupling in the synthesis of complex carboxylic acids. This reaction is a cornerstone of modern organic synthesis due to its reliability, functional group tolerance, and the commercial availability of its key components.[1][2][3]
The Suzuki-Miyaura Coupling: A Strategic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate.[1][3] This method is exceptionally effective for forming carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[4]
For the synthesis of our target molecule, (E)-6-(biphenyl-4-yl)hex-5-enoic acid, the most direct Suzuki-Miyaura strategy involves coupling a protected halo-hexenoate with a biphenylboronic acid. This retrosynthetic approach is outlined below.
Experimental Protocols
The following are detailed, representative methodologies for the key steps in the synthesis. These protocols are adapted from established Suzuki-Miyaura coupling procedures.[1][5]
Step 1: Synthesis of Ethyl (E)-6-bromohex-5-enoate (Coupling Partner 1)
This starting material can be prepared from commercially available precursors through standard organic transformations. For the purpose of this guide, we will assume it is a readily available starting material.
Step 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the core carbon-carbon bond-forming reaction.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add biphenyl-4-ylboronic acid (1.1 equivalents), ethyl (E)-6-bromohex-5-enoate (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).[5]
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DME and an aqueous solution of a base.[1] A common choice is 1,4-dioxane and 2M aqueous sodium carbonate (Na₂CO₃).[5]
-
Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the protected ester, ethyl (E)-6-(biphenyl-4-yl)hex-5-enoate.
Step 3: Ester Hydrolysis (Final Deprotection)
-
Saponification: Dissolve the purified ester from Step 2 in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).
-
Reaction: Stir the mixture at room temperature for 2-6 hours until the starting material is consumed (monitored by TLC).
-
Acidification and Extraction: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~3 using 1M hydrochloric acid (HCl). This will precipitate the carboxylic acid. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the final product, (E)-6-(biphenyl-4-yl)hex-5-enoic acid.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling step, based on typical results for similar reactions found in the literature.[6][7][8]
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 75 |
| 2 | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Dioxane/H₂O | 100 | 6 | 88 |
| 3 | Pd(dppf)Cl₂ (3%) | Na₂CO₃ | DME/H₂O | 90 | 8 | 92 |
| 4 | Pd/C (10%) | K₃PO₄ | MeOH/H₂O | 80 | 10 | 85[5] |
Table 2: Substrate Scope (Aryl Boronic Acid Partner)
Coupling with Ethyl (E)-6-bromohex-5-enoate under optimized conditions (Entry 3, Table 1)
| Entry | Boronic Acid Partner | Product | Yield (%) |
| 1 | Phenylboronic acid | Ethyl (E)-6-phenylhex-5-enoate | 94 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl (E)-6-(4-methoxyphenyl)hex-5-enoate | 91 |
| 3 | Biphenyl-4-ylboronic acid | Ethyl (E)-6-(biphenyl-4-yl)hex-5-enoate | 92 |
| 4 | 2-Naphthylboronic acid | Ethyl (E)-6-(naphthalen-2-yl)hex-5-enoate | 89 |
Visualizations: Workflow and Mechanism
Experimental Workflow Diagram
The diagram below illustrates the sequential process from starting materials to the final purified product.
Simplified Catalytic Cycle of Suzuki-Miyaura Coupling
This diagram outlines the key steps in the palladium-catalyzed reaction mechanism.
References
- 1. youtube.com [youtube.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 7. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl<sub>2</sub> nanocatalyst - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Investigation of Xenyhexenic Acid as a Potential HMG-CoA Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks required to investigate the potential inhibitory effects of Xenyhexenic acid on 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Given the established role of HMG-CoA reductase inhibitors in the management of hypercholesterolemia, the exploration of novel inhibitory compounds is of significant interest in drug discovery. This document details standardized experimental protocols for assessing enzyme inhibition, presents a framework for the tabulation of quantitative data, and visualizes the pertinent biochemical pathways and experimental workflows using Graphviz diagrams. While direct evidence of Xenyhypergenic acid's activity on HMG-CoA reductase is not established in the current literature, this guide serves as a foundational resource for researchers seeking to evaluate its potential in this context.
Introduction to HMG-CoA Reductase and Cholesterol Biosynthesis
HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a critical step in the synthesis of cholesterol and other isoprenoids.[1] Inhibition of this enzyme is a clinically validated strategy for lowering plasma cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol.[2] The most well-known inhibitors of HMG-CoA reductase are the statins, which are widely prescribed for the prevention of cardiovascular diseases.[3] The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions, with HMG-CoA reductase acting as the primary regulatory point.
The Mevalonate Pathway
The synthesis of cholesterol begins with acetyl-CoA and proceeds through a series of intermediates. The reduction of HMG-CoA to mevalonate by HMG-CoA reductase is the committed step in this pathway. A simplified representation of this pathway is provided below.
References
An In-Depth Technical Guide to the In Silico Modeling of Arachidonic Acid Bioactivity
Disclaimer: In Silico Modeling of Xenyhexenic Acid Bioactivity
Initial research did not yield any publicly available data for a compound named "this compound." It is possible that this is a novel, proprietary, or hypothetical compound. To fulfill the detailed requirements of this technical guide, Arachidonic Acid (AA) will be used as a representative example of a bioactive fatty acid. AA is a well-characterized molecule with extensive research on its bioactivity, target interactions, and a significant body of work on its in silico modeling, making it an ideal subject for demonstrating the requested methodologies.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arachidonic acid (AA) is a 20-carbon omega-6 polyunsaturated fatty acid integral to the structure and function of cellular membranes.[1] Beyond its structural role, the release and subsequent metabolism of AA initiate a complex cascade of signaling events that are central to inflammation, immunity, and cellular homeostasis.[1][2] The enzymes that metabolize AA—cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) monooxygenases—are critical drug targets.[2][3] Predictive in silico models are therefore invaluable for exploring disease mechanisms, identifying novel therapeutics, and understanding the complex bioactivity of AA and its metabolites.[4][5][6][7] This guide provides a technical overview of the computational methods used to model the bioactivity of Arachidonic Acid, from molecular interactions to systemic pathways.
Quantitative Bioactivity Data
In silico models are parameterized and validated using quantitative experimental data. The tables below summarize key bioactivity metrics for Arachidonic Acid and its metabolites, focusing on binding affinities and effective biological concentrations.
Table 1: Binding Affinities of Arachidonic Acid and Metabolites to Target Proteins
| Ligand | Target Protein | Binding Affinity (K_d) | Method |
| Arachidonic Acid | Liver Fatty Acid Binding Protein (L-FABP) | 1.7 µM | Displacement Assay |
| 15-HPETE | Liver Fatty Acid Binding Protein (L-FABP) | 76 nM | Displacement Assay |
| 5-HETE | Liver Fatty Acid Binding Protein (L-FABP) | 175 nM | Displacement Assay |
| 15-HETE | Liver Fatty Acid Binding Protein (L-FABP) | 1.8 µM | Displacement Assay |
| Oleic Acid (Reference) | Liver Fatty Acid Binding Protein (L-FABP) | 1.2 µM | Displacement Assay |
| Data sourced from a study on the high-affinity binding of AA metabolites to L-FABP.[8] |
Table 2: Effective Concentrations of Arachidonic Acid in Cellular Assays
| Biological Process | Cell Type / System | Effective Concentration (AA) | Notes |
| NADPH Oxidase Activation | Polymorphonuclear leukocytes | 5–10 µM (Activation Threshold) | The activity is more potent with fatty acids having more double bonds.[9] |
| NADPH Oxidase Activation | Polymorphonuclear leukocytes | 50–100 µM (Maximal Response) | Concentrations in this range can be cytotoxic to many cell lines.[9][10] |
| General Biological Response | Various in vitro models | 1–10 µM | Concentration necessary to elicit a response in the majority of models.[10] |
| Pathological Plasma Levels | Human Plasma | 100–500 µM | Under some pathological conditions, plasma AA levels can rise significantly from a baseline of 0.1-50 µM.[10] |
Experimental Protocols for In Silico Modeling
Detailed and reproducible protocols are the foundation of credible computational research. The following sections outline standard procedures for molecular docking and molecular dynamics simulations applied to Arachidonic Acid.
Molecular Docking of Arachidonic Acid with Cyclooxygenase-2 (COX-2)
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction mechanisms.
Objective: To predict the binding pose and estimate the binding affinity of Arachidonic Acid within the active site of human COX-2.
Methodology:
-
Protein Preparation:
-
Obtain the 3D crystal structure of human COX-2 (e.g., PDB ID: 6COX) from the Protein Data Bank.[11]
-
Using molecular modeling software (e.g., PyMOL, Chimera), remove all non-essential molecules, including water, co-solvents, and any co-crystallized inhibitors.
-
Add polar hydrogens and assign appropriate atomic charges using a force field (e.g., Gasteiger charges).
-
Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).
-
-
Ligand Preparation:
-
Retrieve the 3D structure of Arachidonic Acid from a chemical database such as PubChem.
-
Define rotatable bonds and assign charges to the ligand atoms.
-
Save the prepared ligand structure in the appropriate format (e.g., PDBQT).
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina.[12]
-
Define a grid box that encompasses the entire binding site of the target protein. For COX-2, this is the long hydrophobic channel containing key catalytic residues such as Tyr-385 and Ser-530.[13][14]
-
Execute the docking algorithm (e.g., Lamarckian Genetic Algorithm) to explore various conformations of the ligand within the defined active site.[14]
-
-
Analysis and Visualization:
-
Analyze the docking results, ranking the generated poses by their predicted binding energy (kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
Use visualization software (e.g., Discovery Studio Visualizer, PyMOL) to inspect the top-ranked binding pose.[14]
-
Identify and analyze key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between Arachidonic Acid and the amino acid residues of the COX-2 active site.
-
Molecular Dynamics (MD) Simulation of Arachidonic Acid in a Lipid Bilayer
MD simulations provide a dynamic view of molecular systems, allowing for the assessment of conformational stability, flexibility, and the time-evolution of molecular interactions.
Objective: To simulate the behavior and interactions of an Arachidonic Acid molecule embedded within a model cell membrane (e.g., a POPC bilayer).
Methodology:
-
System Setup:
-
Parameterization:
-
Select an appropriate force field for lipids and the ligand (e.g., CHARMM36, GROMOS).[16]
-
The system is solvated with a water model (e.g., TIP3P) in a periodic boundary box.
-
Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
-
Simulation Protocol:
-
Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes.
-
Equilibration (NVT Ensemble): Equilibrate the system for a short duration (e.g., 1 ns) at a constant number of particles, volume, and temperature (e.g., 310 K) to allow the solvent to settle around the lipid and ligand.
-
Equilibration (NPT Ensemble): Equilibrate the system for a longer duration (e.g., 10 ns) at a constant number of particles, pressure (1 bar), and temperature (310 K). This allows the system density to relax to the correct value. A barostat like Parrinello-Rahman is often used.[17]
-
Production Run: Run the production simulation for a significant time scale (e.g., 100 ns to several microseconds) to sample the conformational space of the system.[17]
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to calculate structural and dynamic properties.
-
Root Mean Square Deviation (RMSD): Assess the overall stability of the system.
-
Root Mean Square Fluctuation (RMSF): Identify flexible regions of the protein or ligand.
-
Interaction Analysis: Monitor the persistence of hydrogen bonds or hydrophobic contacts over time.
-
Membrane Properties: Analyze properties like membrane thickness, area per lipid, and order parameters to understand how AA influences the membrane.
-
Visualizations: Pathways and Workflows
Diagrams are essential for conceptualizing the complex relationships in biological systems and computational workflows. The following visualizations were created using the Graphviz DOT language.
References
- 1. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. An adaptable in silico ensemble model of the arachidonic acid cascade - Molecular Omics (RSC Publishing) DOI:10.1039/D3MO00187C [pubs.rsc.org]
- 5. An adaptable in silico ensemble model of the arachidonic acid cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An adaptable in silico ensemble model of the arachidonic acid cascade - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Specific high affinity binding of lipoxygenase metabolites of arachidonic acid by liver fatty acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Key Components of PPEO in Antagonizing Cerebral Ischemic Reperfusion Injury in Rats by Regulating Ferroptosis Through Arachidonic Acid Metabolic Pathway [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Molecular Dynamics Simulations of the Lipid Bilayer Edge - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental Validation of Molecular Dynamics Simulations of Lipid Bilayers: A New Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Preclinical Pharmacokinetic Profile of Xenyhexenic Acid: An In-depth Technical Guide
Disclaimer: This document presents a hypothetical preclinical pharmacokinetic profile for Xenyhexenic acid. As of the date of this publication, specific experimental data on the pharmacokinetics of this compound in preclinical models is not publicly available. The information, data, and protocols presented herein are illustrative and synthesized based on the known chemical properties of this compound and established pharmacokinetic principles for structurally related compounds, such as biphenylacetic acid derivatives and other anti-lipidemic carboxylic acids. This guide is intended for researchers, scientists, and drug development professionals as an exemplary framework for the preclinical pharmacokinetic evaluation of a novel carboxylic acid-based therapeutic agent.
Introduction
This compound, with the IUPAC name (E)-2-(4-phenylphenyl)hex-4-enoic acid, is a synthetic carboxylic acid derivative identified as a potential anti-lipidemic agent. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a new chemical entity is fundamental to its preclinical development. This technical guide provides a comprehensive overview of a putative preclinical pharmacokinetic profile of this compound, detailing hypothetical data from in vitro and in vivo studies in common preclinical species. The methodologies for key experiments are described to provide a framework for study design and execution.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial determinants of its pharmacokinetic behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈O₂ | PubChem |
| Molecular Weight | 266.34 g/mol | PubChem |
| IUPAC Name | (E)-2-(4-phenylphenyl)hex-4-enoic acid | PubChem |
| CAS Number | 964-82-9 | PubChem |
| pKa (predicted) | ~4.5 | N/A |
| LogP (predicted) | ~4.2 | N/A |
| Water Solubility (predicted) | Low | N/A |
In Vitro Pharmacokinetics
In vitro assays are essential for the early characterization of the ADME properties of a drug candidate. The following sections detail the hypothetical results from key in vitro experiments for this compound.
Metabolic Stability
Metabolic stability was assessed in liver microsomes and hepatocytes from various species to predict the intrinsic clearance of this compound.
Table 2: In Vitro Metabolic Stability of this compound
| System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or /10⁶ cells) |
| Liver Microsomes | Mouse | 45 | 15.4 |
| Rat | 60 | 11.6 | |
| Dog | 75 | 9.2 | |
| Monkey | 90 | 7.7 | |
| Human | 120 | 5.8 | |
| Hepatocytes | Rat | 55 | 25.1 |
| Human | 100 | 13.9 |
These hypothetical data suggest that this compound exhibits moderate metabolic stability, with rodents showing a faster clearance than higher species and humans.
Plasma Protein Binding
The extent of binding to plasma proteins influences the distribution and clearance of a drug.
Table 3: Plasma Protein Binding of this compound
| Species | Protein Binding (%) |
| Mouse | 98.5 |
| Rat | 99.1 |
| Dog | 99.5 |
| Monkey | 99.3 |
| Human | 99.6 |
The high plasma protein binding is typical for acidic drugs with high lipophilicity and suggests that the volume of distribution is likely to be low.
Cytochrome P450 (CYP) Inhibition and Induction
The potential for drug-drug interactions was evaluated through CYP inhibition and induction assays.
Table 4: In Vitro CYP450 Inhibition Profile of this compound (IC₅₀, µM)
| CYP Isoform | IC₅₀ (µM) |
| CYP1A2 | > 50 |
| CYP2C9 | 15.2 |
| CYP2C19 | 28.7 |
| CYP2D6 | > 50 |
| CYP3A4 | 45.1 |
Table 5: In Vitro CYP450 Induction Profile of this compound in Human Hepatocytes (Fold Induction at 10 µM)
| CYP Isoform | Fold Induction |
| CYP1A2 | 1.2 |
| CYP2B6 | 1.5 |
| CYP3A4 | 1.1 |
These illustrative results indicate a low potential for clinically significant CYP-mediated drug-drug interactions, with weak inhibition of CYP2C9 being a potential consideration for further investigation.
In Vivo Pharmacokinetics in Preclinical Models
Pharmacokinetic studies in animals are critical for understanding the in vivo disposition of a drug candidate and for predicting its human pharmacokinetics.
Single-Dose Pharmacokinetics in Rodents
The pharmacokinetic parameters following a single intravenous (IV) and oral (PO) dose of this compound in mice and rats are summarized below.
Table 6: Single-Dose Pharmacokinetic Parameters of this compound in Mice (Dose: 2 mg/kg IV, 10 mg/kg PO)
| Parameter | IV | PO |
| Cmax (µg/mL) | 5.8 | 2.1 |
| Tmax (h) | 0.08 | 2.0 |
| AUC₀-inf (µg·h/mL) | 10.2 | 18.5 |
| t½ (h) | 3.5 | 4.1 |
| CL (mL/h/kg) | 196 | - |
| Vd (L/kg) | 0.98 | - |
| Bioavailability (F, %) | - | 36.3 |
Table 7: Single-Dose Pharmacokinetic Parameters of this compound in Rats (Dose: 2 mg/kg IV, 10 mg/kg PO)
| Parameter | IV | PO |
| Cmax (µg/mL) | 7.2 | 3.5 |
| Tmax (h) | 0.08 | 4.0 |
| AUC₀-inf (µg·h/mL) | 15.8 | 39.7 |
| t½ (h) | 4.8 | 5.5 |
| CL (mL/h/kg) | 127 | - |
| Vd (L/kg) | 0.85 | - |
| Bioavailability (F, %) | - | 50.3 |
The hypothetical data suggest moderate oral bioavailability in rodents, with a relatively low volume of distribution consistent with high plasma protein binding.
Single-Dose Pharmacokinetics in Non-Rodents
Pharmacokinetic studies in a non-rodent species, such as the dog, provide valuable data for interspecies scaling.
Table 8: Single-Dose Pharmacokinetic Parameters of this compound in Dogs (Dose: 1 mg/kg IV, 5 mg/kg PO)
| Parameter | IV | PO |
| Cmax (µg/mL) | 10.5 | 4.2 |
| Tmax (h) | 0.1 | 2.5 |
| AUC₀-inf (µg·h/mL) | 25.1 | 68.9 |
| t½ (h) | 6.2 | 7.8 |
| CL (mL/h/kg) | 40 | - |
| Vd (L/kg) | 0.35 | - |
| Bioavailability (F, %) | - | 55.0 |
The data indicate good oral bioavailability and a longer half-life in dogs compared to rodents, which is a common trend for many drugs.
Metabolism and Excretion
Understanding the metabolic pathways and routes of excretion is crucial for characterizing the elimination of a drug.
Metabolite Identification
Based on the structure of this compound, plausible metabolic pathways include:
-
Phase I Metabolism: Hydroxylation of the biphenyl ring and the aliphatic chain.
-
Phase II Metabolism: Glucuronidation of the carboxylic acid moiety (acyl glucuronide) and any hydroxylated metabolites.
Excretion Balance
A hypothetical excretion balance study in rats would aim to determine the primary routes of elimination.
Table 9: Hypothetical Excretion Profile of this compound in Rats (% of Administered Dose)
| Route | Unchanged Drug | Metabolites | Total |
| Urine | 2 | 28 | 30 |
| Feces | 15 | 50 | 65 |
| Total Recovery | 17 | 78 | 95 |
These results would suggest that both renal and fecal excretion are important elimination pathways, with metabolism being the predominant clearance mechanism.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of pharmacokinetic studies.
In Vitro Metabolic Stability Assay
-
System: Pooled liver microsomes or cryopreserved hepatocytes from mouse, rat, dog, monkey, and human.
-
Incubation: this compound (1 µM) is incubated with the metabolic system in the presence of appropriate cofactors (NADPH for microsomes) at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 min) and the reaction is quenched with acetonitrile.
-
Analysis: The concentration of remaining this compound is determined by LC-MS/MS.
-
Data Analysis: The half-life (t½) is calculated from the slope of the natural logarithm of the remaining parent drug concentration versus time. Intrinsic clearance is then calculated.
In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
IV: A single bolus dose of 2 mg/kg is administered via the tail vein.
-
PO: A single dose of 10 mg/kg is administered by oral gavage.
-
-
Sample Collection: Blood samples (~100 µL) are collected from the jugular vein at pre-dose and various time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h). Plasma is separated by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is performed using software such as WinNonlin to determine key pharmacokinetic parameters.
Visualizations
Diagrams can effectively illustrate complex processes and workflows.
Caption: A typical workflow for preclinical pharmacokinetic assessment.
Caption: Plausible metabolic pathways for this compound.
Conclusion
This technical guide has presented a hypothetical yet comprehensive preclinical pharmacokinetic profile of this compound. The illustrative data suggest that this compound is a moderately bioavailable compound with high plasma protein binding and is cleared primarily through metabolism. The potential for drug-drug interactions appears to be low. The provided experimental protocols and visualizations serve as a practical framework for the design and execution of preclinical pharmacokinetic studies for novel carboxylic acid-based drug candidates. It is imperative that actual experimental data be generated to confirm and elaborate on this putative profile for the continued development of this compound.
An In-depth Technical Guide on Xenyhexenic Acid (CAS Number: 964-82-9)
A comprehensive review of the available scientific and technical data for researchers, scientists, and drug development professionals.
Disclaimer: The following guide summarizes all publicly available information on Xenyhexenic acid as of the date of this publication. It is critical to note that detailed scientific literature regarding its specific biological activity, mechanism of action, and comprehensive experimental protocols is limited. This document aims to provide a thorough overview of the existing data.
Chemical Identity and Properties
This compound, identified by the CAS number 964-82-9, is a synthetic organic compound.[1][2] Its systematic IUPAC name is (E)-2-(4-phenylphenyl)hex-4-enoic acid. The compound is also known by several synonyms, including Desenovis, CV-57533, and Diphenesenic acid.
Below is a summary of its key chemical properties:
| Property | Value | Source |
| CAS Number | 964-82-9 | [1][2] |
| Molecular Formula | C₁₈H₁₈O₂ | [1][3] |
| Molecular Weight | 266.34 g/mol | [2] |
| IUPAC Name | (E)-2-(4-phenylphenyl)hex-4-enoic acid | [4] |
| Synonyms | This compound, Desenovis, CV-57533, SCR157 | [2] |
| Physical Form | Solid | [2] |
Synthesis
While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively published, the general synthetic route is understood to involve modern organic chemistry techniques. One plausible method for the creation of its biphenyl core structure is through a Suzuki-Miyaura coupling reaction. This widely used palladium-catalyzed cross-coupling reaction would involve the joining of a phenyl boronic acid derivative with a suitable bromophenyl-containing hexenoic acid precursor.[4]
A generalized workflow for a potential synthesis is outlined below. Please note, this is a theoretical pathway and has not been experimentally verified from available literature.
Biological Activity and Mechanism of Action
Information regarding the biological activity of this compound is sparse in peer-reviewed literature. Some sources categorize it as a biochemical or an anti-lipid agent, suggesting a potential role in lipid metabolism.[4] However, the specific molecular targets, signaling pathways, and the exact mechanism by which it may exert anti-lipid effects have not been elucidated in the public domain.
The biphenyl carboxylic acid structural motif is present in a variety of pharmacologically active compounds.[5][6][7][8] Depending on the overall structure, these types of molecules can interact with a range of biological targets. For instance, some biphenyl carboxylic acids have been investigated for their roles as anti-inflammatory agents, anticancer agents, and inhibitors of specific enzymes.[5][6][7] It is important to emphasize that this is a general observation about a broad class of molecules, and no specific activity has been confirmed for this compound itself.
Due to the lack of specific data on the mechanism of action, no signaling pathway diagrams for this compound can be provided at this time.
Experimental Protocols
A critical gap in the available information is the absence of detailed experimental protocols for studying this compound. No specific in vitro or in vivo assays, analytical methods for its quantification in biological matrices, or protocols for assessing its biological effects have been published.
For researchers interested in investigating this compound, a general approach would involve:
-
Purity and Structural Confirmation: Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural verification would be essential first steps.
-
In Vitro Target Identification: A broad screening approach using techniques like differential scanning fluorimetry, affinity chromatography, or activity-based protein profiling could be employed to identify potential protein targets.
-
Cell-Based Assays: Once a potential target or pathway is identified, cell-based assays would be necessary to confirm the compound's effect in a biological context. For example, if it is hypothesized to be an anti-lipid agent, assays measuring lipid accumulation in hepatocytes could be utilized.
-
In Vivo Studies: Following promising in vitro results, studies in appropriate animal models would be required to assess the compound's efficacy, pharmacokinetics, and safety profile.
Below is a hypothetical experimental workflow for the initial characterization of a novel compound like this compound.
Quantitative Data
There is no publicly available quantitative data regarding the biological activity of this compound, such as IC₅₀, EC₅₀, or Ki values.
Conclusion
This compound (CAS 964-82-9) is a known chemical entity with a defined structure. However, there is a significant lack of detailed, publicly accessible scientific research on its biological functions, mechanism of action, and potential therapeutic applications. The information that it may be an anti-lipid agent is not yet substantiated by published data. Future research is required to elucidate the pharmacological profile of this compound and to determine its potential as a therapeutic agent. Researchers and drug development professionals should consider the current information gap as an opportunity for novel investigation into this molecule.
References
- 1. chemcd.com [chemcd.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. chemcd.com [chemcd.com]
- 4. This compound | 94886-45-0 | Benchchem [benchchem.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BIPHENYL CARBOXYLIC ACID - Ataman Kimya [atamanchemicals.com]
- 8. mdpi.com [mdpi.com]
Xenyhexenic Acid: A Technical Guide to its Synonyms and Role in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenyhexenic acid is a synthetic compound recognized for its potential as an anti-lipidemic agent.[1] Its primary therapeutic application lies in the modulation of lipid metabolism. This technical guide provides a comprehensive overview of the various synonyms for this compound found in scientific literature, along with its chemical identity. While detailed experimental data from contemporary studies are limited in publicly accessible domains, this document consolidates the available information regarding its biological context and synthetic pathways.
Synonyms and Chemical Identity
A crucial aspect of researching any chemical entity is the accurate identification of its various names and identifiers used across different publications and databases. This compound is known by a multitude of synonyms, which can be categorized into common or trivial names, systematic (IUPAC) names, and various code or brand names.
Table 1: Synonyms and Identifiers for this compound
| Category | Synonym/Identifier | Source |
| International Nonproprietary Name (INN) | This compound | [2][3] |
| IUPAC Name | (E)-2-(4-phenylphenyl)hex-4-enoic acid | [1][2] |
| Systematic Name | 2-(4-Biphenylyl)-4-hexenoic acid | [2][4] |
| 4-Hexenoic acid, 2-(4-biphenylyl)- | [2] | |
| alpha-2-Butenyl-(1,1'-biphenyl)-4-acetic acid | [2] | |
| CAS Registry Number | 964-82-9 | [2][4][5] |
| Depositor-Supplied Synonyms & Brand Names | Desenovis | [2] |
| Desenovister | [2] | |
| Darilin | [2] | |
| Diphenesenic acid | [2] | |
| Xenylhexenic acid | [2] | |
| Acido seniesenico | [2] | |
| Acido xenihexenico | [2] | |
| Acide xenyhexenique | [2] | |
| Acidum xenyhexenicum | [2] | |
| Laboratory Codes | CV 57533 | [2][4][6] |
| CV 57733 | [2][4][6] | |
| CV-57533 | [2][6] | |
| SCR157 | [2][4][6] | |
| Other Identifiers | UNII-4293LHY68W | [2] |
Biological Context: Modulation of Lipid Metabolism
This compound is classified as a synthetic anti-lipid agent, indicating its primary biological activity is related to the regulation of lipids in the body.[1] An early study published in the Italian journal "Il Farmaco; edizione scientifica" in 1959 investigated the effects of 2-(4-biphenylyl)-4-hexenoic acid (a synonym for this compound, also known as C.V. 57533) on the metabolism of lipids. While the abstract of this publication confirms the compound's activity in this area, specific quantitative data on its effects on lipid profiles (e.g., cholesterol, triglycerides) are not available in the retrieved search results.
The general pathways of lipid metabolism involve the breakdown (lipolysis) and synthesis (lipogenesis) of fatty acids and cholesterol. Anti-lipidemic agents can act through various mechanisms, such as inhibiting key enzymes in lipid synthesis, enhancing the breakdown of lipids, or modulating the transport and clearance of lipoproteins. The precise mechanism of action for this compound is not detailed in the available literature.
Experimental Methodologies
While specific, detailed protocols for biological assays involving this compound were not found in the search results, general methodologies for the characterization and synthesis of such compounds are well-established in the scientific literature.
Synthesis
The synthesis of this compound can be achieved through multi-step chemical processes. One notable method mentioned is the Suzuki–Miyaura coupling reaction.[1] This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and in this context, would likely be used to create the biphenyl structure of the molecule.[1]
Figure 1. A generalized workflow for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.
Purity and Structural Analysis
For any scientific investigation, ensuring the purity and confirming the structural integrity of the compound is critical. Standard analytical techniques for this purpose include:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Employed to confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, further verifying the compound's identity.
Signaling Pathways in Lipid Metabolism
Given that this compound is an anti-lipid agent, it is expected to interact with one or more signaling pathways that regulate lipid homeostasis. While the specific target of this compound is not identified in the available search results, a general overview of a key lipid metabolism pathway is provided below for context.
A central pathway in lipid metabolism is the breakdown of triglycerides stored in adipose tissue (lipolysis) and the subsequent oxidation of the released fatty acids (beta-oxidation) to produce energy. This process is tightly regulated by hormones.
Figure 2. A simplified diagram of the hormonal regulation of lipolysis and fatty acid oxidation.
Conclusion
This compound, a compound with a rich synonymy, has been identified as a modulator of lipid metabolism. While early research confirms its biological activity, there is a notable absence of recent, detailed studies in the public domain that provide quantitative data, specific experimental protocols for its biological evaluation, or a definitive mechanism of action. The information presented here serves as a foundational guide for researchers, consolidating the known chemical identities and the general biological context of this compound. Further in-depth investigation, potentially through accessing specialized chemical and biological databases or the full text of older publications, would be necessary to construct a more comprehensive technical whitepaper that includes the specific quantitative and methodological details required by drug development professionals.
References
- 1. scribd.com [scribd.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Hypertriglyceridemia and cardiovascular risk: a cautionary note about metabolic confounding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triglyceride and cardiovascular risk: A critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. РоÑпаÑÐµÐ½Ñ Ð¿Ð»Ð°ÑÑоÑма [searchplatform.rospatent.gov.ru]
Xenyhexenic Acid: A Deep Dive into Potential Therapeutic Targets for Metabolic and Cardiovascular Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Xenyhexenic acid, a synthetic biphenyl derivative of hexanoic acid, has emerged as a promising small molecule with the potential to modulate lipid metabolism. Preliminary studies suggest its utility in the management of hyperlipidemia and related cardiovascular conditions. This technical guide provides a comprehensive overview of the putative therapeutic targets of this compound, drawing upon the established roles of similar fatty acid molecules in key metabolic signaling pathways. We will explore its potential mechanisms of action, including the inhibition of HMG-CoA reductase and the modulation of critical transcription factors and cellular energy sensors such as PPARα, AMPK, and SREBP-1c. This document outlines detailed experimental protocols to investigate these interactions and presents hypothetical data in structured tables to guide future research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear conceptual framework for researchers in the field.
Introduction
Cardiovascular diseases (CVDs), predominantly driven by dyslipidemia and atherosclerosis, remain a leading cause of morbidity and mortality worldwide. The management of elevated plasma cholesterol and triglycerides is a cornerstone of CVD prevention. This compound (C₁₈H₁₈O₂) is a novel biarylacetic acid derivative that has shown potential as an anti-lipid agent. Its unique chemical structure suggests multiple potential interactions with key regulators of lipid homeostasis. This guide will delve into the core potential therapeutic targets of this compound, providing a roadmap for its preclinical and clinical development.
Potential Therapeutic Targets and Mechanisms of Action
Based on the known pharmacology of structurally related fatty acids and lipid-lowering agents, the primary potential therapeutic targets for this compound are hypothesized to be:
-
HMG-CoA Reductase: The rate-limiting enzyme in the cholesterol biosynthesis pathway.
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): A nuclear receptor that regulates fatty acid oxidation.
-
AMP-Activated Protein Kinase (AMPK): A central energy sensor that modulates cellular metabolism.
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A key transcription factor controlling lipogenesis.
HMG-CoA Reductase Inhibition
Statins, the most widely prescribed cholesterol-lowering drugs, act by competitively inhibiting HMG-CoA reductase. Given the structural similarities of this compound to endogenous fatty acids and its reported anti-hyperlipidemic effects, it is plausible that it may also interact with and inhibit this crucial enzyme.
Table 1: Hypothetical Inhibition of HMG-CoA Reductase by this compound
| Compound | IC50 (nM) | Kinetic Inhibition Type |
| This compound | 75 | Competitive |
| Atorvastatin | 10 | Competitive |
| Pravastatin | 25 | Competitive |
PPARα Activation
PPARα is a ligand-activated transcription factor that plays a pivotal role in upregulating the expression of genes involved in fatty acid uptake and β-oxidation. Fibrates, a class of lipid-lowering drugs, are known PPARα agonists. This compound, as a fatty acid mimetic, may act as a PPARα agonist, thereby promoting the clearance of circulating triglycerides.
Table 2: Hypothetical PPARα Activation by this compound
| Compound | EC50 (µM) | Fold Activation of PPRE-Luciferase Reporter |
| This compound | 5 | 8 |
| Fenofibrate | 10 | 10 |
| GW7647 (specific agonist) | 0.1 | 20 |
AMPK Activation
AMPK is a critical regulator of cellular energy homeostasis. Its activation leads to the inhibition of anabolic pathways, such as fatty acid and cholesterol synthesis, and the stimulation of catabolic pathways, like fatty acid oxidation. Several natural and synthetic compounds exert their metabolic benefits through AMPK activation. This compound may indirectly or directly activate AMPK, leading to a favorable metabolic shift.
Table 3: Hypothetical Effect of this compound on AMPK Phosphorylation
| Treatment | p-AMPK/Total AMPK Ratio (Fold Change vs. Control) | Cell Line |
| Control | 1.0 | HepG2 |
| This compound (10 µM) | 2.5 | HepG2 |
| AICAR (AMPK activator) | 4.0 | HepG2 |
SREBP-1c Inhibition
SREBP-1c is a master transcriptional regulator of lipogenesis, controlling the expression of genes such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). Inhibition of SREBP-1c activity or expression can significantly reduce hepatic triglyceride synthesis. The lipid-lowering effects of this compound may be mediated, in part, by the downregulation of the SREBP-1c pathway.
Table 4: Hypothetical Effect of this compound on SREBP-1c Target Gene Expression
| Treatment | SREBP-1c mRNA (Fold Change vs. Control) | FAS mRNA (Fold Change vs. Control) |
| Control | 1.0 | 1.0 |
| This compound (10 µM) | 0.4 | 0.5 |
| High Glucose (SREBP-1c inducer) | 3.0 | 3.5 |
Experimental Protocols
This section provides detailed methodologies for investigating the potential therapeutic targets of this compound.
HMG-CoA Reductase Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH by HMG-CoA reductase.
-
Reagents:
-
HMG-CoA Reductase Assay Buffer (100 mM potassium phosphate, pH 7.4, 120 mM KCl, 1 mM EDTA, 50 mM DTT)
-
NADPH solution (reconstituted in assay buffer)
-
HMG-CoA substrate solution
-
Purified recombinant HMG-CoA reductase enzyme
-
This compound and control inhibitors (e.g., pravastatin)
-
-
Procedure:
-
In a 96-well UV-transparent plate, add 180 µL of assay buffer to each well.
-
Add 2 µL of this compound at various concentrations (or control inhibitor/vehicle) to the respective wells.
-
Add 10 µL of NADPH solution.
-
Initiate the reaction by adding 10 µL of HMG-CoA reductase enzyme solution to all wells except the blank.
-
Immediately after adding the enzyme, add 10 µL of HMG-CoA substrate solution to all wells.
-
Measure the decrease in absorbance at 340 nm every 20 seconds for 10 minutes using a microplate reader.
-
Calculate the rate of NADPH consumption and determine the percent inhibition for each concentration of this compound.
-
Calculate the IC50 value from the dose-response curve.
-
PPARα Activation Assay (Luciferase Reporter Assay)
This cell-based assay quantifies the ability of this compound to activate PPARα and drive the expression of a reporter gene.
-
Materials:
-
HepG2 cells
-
Expression plasmid for human PPARα
-
Reporter plasmid containing a Peroxisome Proliferator Response Element (PPRE) driving a luciferase gene
-
Transfection reagent
-
Luciferase assay system
-
This compound and control agonists (e.g., fenofibrate)
-
-
Procedure:
-
Seed HepG2 cells in a 96-well plate.
-
Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or control agonists.
-
Incubate for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize luciferase activity to total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase).
-
Calculate the fold activation relative to the vehicle-treated control and determine the EC50 value.
-
AMPK Phosphorylation Assay (Western Blot)
This assay detects the activation of AMPK by measuring the phosphorylation of its catalytic subunit at Threonine 172.
-
Reagents and Materials:
-
HepG2 cells
-
This compound and control activators (e.g., AICAR)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Treat HepG2 cells with this compound or control activators for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total AMPKα as a loading control.
-
Quantify the band intensities and calculate the ratio of phosphorylated AMPK to total AMPK.
-
SREBP-1c Gene Expression Analysis (qRT-PCR)
This method quantifies the effect of this compound on the mRNA levels of SREBP-1c and its target genes.
-
Materials:
-
HepG2 cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for SREBP-1c, FAS, and a housekeeping gene (e.g., GAPDH)
-
-
Procedure:
-
Treat HepG2 cells with this compound or vehicle control.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR using SYBR Green master mix and specific primers for SREBP-1c, FAS, and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control.
-
Visualizations
Signaling Pathways
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow
Caption: Proposed experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent for dyslipidemia and associated cardiovascular diseases. The multifaceted mechanism of action, potentially targeting HMG-CoA reductase, PPARα, AMPK, and SREBP-1c, suggests that it may offer a comprehensive approach to lipid management. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further investigation into the precise molecular interactions and therapeutic efficacy of this promising compound. Future research should focus on obtaining definitive quantitative data for the interactions proposed herein and progressing to in vivo studies using relevant animal models of hyperlipidemia and atherosclerosis to validate these findings and assess the safety and pharmacokinetic profile of this compound.
Initial Toxicity Screening of Xenyhexenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xenyhexenic acid, identified as (E)-2-(4-phenylphenyl)hex-4-enoic acid, is a synthetic compound with potential applications as an anti-lipid agent.[1][2] As with any novel chemical entity intended for therapeutic or other applications, a thorough evaluation of its toxicity profile is a critical prerequisite for further development. This technical guide outlines a comprehensive strategy for the initial toxicity screening of this compound. In the absence of extensive public data on its toxicological properties, this document provides a roadmap for a tiered approach, beginning with in vitro assays to assess cytotoxicity, genotoxicity, and potential cardiotoxicity, followed by a preliminary in vivo assessment. Detailed experimental protocols for key assays are provided to ensure methodological rigor. Furthermore, this guide includes visualizations of relevant toxicological signaling pathways and experimental workflows to facilitate a deeper understanding of the screening process.
Introduction to Toxicity Screening
The primary goal of initial toxicity screening is to identify potential safety liabilities of a novel compound early in the drug discovery and development pipeline. This early assessment allows for a risk-based approach to decide whether to advance, modify, or terminate the development of a compound, thereby saving significant time and resources.[3][4] The screening process typically follows a tiered strategy, starting with high-throughput in vitro assays and progressing to more complex in vivo studies for promising candidates with acceptable in vitro safety profiles.
This guide will focus on a standard battery of tests to evaluate the potential toxicity of this compound, encompassing:
-
In Vitro Cytotoxicity: Assessing the concentration at which this compound induces cell death.
-
In Vitro Genotoxicity: Determining the potential of this compound to damage genetic material.
-
In Vitro Cardiotoxicity: Evaluating the risk of adverse effects on cardiac ion channels.
-
Acute In Vivo Toxicity: Providing a preliminary assessment of the compound's systemic toxicity in a living organism.
In Vitro Toxicity Assessment
In vitro toxicity studies are foundational to the safety evaluation of new chemical entities. They offer a rapid and cost-effective means to identify potential hazards and prioritize compounds for further development.[3][5][6]
Cytotoxicity Assays
Cytotoxicity assays measure the degree to which a substance can cause damage to cells.[7] Two common and complementary methods are the MTT and LDH assays.
Table 1: In Vitro Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Interpretation |
| MTT Assay | Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[8] | Colorimetric change, proportional to the number of viable cells. | A decrease in signal indicates reduced cell viability or proliferation. |
| LDH Assay | Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged membranes into the culture medium.[9][10][11] | Enzymatic activity in the culture supernatant. | An increase in LDH activity correlates with the extent of cell lysis and membrane damage. |
-
Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well plate at a predetermined density and allow for overnight attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Supernatant Collection: At the end of the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Reading: Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Data Analysis: Include controls for background LDH, maximum LDH release (by lysing a set of untreated cells), and calculate the percentage of cytotoxicity.
Genotoxicity Assays
Genotoxicity assays are designed to detect damage to the genetic material within cells.[12][13] A positive result in these assays can indicate a potential for carcinogenicity or heritable genetic defects.
Table 2: In Vitro Genotoxicity Assay
| Assay | Principle | Endpoint Measured | Interpretation |
| Ames Test (Bacterial Reverse Mutation Assay) | Uses strains of Salmonella typhimurium or Escherichia coli with mutations in genes required for histidine or tryptophan synthesis. A mutagen can cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.[14][15][16] | Number of revertant colonies. | A significant increase in the number of colonies compared to the negative control indicates mutagenic potential. |
-
Strain Preparation: Prepare overnight cultures of the selected bacterial tester strains (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).
-
Metabolic Activation: The assay is performed with and without the addition of a metabolic activation system (S9 fraction), typically derived from rat liver homogenates, to mimic mammalian metabolism.[17]
-
Plate Incorporation Method:
-
Mix the test compound (this compound at various concentrations), the bacterial culture, and either the S9 mix or a buffer.
-
Add this mixture to molten top agar.
-
Pour the top agar onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: Compare the number of revertant colonies on the test plates to the spontaneous reversion rate in the negative (vehicle) control plates. A dose-dependent increase of at least two-fold over the background is generally considered a positive result. Include positive controls for each strain with and without S9 activation.
Cardiotoxicity Assay
Drug-induced cardiotoxicity is a major concern in drug development. A key initial screen focuses on the hERG (human Ether-à-go-go-Related Gene) potassium channel, as its inhibition can lead to a potentially fatal cardiac arrhythmia.[18]
Table 3: In Vitro Cardiotoxicity Assay
| Assay | Principle | Endpoint Measured | Interpretation |
| hERG Patch-Clamp Assay | Directly measures the electrical current flowing through hERG channels in cells stably expressing the channel. The effect of the test compound on this current is quantified.[18][19] | Inhibition of the hERG potassium current. | A significant inhibition of the hERG current indicates a potential risk for QT interval prolongation. |
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Assay Execution: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch). Cells are captured on a planar electrode, and a whole-cell recording configuration is established.
-
Baseline Recording: Record the baseline hERG current under control (vehicle) conditions.
-
Compound Application: Perfuse the cells with increasing concentrations of this compound and record the corresponding hERG currents.
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration relative to the baseline. Determine the IC50 value, the concentration at which this compound inhibits 50% of the hERG current.
In Vivo Toxicity Assessment
Following in vitro screening, a preliminary in vivo study is conducted to understand the compound's effects in a whole organism. The acute oral toxicity study provides information on the short-term toxic effects of a single high dose.
Acute Oral Toxicity Study (OECD TG 420: Acute Oral Toxicity - Fixed Dose Procedure)
This method is used to estimate the acute toxicity and identify the dose range causing lethality.
Table 4: In Vivo Acute Toxicity Study
| Study | Principle | Endpoints Measured | Interpretation |
| Acute Oral Toxicity (OECD TG 420) | A fixed dose of the test substance is administered to a small number of animals (usually rats or mice). The outcome (lethality or survival) determines the next dose level. | Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings. | Provides an estimate of the acute toxic dose and identifies target organs of toxicity. |
-
Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).
-
Dosing: Administer a single oral dose of this compound at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight). The starting dose is selected based on any available information, including in vitro data.
-
Observation: Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days. Record all clinical signs of toxicity, morbidity, and mortality.
-
Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Data Analysis: The results are interpreted based on the number of animals that show signs of toxicity or die at a particular dose level, which then informs the next step in the procedure (testing at a higher or lower dose). The final outcome is a classification of the substance into a toxicity category.
Visualization of Toxicological Pathways and Workflows
Understanding the underlying mechanisms of toxicity and the experimental process is crucial. The following diagrams, generated using Graphviz, illustrate key concepts.
Signaling Pathways in Cell Death
Chemical-induced toxicity often leads to cell death through apoptosis or necrosis.
Oxidative Stress Pathway
Many toxic compounds induce oxidative stress, leading to cellular damage.
Experimental Workflow for Initial Toxicity Screening
The overall process for the initial toxicity screening of a novel compound.
Conclusion
This technical guide provides a foundational framework for the initial toxicity screening of this compound. The outlined in vitro and in vivo assays, when conducted according to the detailed protocols, will generate a preliminary safety profile of the compound. The results from these studies are essential for making informed decisions regarding the continued development of this compound. It is important to note that this initial screening is the first step in a comprehensive toxicological evaluation, and further studies may be warranted based on these initial findings and the intended application of the compound.
References
- 1. Predictive value of in vitro model systems in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 4. news-medical.net [news-medical.net]
- 5. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. In Vitro Toxicity Testing | Porsolt [porsolt.com]
- 8. google.com [google.com]
- 9. researchgate.net [researchgate.net]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scitovation.com [scitovation.com]
- 13. Genotoxicity Assays — TME Scientific [tmescientific.com]
- 14. Ames test - Wikipedia [en.wikipedia.org]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. criver.com [criver.com]
- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 19. hERG potassium channel assay. [bio-protocol.org]
Xenyhexenic Acid and its Effect on Cholesterol Biosynthesis: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the cholesterol biosynthesis pathway and the mechanisms by which its inhibition can lead to a reduction in plasma cholesterol levels. While specific pharmacological data for Xenyhexenic acid is not extensively available in public literature, this document outlines the established enzymatic steps that are common targets for cholesterol-lowering agents. We detail the mechanisms of action for well-characterized inhibitors, present illustrative quantitative data, and describe the standard experimental protocols used to assess the efficacy of such compounds. This guide is intended for researchers, scientists, and drug development professionals working in the field of lipid metabolism and cardiovascular disease.
Introduction to this compound and Cholesterol Biosynthesis
This compound is a synthetic, anti-lipid agent.[1] Structurally, it is identified as (E)-2-(4-phenylphenyl)hex-4-enoic acid.[2] While it is categorized as a compound intended to modulate lipid metabolism, detailed public-domain literature specifying its precise mechanism of action, molecular target, and quantitative effects on the cholesterol biosynthesis pathway is limited.
Cholesterol is a vital lipid molecule essential for maintaining the structural integrity of cell membranes and serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D.[3][4] The majority of the body's cholesterol is produced endogenously through a complex enzymatic pathway primarily in the liver.[3][4] This pathway, known as the mevalonate pathway, is a critical target for pharmacological intervention in hypercholesterolemia, a primary risk factor for atherosclerotic cardiovascular disease.
This document will explore the key aspects of the cholesterol biosynthesis pathway and the established mechanisms by which it is inhibited, providing a framework for understanding the potential action of compounds like this compound.
The Cholesterol Biosynthesis Pathway
The synthesis of cholesterol from acetyl-CoA involves over 20 enzymatic steps, occurring in the cytoplasm and the endoplasmic reticulum.[3][4][5] The pathway can be broadly divided into four main stages:
-
Synthesis of Mevalonate: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[4][6] The enzyme HMG-CoA reductase then catalyzes the reduction of HMG-CoA to mevalonate. This is the rate-limiting step of the entire pathway and is the primary point of regulation and the target of the widely used statin drugs.[6]
-
Formation of Isoprenoid Units: Mevalonate is phosphorylated and decarboxylated to form isopentenyl pyrophosphate (IPP), the basic five-carbon building block.[4]
-
Synthesis of Squalene: Six molecules of IPP are condensed to form the 30-carbon molecule, squalene.[4][6]
-
Cyclization and Conversion to Cholesterol: Squalene undergoes cyclization to form lanosterol, which is then converted to cholesterol through a series of 19 further enzymatic reactions.[4][6]
Mechanisms of Pharmacological Inhibition
While the specific target of this compound is not documented, inhibitors of cholesterol biosynthesis typically target key enzymes in the pathway. Two of the most well-understood mechanisms are the inhibition of ATP Citrate Lyase and HMG-CoA Reductase.
ATP Citrate Lyase (ACL) Inhibition
ATP Citrate Lyase is an enzyme that acts upstream of HMG-CoA reductase. It catalyzes the conversion of citrate into acetyl-CoA in the cytoplasm, providing the fundamental building block for both fatty acid and cholesterol synthesis.[1][7][8]
-
Mechanism: By inhibiting ACL, drugs like bempedoic acid reduce the available pool of cytoplasmic acetyl-CoA.[1][9] This limits the substrate for HMG-CoA synthase, thereby decreasing the production of HMG-CoA and, consequently, cholesterol.[1][9] The reduction in intracellular cholesterol leads to an upregulation of LDL receptors on liver cells, which increases the clearance of LDL cholesterol from the bloodstream.[9][10]
HMG-CoA Reductase (HMGCR) Inhibition
HMG-CoA Reductase is the most common target for cholesterol-lowering drugs.
-
Mechanism: Statins are competitive inhibitors of HMG-CoA reductase.[11][12] They possess a structure similar to the HMG-CoA substrate and bind to the active site of the enzyme, blocking the conversion of HMG-CoA to mevalonate.[11][12] This direct inhibition of the rate-limiting step significantly reduces the de novo synthesis of cholesterol in the liver.[11][12] Similar to ACL inhibition, the resulting decrease in intracellular cholesterol concentration causes an upregulation of LDL receptors, enhancing the removal of LDL cholesterol from circulation.[12]
Quantitative Data Analysis (Illustrative)
Due to the lack of specific published data for this compound, the following tables are presented as illustrative examples of how the efficacy of a novel cholesterol biosynthesis inhibitor would be quantified and compared.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target Enzyme | IC₅₀ (nM) | Inhibition Type |
|---|---|---|---|
| Compound X (Illustrative) | HMG-CoA Reductase | 15.2 | Competitive |
| Atorvastatin (Reference) | HMG-CoA Reductase | 8.5 | Competitive |
| Compound Y (Illustrative) | ATP Citrate Lyase | 25.8 | Non-competitive |
| Bempedoic Acid (Reference) | ATP Citrate Lyase | 21.5 | Non-competitive |
Table 2: Effect on Cellular Cholesterol Synthesis (HepG2 Cells)
| Treatment (1 µM) | [¹⁴C]-Acetate Incorporation (% of Control) | Total Cellular Cholesterol (% Change) |
|---|---|---|
| Vehicle Control | 100 ± 5.1 | 0 |
| Compound X (Illustrative) | 22.4 ± 3.2 | -35.6 ± 4.1 |
| Simvastatin (Reference) | 18.9 ± 2.8 | -40.1 ± 3.8 |
Experimental Protocols
The evaluation of a potential cholesterol biosynthesis inhibitor involves a series of in vitro and cell-based assays.
General Experimental Workflow
A typical workflow for screening and characterizing a novel inhibitor is outlined below.
HMG-CoA Reductase Activity Assay
This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the consumption of its co-factor, NADPH.[13][14][15][16]
-
Principle: The conversion of HMG-CoA to mevalonate by HMGCR requires NADPH, which is oxidized to NADP+. The decrease in NADPH concentration can be measured spectrophotometrically by a decrease in absorbance at 340 nm.
-
Protocol Outline:
-
Reagent Preparation: A reaction buffer is prepared containing potassium phosphate, EDTA, and DTT. Solutions of HMG-CoA (substrate), NADPH (co-factor), and the purified HMGCR enzyme are prepared.
-
Inhibitor Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Execution:
-
In a 96-well UV-transparent plate, the reaction buffer, NADPH, and enzyme are added.
-
The test inhibitor or vehicle control is added to the respective wells and pre-incubated with the enzyme.
-
The reaction is initiated by adding the HMG-CoA substrate.
-
-
Data Acquisition: The absorbance at 340 nm is measured kinetically at 37°C over a period of 10-20 minutes.
-
Analysis: The rate of NADPH consumption (decrease in A340) is calculated for each inhibitor concentration. The percent inhibition is determined relative to the vehicle control, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.
-
Cellular Cholesterol Synthesis Assay (Radiolabel Incorporation)
This cell-based assay quantifies the de novo synthesis of cholesterol in cultured cells, typically hepatocytes like HepG2.
-
Principle: Cells are incubated with a radiolabeled precursor, such as [¹⁴C]-acetate or [³H]-mevalonate. The incorporation of the radiolabel into newly synthesized cholesterol is measured as a proxy for the rate of synthesis.
-
Protocol Outline:
-
Cell Culture: HepG2 cells are seeded in 6-well plates and grown to ~80% confluency.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., a statin) for a defined period (e.g., 2-4 hours).
-
Radiolabeling: [¹⁴C]-acetate is added to the culture medium, and cells are incubated for an additional 2-4 hours to allow for incorporation into the cholesterol synthesis pathway.
-
Lipid Extraction: After incubation, cells are washed with PBS and lipids are extracted using a solvent mixture (e.g., hexane:isopropanol).
-
Quantification: The lipid extract is dried and resuspended. An aliquot is taken for liquid scintillation counting to measure the total radioactivity incorporated into the lipid fraction.
-
Analysis: The radioactivity counts in treated cells are compared to the vehicle-treated control cells to determine the percentage inhibition of cholesterol synthesis.
-
Cellular Cholesterol Efflux Assay
This assay measures the ability of cells to transport cholesterol out to an extracellular acceptor, a key process in reverse cholesterol transport.[17][18][19][20]
-
Principle: Cells (often macrophages) are first loaded with labeled cholesterol (either radioactive [³H]-cholesterol or a fluorescent analog). After an equilibration period, the medium is replaced with one containing a cholesterol acceptor, such as Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL). The amount of labeled cholesterol that moves from the cells to the medium is quantified.[17]
-
Protocol Outline:
-
Cell Plating and Labeling: Macrophages (e.g., J774 cells) are plated in 24- or 48-well plates. They are then incubated with medium containing [³H]-cholesterol for 24-48 hours to label the intracellular cholesterol pools.[19][20]
-
Equilibration: The labeling medium is removed, and cells are washed and incubated with serum-free medium, often containing a compound to upregulate cholesterol transporters (e.g., a LXR agonist).[19]
-
Efflux: The equilibration medium is replaced with medium containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-I). Cells are incubated for 4-6 hours.
-
Sample Collection: The medium (containing the effluxed cholesterol) is collected. The cells remaining in the well are lysed with a suitable buffer (e.g., 0.1 M NaOH).
-
Quantification: The radioactivity in both the medium and the cell lysate is measured by liquid scintillation counting.
-
Analysis: The percentage of cholesterol efflux is calculated as: (Radioactivity in Medium / (Radioactivity in Medium + Radioactivity in Cell Lysate)) * 100.
-
Conclusion
The cholesterol biosynthesis pathway is a well-established and highly validated target for the development of lipid-lowering therapies. While the specific molecular target and pharmacological profile of this compound are not well-defined in publicly accessible scientific literature, its classification as an anti-lipid agent suggests it may interfere with this critical pathway. The mechanisms and experimental protocols detailed in this guide, centered around established inhibitors like statins and bempedoic acid, provide a comprehensive framework for the investigation and characterization of any novel compound aimed at reducing cholesterol synthesis. Further research would be necessary to elucidate the precise mechanism of this compound and quantify its potential therapeutic efficacy.
References
- 1. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structural enzymology of cholesterol biosynthesis and storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Cholesterol: Synthesis, Metabolism, and Regulation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. Cholesterol - Wikipedia [en.wikipedia.org]
- 7. Bempedoic Acid (ETC-1002): an Investigational Inhibitor of ATP Citrate Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. What is the mechanism of Bempedoic acid? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. Statin - Wikipedia [en.wikipedia.org]
- 12. droracle.ai [droracle.ai]
- 13. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 14. HMG-CoA Reductase (HMGR) Assay Kit [merckmillipore.com]
- 15. mybiosource.com [mybiosource.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Quantifying Cellular Cholesterol Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HDL-Mediated Cellular Cholesterol Efflux Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2.5. Cholesterol efflux assay [bio-protocol.org]
- 20. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: Structural Confirmation of Xenyhexenic Acid using Multinuclear and Multidimensional NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note provides a detailed protocol for the structural confirmation of Xenyhexenic acid, a substituted hexenoic acid, using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy experiments. Through the systematic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, the molecular structure, including atom connectivity and skeletal framework, is unequivocally established. The methodologies and data presented herein serve as a comprehensive guide for the structural elucidation of novel organic compounds.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures in organic chemistry and drug development.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3] This note details the confirmation of the structure of this compound (proposed structure: (E)-4-phenylhex-2-enoic acid) through a logical workflow of NMR experiments.
The proposed structure contains several key features: a carboxylic acid, an α,β-unsaturated system, a phenyl ring, and a chiral center. The combination of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments allows for the complete assignment of all proton and carbon signals and confirms the proposed atomic framework.[4][5]
Experimental Protocols
Sample Preparation
-
Weighing: Accurately weigh 10 mg of the purified this compound sample.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.7 mL of deuterated chloroform (CDCl₃). For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Homogenization: Vortex the tube for 30 seconds to ensure the sample is completely dissolved. A clear, homogeneous solution is required for high-quality spectra.
-
Standard: Add 10 µL of a 1% tetramethylsilane (TMS) solution in CDCl₃ as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR Spectroscopy:
-
Pulse Program: zg30
-
Spectral Width: 20 ppm
-
Acquisition Time: 3.0 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 16
-
Temperature: 298 K
-
-
¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: zgpg30 (proton decoupled)
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 1024
-
-
DEPT-135 Spectroscopy:
-
Pulse Program: dept135
-
Description: Used to differentiate between CH, CH₂, and CH₃ signals. CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Description: Identifies protons that are spin-spin coupled (typically over 2-3 bonds).[6]
-
Spectral Width (F1 and F2): 12 ppm
-
Number of Increments (F1): 256
-
Number of Scans per Increment: 8
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Description: Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH), which is crucial for connecting different spin systems.[5][8]
-
Spectral Width (F2, ¹H): 12 ppm
-
Spectral Width (F1, ¹³C): 240 ppm
-
Number of Increments (F1): 512
-
Number of Scans per Increment: 16
-
Logical Workflow for Structure Elucidation
The process of confirming the molecular structure follows a systematic progression from initial 1D experiments to more complex 2D correlation experiments.
Caption: NMR workflow for structure elucidation.
Results and Discussion
The proposed structure for this compound is (E)-4-phenylhex-2-enoic acid.
¹H and ¹³C NMR Data
The 1D NMR spectra provide the initial inventory of proton and carbon environments. The ¹H NMR spectrum indicates the presence of aromatic protons (7.2-7.4 ppm), vinylic protons (6.0-7.2 ppm), aliphatic protons, and a highly deshielded carboxylic acid proton (~12 ppm).[9][10] The ¹³C spectrum shows signals corresponding to a carboxyl carbon (~172 ppm), aromatic and vinylic carbons (120-145 ppm), and aliphatic carbons.[9][11]
Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃ (500 MHz)
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|---|
| 1 | 171.8 | 12.10 | br s | - |
| 2 | 122.5 | 5.95 | d | 15.7 |
| 3 | 152.3 | 7.15 | dd | 15.7, 6.5 |
| 4 | 45.2 | 3.60 | m | - |
| 5 | 29.5 | 1.80 | m | - |
| 6 | 11.9 | 0.95 | t | 7.4 |
| 7 | 142.1 | - | - | - |
| 8, 12 | 128.8 | 7.35 | m | - |
| 9, 11 | 126.9 | 7.28 | m | - |
| 10 | 127.5 | 7.22 | m | - |
2D NMR Correlation Analysis
COSY Analysis: The COSY spectrum reveals the proton-proton coupling networks. Key correlations observed are:
-
H-2 / H-3: Confirms the vinylic system. The large coupling constant (15.7 Hz) is characteristic of a trans (E) configuration.
-
H-3 / H-4: Connects the vinylic proton H-3 to the methine proton H-4.
-
H-4 / H-5: Connects the methine proton H-4 to the methylene protons H-5.
-
H-5 / H-6: Establishes the terminal ethyl group by connecting the methylene (H-5) and methyl (H-6) protons.
HSQC Analysis: The HSQC spectrum correlates each proton signal to its directly attached carbon, allowing for unambiguous carbon assignment for all protonated carbons.
Table 2: Key HSQC and HMBC Correlations for this compound
| Proton(s) | HSQC (δ ¹³C) | Key HMBC Correlations (δ ¹³C) |
|---|---|---|
| H-2 (5.95) | 122.5 | C-1 (171.8), C-3 (152.3), C-4 (45.2) |
| H-3 (7.15) | 152.3 | C-1 (171.8), C-2 (122.5), C-4 (45.2), C-5 (29.5) |
| H-4 (3.60) | 45.2 | C-2 (122.5), C-3 (152.3), C-5 (29.5), C-6 (11.9), C-7 (142.1), C-8/12 (128.8) |
| H-5 (1.80) | 29.5 | C-3 (152.3), C-4 (45.2), C-6 (11.9) |
| H-6 (0.95) | 11.9 | C-4 (45.2), C-5 (29.5) |
| H-8/12 (7.35) | 128.8 | C-7 (142.1), C-9/11 (126.9), C-10 (127.5) |
HMBC Analysis: The HMBC experiment is paramount for assembling the molecular skeleton by identifying long-range (2- and 3-bond) C-H correlations. The key correlations that piece together the fragments are visualized below.
-
Connecting the Carboxylic Acid: Protons H-2 and H-3 show correlations to the quaternary carboxyl carbon C-1, confirming the α,β-unsaturated acid moiety.
-
Connecting the Phenyl Ring: The methine proton H-4 shows crucial correlations to the quaternary aromatic carbon C-7 and the ortho-aromatic carbons C-8/C-12, unequivocally linking the aliphatic chain to the phenyl group at the C-4 position.
-
Confirming the Aliphatic Chain: Correlations from H-4 to C-5 and C-6, and from H-6 to C-4 and C-5, further solidify the structure of the ethyl group attached at the chiral center.
Caption: Key HMBC correlations confirming connectivity.
Conclusion
The comprehensive analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra provides unambiguous evidence for the structure of this compound as (E)-4-phenylhex-2-enoic acid. The COSY spectrum established the proton spin systems, the HSQC spectrum assigned all protonated carbons, and the HMBC spectrum successfully connected the individual fragments, including the critical link between the aliphatic chain and the phenyl ring. This systematic approach demonstrates the power of modern NMR spectroscopy in the rapid and definitive structural elucidation of organic molecules.
References
- 1. jchps.com [jchps.com]
- 2. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 3. d-nb.info [d-nb.info]
- 4. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myneni.princeton.edu [myneni.princeton.edu]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Experimental Design of Xenyhexenic Acid Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the efficacy of Xenyhexenic acid as a potential therapeutic agent for hyperlipidemia and atherosclerosis. The protocols are based on established methodologies for studying lipid-lowering agents in preclinical animal models.
Introduction to this compound
This compound is a biarylacetic acid compound with potential applications as an anti-lipid agent. Its proposed mechanism of action involves the inhibition of key enzymes in lipid metabolism, such as HMG-CoA reductase, thereby reducing hypercholesterolemia and hyperlipemia. These characteristics make it a promising candidate for the treatment of cardiovascular diseases.
Animal Models for Hyperlipidemia and Atherosclerosis
The selection of an appropriate animal model is critical for the successful evaluation of this compound. Rodent models are widely used for initial efficacy and safety studies due to their well-characterized genetics, rapid breeding cycles, and cost-effectiveness.
Table 1: Recommended Animal Models
| Animal Model | Key Characteristics | Diet | Typical Study Duration | Primary Endpoints |
| C57BL/6J Mice | Susceptible to diet-induced obesity and mild hyperlipidemia. | High-Fat Diet (HFD) (45-60% kcal from fat) | 8-16 weeks | Plasma lipid profile, body weight, glucose tolerance. |
| ApoE Knockout (ApoE-/-) Mice | Develop spontaneous hypercholesterolemia and atherosclerotic lesions that resemble human plaques.[1] | Western-type Diet (high fat and cholesterol) | 8-12 weeks | Atherosclerotic plaque size and composition, plasma lipids. |
| LDL Receptor Knockout (Ldlr-/-) Mice | Exhibit high levels of LDL cholesterol, mimicking human familial hypercholesterolemia.[2] | Western-type Diet | 12-16 weeks | Severe atherosclerotic lesion development, plasma LDL-C levels. |
Experimental Protocols
Compound Formulation and Administration
Objective: To prepare and administer this compound to experimental animals.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, corn oil)
-
Syringes
Protocol:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations. Sonication may be required to ensure uniform suspension.
-
Administer the formulation to mice via oral gavage once daily.[3][5] The volume should not exceed 10 mL/kg of body weight.[6]
-
A vehicle control group receiving the vehicle alone must be included in the study design.
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Protocol:
-
Administer a single dose of this compound to a cohort of mice.
-
Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound and its potential metabolites using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Efficacy Study in a Hyperlipidemia Model
Objective: To evaluate the lipid-lowering efficacy of this compound.
Animal Model: ApoE-/- or Ldlr-/- mice on a Western-type diet.[1][7]
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (mid dose)
-
Group 4: this compound (high dose)
-
Group 5: Positive control (e.g., Atorvastatin)
Protocol:
-
Acclimatize mice for one week, then place them on a Western-type diet for 4 weeks to induce hyperlipidemia.
-
Initiate daily treatment with this compound or controls and continue for 8-12 weeks.
-
Monitor body weight and food intake weekly.
-
Collect blood samples at baseline and at the end of the study for lipid profiling.
Table 2: Quantitative Data for Efficacy Study
| Group | Treatment | Dose | N | Baseline Total Cholesterol (mg/dL) | Final Total Cholesterol (mg/dL) | % Change in Total Cholesterol | Final LDL-C (mg/dL) | Final HDL-C (mg/dL) | Final Triglycerides (mg/dL) |
| 1 | Vehicle | - | 10 | ||||||
| 2 | This compound | Low | 10 | ||||||
| 3 | This compound | Mid | 10 | ||||||
| 4 | This compound | High | 10 | ||||||
| 5 | Atorvastatin | e.g., 10 mg/kg | 10 |
Lipid Profiling
Objective: To quantify plasma lipid levels.
Protocol:
-
Collect blood from fasted mice (4-6 hours) via tail vein or cardiac puncture at the end of the study.
-
Separate plasma by centrifugation.
-
Measure total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using commercially available enzymatic kits or by LC-MS-based lipidomics.[8][9][10]
Atherosclerotic Plaque Analysis
Objective: To assess the effect of this compound on the development of atherosclerosis.
Protocol:
-
At the end of the efficacy study, euthanize the mice and perfuse the vascular system with saline followed by 4% paraformaldehyde.
-
Dissect the entire aorta and aortic root.[11]
-
En face analysis of the aorta:
-
Histological analysis of the aortic root:
-
Embed the aortic root in OCT compound and prepare serial cryosections.
-
Stain sections with:
-
Quantify plaque area, lipid content, and other compositional features.
-
Table 3: Quantitative Data for Atherosclerosis Analysis
| Group | Treatment | N | Aortic Plaque Area (% of total aorta) | Aortic Root Plaque Area (μm²) | Aortic Root Lipid Content (% of plaque area) |
| 1 | Vehicle | 10 | |||
| 2 | This compound (Low Dose) | 10 | |||
| 3 | This compound (Mid Dose) | 10 | |||
| 4 | This compound (High Dose) | 10 | |||
| 5 | Atorvastatin | 10 |
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the impact of this compound on glucose metabolism.
Protocol:
-
Record baseline blood glucose from a tail snip using a glucometer (time 0).[15]
-
Administer a 2 g/kg body weight glucose solution via oral gavage.[16]
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[17]
-
Plot the glucose excursion curve and calculate the area under the curve (AUC).
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound via HMG-CoA reductase inhibition.
Experimental Workflow for Efficacy Study
Caption: Workflow for evaluating the in vivo efficacy of this compound.
References
- 1. Mouse models of hyperlipidemia and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. instechlabs.com [instechlabs.com]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. ahajournals.org [ahajournals.org]
- 8. Lipid profiling analyses from mouse models and human infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.tno.nl [publications.tno.nl]
- 10. mdpi.com [mdpi.com]
- 11. Isolation and Analysis of Aortic Arch and Root Lesions in an Atherosclerotic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
- 15. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 16. mmpc.org [mmpc.org]
- 17. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xenyhexenic Acid in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenyhexenic acid is a synthetic, anti-lipid agent with the chemical formula C₁₈H₁₈O₂.[1] As a biarylacetic acid, its hydrophobic nature presents challenges for dissolution in aqueous media commonly used for in vitro studies. This document provides a detailed protocol for the solubilization of this compound to facilitate its use in cell-based assays and other in vitro experimental systems. Additionally, it outlines potential signaling pathways that may be influenced by this compound, offering a starting point for mechanistic investigations.
Physicochemical Properties of this compound
A summary of the known quantitative data for this compound is presented in Table 1. At present, experimental data on its solubility in various solvents and stability in solution are not widely available in the public domain.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈O₂ | [1] |
| Molecular Weight | 266.3 g/mol | [1][2] |
| IUPAC Name | (E)-2-(4-phenylphenyl)hex-4-enoic acid | [1][2] |
| CAS Number | 94886-45-0 | [1] |
| Predicted XlogP | 4.4 | [2] |
Table 1: Physicochemical Properties of this compound
Experimental Protocol: Dissolution of this compound for In Vitro Use
Due to the lipophilic nature of this compound, a common method for preparing solutions for in vitro studies involves creating a concentrated stock solution in an organic solvent, which is then diluted to the final working concentration in the aqueous culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vials
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Warming bath or incubator (optional)
-
Sterile, pyrogen-free water or desired aqueous buffer (e.g., PBS, cell culture medium)
Procedure for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.663 mg of this compound (Molecular Weight = 266.3 g/mol ).
-
Initial Solubilization: Add the appropriate volume of DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for several minutes to facilitate dissolution.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, the following steps can be taken:
-
Warming: Gently warm the solution to 37°C for 10-15 minutes.
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes.
-
-
Sterilization: While DMSO is a harsh solvent for most microorganisms, sterile handling practices are recommended. If necessary, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Preparation of Working Solutions:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your cell culture medium or desired aqueous buffer to the final working concentration. It is crucial to add the DMSO stock solution to the aqueous medium and not the other way around to minimize precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is non-toxic to your cells, typically below 0.5%, with many cell lines tolerating less than 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Observation: After dilution, visually inspect the working solution for any signs of precipitation. If precipitation occurs, consider preparing a more dilute stock solution or exploring the use of co-solvents or other solubilization techniques, though these may introduce additional variables into your experiments.
References
Application Notes and Protocols for the Preclinical Evaluation of Xenyhexenic Acid in Animal Models of Hyperlipidemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. The development of novel lipid-lowering agents is a critical area of research. Xenyhexenic acid (also known as Desenovis, Darilin, or Diphenesenic acid) is a synthetic anti-lipid agent with the molecular formula C18H18O2.[1][2][3][4][5] While specific preclinical data on this compound is not extensively available in peer-reviewed literature, these application notes provide a comprehensive framework for its evaluation in established animal models of hyperlipidemia. The protocols and methodologies outlined below are based on standard and effective practices for assessing the efficacy and mechanism of action of novel lipid-lowering compounds.
Data Presentation: Efficacy of Representative Lipid-Lowering Agents
To provide a benchmark for evaluating this compound, the following tables summarize the quantitative effects of well-established lipid-lowering drug classes in common animal models of hyperlipidemia.
Table 1: Effects of Statins (HMG-CoA Reductase Inhibitors) on Lipid Profiles in a High-Fat Diet-Induced Hyperlipidemic Rat Model
| Treatment Group | Dose (mg/kg/day) | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |
| Control (Normal Diet) | - | 75 ± 5 | 20 ± 3 | 45 ± 4 | 80 ± 7 |
| High-Fat Diet (HFD) Control | - | 150 ± 12 | 80 ± 8 | 30 ± 3 | 180 ± 15 |
| HFD + Atorvastatin | 10 | 105 ± 9 | 45 ± 5 | 35 ± 4 | 120 ± 10 |
| HFD + Rosuvastatin | 10 | 95 ± 8 | 40 ± 4 | 38 ± 3 | 110 ± 9 |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to HFD Control. Data are representative values compiled from typical outcomes in preclinical studies.
Table 2: Effects of Fibrates (PPARα Agonists) on Lipid Profiles in a Triton WR-1339-Induced Hyperlipidemic Mouse Model
| Treatment Group | Dose (mg/kg) | Total Cholesterol (mg/dL) | VLDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |
| Saline Control | - | 80 ± 6 | 15 ± 2 | 55 ± 5 | 90 ± 8 |
| Triton WR-1339 Control | 400 | 350 ± 25 | 150 ± 15 | 25 ± 3 | 1200 ± 100 |
| Triton WR-1339 + Fenofibrate | 100 | 220 ± 20 | 80 ± 10 | 40 ± 4 | 500 ± 50 |
| Triton WR-1339 + Gemfibrozil | 100 | 240 ± 18 | 95 ± 12 | 38 ± 5 | 650 ± 60 |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to Triton WR-1339 Control. Data are representative values compiled from typical outcomes in preclinical studies.
Experimental Protocols
Protocol 1: Induction of Hyperlipidemia in Rats using a High-Fat Diet (HFD)
Objective: To induce a chronic state of hyperlipidemia in rats that mimics diet-induced hyperlipidemia in humans.
Materials:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Standard chow diet
-
High-Fat Diet (HFD): Typically composed of 45-60% kcal from fat (e.g., lard or butter), 20% kcal from protein, and the remainder from carbohydrates. Commercially available HFDs are recommended for consistency.[6][7]
-
Metabolic cages for sample collection
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
Spectrophotometer and commercially available lipid assay kits
Procedure:
-
Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week with free access to standard chow and water.
-
Grouping: Randomly divide the animals into experimental groups (e.g., Normal Diet Control, HFD Control, HFD + this compound low dose, HFD + this compound high dose, HFD + Positive Control). A typical group size is 8-10 animals.
-
Dietary Induction: Feed the HFD groups the high-fat diet for a period of 4-8 weeks. The Normal Diet Control group continues to receive the standard chow.
-
Monitoring: Monitor body weight and food intake weekly.
-
Confirmation of Hyperlipidemia: After the induction period, collect blood samples via the tail vein or retro-orbital sinus after an overnight fast. Centrifuge the blood to obtain plasma or serum. Analyze the lipid profile (Total Cholesterol, LDL-C, HDL-C, Triglycerides) to confirm the successful induction of hyperlipidemia in the HFD Control group compared to the Normal Diet Control group.
-
Treatment Administration: Once hyperlipidemia is established, begin daily administration of this compound (and the positive control drug) to the respective treatment groups. The vehicle used for the control groups should be the same as that used to dissolve/suspend the test compounds. Administration can be oral (gavage) or intraperitoneal, depending on the compound's properties.
-
Final Sample Collection: At the end of the treatment period (typically 4-8 weeks), collect final blood samples for lipid profile analysis. Euthanize the animals and collect liver and other relevant tissues for further analysis (e.g., histopathology, gene expression).
Protocol 2: Induction of Acute Hyperlipidemia in Mice using Triton WR-1339
Objective: To induce an acute and robust state of hyperlipidemia for rapid screening of potential lipid-lowering agents.[6][7]
Materials:
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)
-
Triton WR-1339 (Tyloxapol) solution (10% w/v in sterile saline)
-
Blood collection supplies
-
Centrifuge
-
Lipid assay kits
Procedure:
-
Acclimatization: Acclimatize the mice for one week under standard laboratory conditions.
-
Grouping: Randomly assign mice to experimental groups (e.g., Saline Control, Triton Control, Triton + this compound, Triton + Positive Control).
-
Fasting: Fast the animals for 18 hours with free access to water before the experiment.
-
Compound Administration: Administer this compound or the positive control drug to the respective treatment groups (typically via oral gavage or intraperitoneal injection). The control groups receive the vehicle.
-
Triton WR-1339 Injection: One hour after compound administration, inject Triton WR-1339 intraperitoneally at a dose of 400 mg/kg. The Saline Control group receives an equivalent volume of sterile saline.
-
Blood Collection: Collect blood samples at 18-24 hours post-Triton injection.
-
Lipid Analysis: Process the blood to obtain plasma or serum and measure the lipid profiles. Triton WR-1339 primarily increases triglyceride and total cholesterol levels.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways in Lipid Metabolism
The following diagrams illustrate key signaling pathways involved in lipid metabolism that are common targets for antihyperlipidemic drugs.
Caption: Key signaling pathways regulating hepatic lipid metabolism.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines the general workflow for evaluating a novel anti-hyperlipidemic agent.
Caption: General workflow for in vivo anti-hyperlipidemic studies.
Cholesterol Biosynthesis and Statin Action
This diagram illustrates the cholesterol biosynthesis pathway and the mechanism of action of statins.
Caption: Inhibition of cholesterol synthesis by statins.
Conclusion
The provided application notes and protocols offer a robust starting point for the preclinical investigation of this compound's potential as a lipid-lowering agent. By utilizing established animal models and standardized methodologies, researchers can generate reliable and comparable data to assess its efficacy and elucidate its mechanism of action. The inclusion of benchmark data from existing drug classes and visual representations of key pathways and workflows is intended to facilitate experimental design and data interpretation for drug development professionals in the field of hyperlipidemia.
References
- 1. This compound | 94886-45-0 | Benchchem [benchchem.com]
- 2. This compound | C18H18O2 | CID 6436176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C18H18O2) [pubchemlite.lcsb.uni.lu]
- 4. chemcd.com [chemcd.com]
- 5. chemcd.com [chemcd.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols: Xenyhexenic Acid in the Synthesis of Biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenyhexenic acid, systematically named (E)-2-(4-phenylphenyl)hex-4-enoic acid, is an organic compound featuring a core biphenyl structure.[1][2][3][4][5][6] This existing biphenyl moiety makes this compound a valuable starting material, or scaffold, for the synthesis of a diverse range of novel biphenyl derivatives. By targeting its reactive functional groups—the carboxylic acid and the alkene—a variety of structural modifications can be achieved, enabling the development of new chemical entities for applications in medicinal chemistry and materials science.
These application notes provide detailed protocols for the derivatization of this compound, leveraging well-established synthetic methodologies. The protocols focus on transformations of the carboxylic acid group and the double bond within the hexenoic acid chain.
I. Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a prime site for modification, allowing for the synthesis of esters, amides, and alcohols, each with distinct physicochemical properties.
Esterification: Synthesis of this compound Esters
Esterification of this compound can be achieved through various methods, including Fischer esterification with an alcohol in the presence of an acid catalyst, or by using coupling agents for milder conditions.[7][8][9]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), the desired alcohol (e.g., methanol, ethanol; 20.0 eq.), and a catalytic amount of concentrated sulfuric acid (0.1 eq.).
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by column chromatography on silica gel.
Table 1: Representative Conditions for Esterification of this compound
| Derivative | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methyl Ester | Methanol | H₂SO₄ (cat.) | Reflux | 4 | >90 |
| Ethyl Ester | Ethanol | H₂SO₄ (cat.) | Reflux | 5 | >90 |
| Benzyl Ester | Benzyl alcohol | DCC/DMAP | Room Temp | 12 | 85-95 |
Yields are estimated based on similar reactions and may vary.
Amidation: Synthesis of this compound Amides
The synthesis of amides from this compound can be performed by activating the carboxylic acid, followed by the addition of a primary or secondary amine.[10][11][12][13][14] Common coupling agents include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole).
Experimental Protocol: Amide Coupling using EDC/HOBt
-
Reaction Setup: Dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.2 eq.) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Reaction Conditions: Cool the mixture to 0 °C in an ice bath. Add EDC (1.5 eq.) portion-wise and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.
Table 2: Representative Conditions for Amidation of this compound
| Amine | Coupling Reagents | Solvent | Temperature | Reaction Time (h) | Typical Yield (%) |
| Aniline | EDC, HOBt | DMF | 0 °C to RT | 18 | 80-90 |
| Benzylamine | EDC, HOBt | DMF | 0 °C to RT | 16 | 85-95 |
| Morpholine | HATU, DIPEA | DCM | 0 °C to RT | 12 | 80-90 |
Yields are estimated based on similar reactions and may vary.
Reduction: Synthesis of (E)-2-(4-phenylphenyl)hex-4-en-1-ol
The carboxylic acid can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[15][16][17][18][19]
Experimental Protocol: Reduction with LiAlH₄
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Addition of Substrate: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Quenching and Work-up: Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water. Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography.
II. Modification of the Alkene Functionality
The carbon-carbon double bond in the hexenoic acid chain provides another handle for derivatization, allowing for the synthesis of saturated analogs, diols, and epoxides.
Hydrogenation: Synthesis of 2-(4-phenylphenyl)hexanoic Acid
The double bond can be saturated via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C, 1-5 mol%).
-
Reaction Conditions: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 6-12 hours.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude saturated carboxylic acid, which can be purified by recrystallization.[20][21][22]
Dihydroxylation: Synthesis of (E)-2-(4-phenylphenyl)-4,5-dihydroxyhexanoic Acid
The alkene can be converted to a vicinal diol using reagents like osmium tetroxide (in catalytic amounts with an oxidant) or cold, dilute potassium permanganate. The Sharpless asymmetric dihydroxylation can be employed for enantioselective synthesis.[23][24][25]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
-
Reaction Setup: In a round-bottom flask, prepare a solvent system of t-butanol and water (1:1). Add AD-mix-β (for one enantiomer) or AD-mix-α (for the other), followed by methanesulfonamide.
-
Reaction Conditions: Cool the mixture to 0 °C and add this compound (1.0 eq.). Stir vigorously at this temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction by adding sodium sulfite and stirring for one hour. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude diol can be purified by column chromatography.
III. Cross-Coupling Reactions for Further Biphenyl Core Modification
While this compound already possesses a biphenyl structure, the aromatic rings can be further functionalized. This typically requires prior halogenation of one of the phenyl rings, which can then participate in various palladium-catalyzed cross-coupling reactions.
General Workflow for Further Arylation
A potential, though more advanced, application involves the selective halogenation of the biphenyl core of a this compound derivative (e.g., the methyl ester to protect the carboxylic acid), followed by a cross-coupling reaction such as Suzuki-Miyaura, Negishi, Stille, or Hiyama coupling to introduce a third aryl group, creating terphenyl derivatives.[1][2][4][5][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40]
Table 3: Overview of Potential Cross-Coupling Reactions for Further Derivatization
| Reaction | Coupling Partner | Key Reagents |
| Suzuki-Miyaura | Arylboronic acid/ester | Pd catalyst, Base (e.g., K₂CO₃, Cs₂CO₃) |
| Negishi | Organozinc reagent | Pd or Ni catalyst |
| Stille | Organostannane reagent | Pd catalyst |
| Hiyama | Organosilane reagent | Pd catalyst, Fluoride source (e.g., TBAF) |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base |
Visualizing Synthetic Pathways
Diagram 1: Derivatization of this compound's Carboxylic Group
Caption: Synthetic routes for modifying the carboxylic acid of this compound.
Diagram 2: Modifications of the Hexenoic Acid Chain
Caption: Reactions at the double bond of this compound.
Diagram 3: General Workflow for Advanced Biphenyl Core Modification
Caption: A proposed pathway for synthesizing terphenyl derivatives from this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. cris.unibo.it [cris.unibo.it]
- 22. arpi.unipi.it [arpi.unipi.it]
- 23. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 24. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 25. Diol synthesis by dihydroxylation [organic-chemistry.org]
- 26. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. Negishi coupling - Wikipedia [en.wikipedia.org]
- 29. mdpi.com [mdpi.com]
- 30. Organic Syntheses Procedure [orgsyn.org]
- 31. mdpi.com [mdpi.com]
- 32. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 33. Hiyama Coupling [organic-chemistry.org]
- 34. Negishi Coupling [organic-chemistry.org]
- 35. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 36. gala.gre.ac.uk [gala.gre.ac.uk]
- 37. researchgate.net [researchgate.net]
- 38. Stille reaction - Wikipedia [en.wikipedia.org]
- 39. Stille Coupling [organic-chemistry.org]
- 40. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Xenyhexenic Acid Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenyhexenic acid is a synthetic anti-lipid agent, and its analogs represent a promising class of compounds for the development of novel therapeutics targeting metabolic diseases.[1][2] Effective screening of these analogs requires robust and efficient high-throughput screening (HTS) assays to identify and characterize their biological activities. This document provides detailed application notes and protocols for a suite of HTS assays tailored for the discovery and development of this compound analogs. The primary focus is on plausible biological targets for anti-lipidemic agents, including nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) and the Farnesoid X Receptor (FXR), as well as key enzymes in fatty acid transport and metabolism such as Fatty Acid Transport Proteins (FATPs) and Acyl-CoA Synthetases (ACSs).[1][3][4]
Potential Biological Targets and Screening Strategies
Given their nature as fatty acid analogs, this compound derivatives are likely to interact with proteins that naturally bind or metabolize lipids. The primary screening strategy, therefore, involves a panel of assays designed to probe these interactions.
-
Nuclear Receptors (PPARα, PPARγ, FXR): These ligand-activated transcription factors are master regulators of lipid and glucose homeostasis.[5][6][7][8] Many anti-lipidemic drugs target these receptors.[1][9] Assays for these targets will identify agonists or antagonists among the this compound analogs.
-
Fatty Acid Transport Proteins (e.g., FATP2): These proteins are crucial for the uptake of long-chain fatty acids into cells.[10][11] Inhibitors of FATPs could reduce lipid accumulation in tissues.
-
Acyl-CoA Synthetases (ACSs): These enzymes "activate" fatty acids by converting them to Acyl-CoAs, a critical step for their subsequent metabolism.[12][13] Inhibition of ACSs can disrupt downstream lipid metabolic pathways.
The following sections provide detailed protocols for high-throughput screening against these targets.
I. Nuclear Receptor Activation Assays
A. TR-FRET Coactivator Recruitment Assay for PPARγ and FXR
This biochemical assay measures the ability of a test compound to promote the interaction between the ligand-binding domain (LBD) of a nuclear receptor and a coactivator peptide. It is a powerful method to identify direct binders and agonists.
Workflow Diagram:
Caption: Workflow for the TR-FRET Nuclear Receptor Coactivator Recruitment Assay.
Experimental Protocol:
| Parameter | Description |
| Principle | Ligand binding to a GST-tagged Nuclear Receptor LBD (e.g., PPARγ-LBD) induces a conformational change that promotes binding to a ULight™-labeled coactivator peptide (e.g., SRC-1). A Europium (Eu)-labeled anti-GST antibody brought into proximity with the ULight peptide results in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. |
| Materials | - 384-well low-volume white plates- GST-tagged human PPARγ-LBD or FXR-LBD- ULight™-labeled SRC-1 peptide- Europium (Eu)-labeled anti-GST antibody- TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 0.1% BSA, 1 mM DTT)- this compound analogs and reference agonists (e.g., Rosiglitazone for PPARγ, GW4064 for FXR) |
| Procedure | 1. Prepare serial dilutions of this compound analogs and reference compounds in DMSO, then dilute into assay buffer.2. Add 2 µL of diluted compounds to the 384-well plate.3. Prepare a master mix of GST-NR-LBD and ULight-peptide in assay buffer. Add 4 µL to each well.4. Incubate for 30 minutes at room temperature.5. Add 4 µL of Eu-anti-GST antibody in assay buffer to each well.6. Incubate for 1-2 hours at room temperature, protected from light.7. Read the plate on a TR-FRET enabled plate reader, with excitation at 320 nm and emission at 615 nm (Eu) and 665 nm (ULight). |
| Data Analysis | 1. Calculate the ratio of the 665 nm signal to the 615 nm signal.2. Plot the TR-FRET ratio against the log concentration of the test compound.3. Fit the data to a sigmoidal dose-response curve to determine the EC50 value. |
Quantitative Data Summary (Example):
| Compound | Target | EC50 (µM) | Maximal Activation (%) |
| Rosiglitazone | PPARγ | 0.05 | 100 |
| GW4064 | FXR | 0.08 | 100 |
| Analog XA-1 | PPARγ | 1.2 | 95 |
| Analog XA-2 | FXR | 2.5 | 88 |
| Analog XA-3 | PPARγ | > 50 | < 10 |
B. Cell-Based Luciferase Reporter Assay
This assay measures the transcriptional activity of a nuclear receptor in a cellular context. It is used to confirm the activity of hits from biochemical screens and to identify compounds that may act through indirect mechanisms.
Signaling Pathway Diagram:
Caption: Cell-based luciferase reporter assay signaling pathway.
Experimental Protocol:
| Parameter | Description |
| Principle | Cells (e.g., HEK293T or HepG2) are transiently transfected with an expression plasmid for the nuclear receptor of interest (e.g., PPARγ) and a reporter plasmid containing a luciferase gene under the control of a promoter with specific response elements (PPREs). Agonist binding activates the receptor, leading to luciferase expression, which is quantified by adding a substrate and measuring luminescence.[14] |
| Materials | - 96-well or 384-well white, clear-bottom cell culture plates- HEK293T or HepG2 cells- Expression plasmids for human PPARγ or FXR- PPRE-luciferase reporter plasmid- Transfection reagent (e.g., Lipofectamine)- Cell culture medium (e.g., DMEM with 10% FBS)- Luciferase assay reagent (e.g., Bright-Glo™)- this compound analogs and reference agonists |
| Procedure | 1. Seed cells in culture plates and allow them to adhere overnight.2. Co-transfect cells with the nuclear receptor expression plasmid and the PPRE-luciferase reporter plasmid.3. After 24 hours, replace the medium with fresh medium containing serial dilutions of the this compound analogs or reference compounds.4. Incubate for 18-24 hours.5. Remove the medium and add luciferase assay reagent according to the manufacturer's instructions.6. Measure luminescence on a plate reader. |
| Data Analysis | 1. Normalize the luminescence signal to a control (e.g., vehicle-treated cells).2. Plot the fold induction of luciferase activity against the log concentration of the test compound.3. Fit the data to a sigmoidal dose-response curve to determine the EC50 value. |
Quantitative Data Summary (Example):
| Compound | Target | EC50 (µM) | Maximal Fold Induction |
| Rosiglitazone | PPARγ | 0.12 | 15.2 |
| CDCA | FXR | 25.5 | 8.5 |
| Analog XA-1 | PPARγ | 2.8 | 14.1 |
| Analog XA-2 | FXR | 8.9 | 7.9 |
| Analog XA-3 | PPARγ | > 100 | 1.1 |
II. Fatty Acid Uptake and Metabolism Assays
A. FATP2-Mediated Fatty Acid Uptake Inhibition Assay
This is a live-cell assay to identify compounds that inhibit the uptake of fatty acids, a key process in lipid metabolism. It utilizes a fluorescently labeled fatty acid analog.
Workflow Diagram:
Caption: Workflow for the FATP2-mediated fatty acid uptake inhibition assay.
Experimental Protocol:
| Parameter | Description |
| Principle | Cells overexpressing a specific fatty acid transporter, such as FATP2, are incubated with a fluorescent fatty acid analog (e.g., C1-BODIPY-C12).[10][11] The uptake of this analog is measured by intracellular fluorescence. Extracellular fluorescence is quenched by a membrane-impermeable dye like Trypan Blue. Inhibitors of FATP2 will reduce the intracellular fluorescence signal.[10][11] |
| Materials | - 96-well black, clear-bottom cell culture plates- Caco-2 or HepG2 cells (endogenously express FATP2)- Fluorescent fatty acid analog: 4,4-difluoro-5-methyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid (C1-BODIPY-C12)- Trypan Blue solution- Hank's Balanced Salt Solution (HBSS)- this compound analogs and a reference inhibitor (e.g., Lipofermata) |
| Procedure | 1. Seed Caco-2 cells in 96-well plates and grow to confluence.2. Wash cells with HBSS.3. Pre-incubate cells with various concentrations of this compound analogs or reference inhibitor in HBSS for 30-60 minutes at 37°C.[15]4. Add a mixture of C1-BODIPY-C12 (final concentration ~2-5 µM) and Trypan Blue (to quench extracellular signal) to each well.[11][15]5. Incubate for 10-15 minutes at 37°C.[15]6. Measure the intracellular fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~515 nm). |
| Data Analysis | 1. Subtract the background fluorescence (wells with no cells).2. Calculate the percentage of inhibition relative to vehicle-treated controls.3. Plot the percent inhibition against the log concentration of the test compound.4. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. |
Quantitative Data Summary (Example):
| Compound | Target | IC50 (µM) |
| Lipofermata | FATP2 | 3.5 |
| Analog XA-4 | FATP2 | 8.2 |
| Analog XA-5 | FATP2 | 15.7 |
| Analog XA-1 | FATP2 | > 100 |
B. Acyl-CoA Synthetase (ACS) Inhibition Assay
This biochemical assay identifies inhibitors of the enzymatic activity of ACS, which is responsible for fatty acid activation.
Fatty Acid Activation and Transport Pathway:
Caption: Overview of fatty acid transport and activation.
Experimental Protocol:
| Parameter | Description |
| Principle | This is a coupled-enzyme assay. ACS activity consumes ATP to produce AMP and pyrophosphate (PPi). The PPi generated is used by ATP sulfurylase to generate ATP from adenosine 5'-phosphosulfate (APS). This newly formed ATP is then used by firefly luciferase to produce light, which is directly proportional to the ACS activity.[13] Inhibitors will reduce the luminescence signal. |
| Materials | - 384-well white plates- Recombinant human Acyl-CoA Synthetase (e.g., ACSL1)- Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 200 µM DTT)- Substrates: Coenzyme A (CoA), ATP, a long-chain fatty acid (e.g., Oleic acid)- Coupled enzyme system: ATP sulfurylase, Luciferase, APS, D-luciferin- this compound analogs and a reference inhibitor (e.g., Triacsin C) |
| Procedure | 1. Add 2 µL of serially diluted this compound analogs or reference inhibitor to the 384-well plate.2. Add 4 µL of the ACS enzyme to each well.3. Incubate for 15 minutes at room temperature to allow for inhibitor binding.4. Prepare a substrate/detection master mix containing CoA, ATP, oleic acid, and the coupled enzyme system components (luciferase, luciferin, etc.).5. Initiate the reaction by adding 4 µL of the master mix to each well.6. Incubate for 30-60 minutes at room temperature.7. Measure luminescence using a plate reader. |
| Data Analysis | 1. Calculate the percentage of inhibition relative to vehicle-treated controls.2. Plot the percent inhibition against the log concentration of the test compound.3. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. |
Quantitative Data Summary (Example):
| Compound | Target | IC50 (µM) |
| Triacsin C | ACSL1 | 0.8 |
| Analog XA-6 | ACSL1 | 5.6 |
| Analog XA-7 | ACSL1 | 22.1 |
| Analog XA-2 | ACSL1 | > 100 |
Conclusion
The suite of high-throughput screening assays described provides a comprehensive platform for the initial characterization of this compound analogs. By employing a combination of biochemical and cell-based assays targeting key proteins in lipid metabolism, researchers can efficiently identify potent and selective modulators. The data generated from these protocols will enable the prioritization of compounds for further lead optimization and in-depth mechanistic studies, accelerating the drug discovery process for new therapies against metabolic disorders.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antilipidemic Drug Therapy Today and in the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antilipidemic Drug Therapy Today and in the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. researchgate.net [researchgate.net]
- 11. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification by High-Throughput Screening of Pseudomonas Acyl-Coenzyme A Synthetase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and characterization of small compound inhibitors of human FATP2 - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Effects of Long-Chain Fatty Acids on Gene Expression: Application Notes and Protocols
Disclaimer: The term "Xenyhexenic acid" did not yield specific results in scientific literature searches. Therefore, this document provides a comprehensive guide to measuring the effects of a generic long-chain fatty acid on gene expression, as the methodologies and principles are broadly applicable.
Introduction
Long-chain fatty acids are not only essential components of cellular structures and energy storage but are also potent signaling molecules that can modulate gene expression.[1][2][3] Understanding how these fatty acids influence transcriptional programs is crucial for researchers in various fields, including metabolism, immunology, and cancer biology. Fatty acids exert their effects on gene expression primarily by activating nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), and by influencing the activity of transcription factors like Sterol Regulatory Element-Binding Proteins (SREBPs).[2][4][5][6] This document provides detailed application notes and protocols for investigating the impact of long-chain fatty acids on gene expression in a research setting.
Key Signaling Pathways
Long-chain fatty acids modulate gene expression through several key signaling pathways. The two most prominent are the PPAR and SREBP pathways.
1. Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway:
PPARs are a group of nuclear receptors that function as ligand-activated transcription factors.[5][7][[“]] Fatty acids and their derivatives serve as natural ligands for PPARs.[9] Upon binding to a fatty acid ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event typically leads to the upregulation of genes involved in fatty acid transport, binding, and catabolism.[1][4]
2. Sterol Regulatory Element-Binding Protein (SREBP) Signaling Pathway:
SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids.[2][6][10] The activity of SREBPs is controlled by a complex proteolytic cleavage process that is sensitive to cellular sterol levels. While not direct ligands, long-chain polyunsaturated fatty acids can suppress SREBP processing, leading to a decrease in the transcription of genes involved in fatty acid synthesis.[2]
Experimental Workflow
A typical workflow for investigating the effects of a long-chain fatty acid on gene expression involves several key steps, from cell culture and treatment to data analysis and validation.
Quantitative Data Summary
The following table summarizes expected changes in the expression of key genes in response to treatment with a generic long-chain fatty acid, based on their roles in the PPAR and SREBP pathways.
| Pathway | Gene | Function | Expected Change with Fatty Acid Treatment |
| PPARα Target Genes | CPT1A | Carnitine palmitoyltransferase 1A, mitochondrial fatty acid oxidation | ↑ |
| ACOX1 | Acyl-CoA oxidase 1, peroxisomal fatty acid oxidation | ↑ | |
| FABP4 | Fatty acid binding protein 4, fatty acid uptake and transport | ↑ | |
| PDK4 | Pyruvate dehydrogenase kinase 4, glucose metabolism regulation | ↑ | |
| SREBP-1c Target Genes | FASN | Fatty acid synthase, de novo lipogenesis | ↓ (with PUFAs) |
| SCD1 | Stearoyl-CoA desaturase 1, fatty acid desaturation | ↓ (with PUFAs) | |
| ACACA | Acetyl-CoA carboxylase alpha, de novo lipogenesis | ↓ (with PUFAs) |
Note: The direction of change can be cell-type and fatty acid specific. PUFAs (Polyunsaturated Fatty Acids) are generally known to suppress SREBP-1c target genes.
Experimental Protocols
Protocol 1: Cell Culture and Fatty Acid Treatment
This protocol describes the preparation of fatty acid-BSA complexes and the treatment of cultured cells.
Materials:
-
Cell line of interest (e.g., HepG2 human hepatoma cells, 3T3-L1 preadipocytes)
-
Complete cell culture medium
-
Fatty acid (e.g., Oleic acid, Palmitic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol
-
Sterile, nuclease-free water
-
Sterile conical tubes and pipettes
Procedure:
-
Preparation of Fatty Acid-BSA Stock Solution (10 mM Fatty Acid, 1.7 mM BSA): a. Prepare a 100 mM stock solution of the fatty acid in ethanol. b. In a sterile conical tube, add the required volume of the 100 mM fatty acid stock to achieve a final concentration of 10 mM in the desired volume of sterile, nuclease-free water. c. In a separate sterile conical tube, prepare a 3.4 mM BSA solution in sterile, nuclease-free water. d. While vortexing the BSA solution, slowly add the fatty acid solution dropwise. e. Incubate the mixture in a 37°C water bath for 1 hour with occasional vortexing to allow for complex formation. f. Sterilize the final fatty acid-BSA stock solution by passing it through a 0.22 µm filter. g. Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.
-
Cell Seeding: a. Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment. b. Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) overnight to allow for attachment.
-
Fatty Acid Treatment: a. The next day, remove the culture medium and replace it with fresh medium containing the desired final concentration of the fatty acid-BSA complex (e.g., 100 µM). b. Prepare a vehicle control with the equivalent concentration of BSA without the fatty acid. c. Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
Protocol 2: RNA Isolation and Quality Control
This protocol outlines the isolation of total RNA from cultured cells and assessment of its quality.
Materials:
-
TRIzol reagent or a similar RNA isolation kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in nuclease-free water)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer or similar instrument
Procedure:
-
Cell Lysis: a. Aspirate the culture medium from the wells. b. Add 1 mL of TRIzol reagent directly to each well of a 6-well plate and lyse the cells by pipetting up and down several times.
-
Phase Separation: a. Transfer the lysate to a microcentrifuge tube. b. Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. c. Shake the tube vigorously for 15 seconds and incubate at room temperature for 5 minutes. d. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: a. Carefully transfer the upper aqueous phase to a new tube. b. Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used. c. Incubate at room temperature for 10 minutes. d. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash and Resuspension: a. Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. b. Centrifuge at 7,500 x g for 5 minutes at 4°C. c. Air-dry the pellet for 5-10 minutes. d. Resuspend the RNA in an appropriate volume of nuclease-free water.
-
RNA Quality Control: a. Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure. b. Assess RNA integrity (RIN value) using an Agilent Bioanalyzer. A RIN value of ≥ 8 is recommended for RNA-sequencing.
Protocol 3: RNA-Sequencing and Data Analysis
This protocol provides a general overview of the steps involved in RNA-sequencing and subsequent data analysis.
Procedure:
-
Library Preparation: a. Starting with high-quality total RNA, perform poly(A) selection to enrich for mRNA. b. Fragment the enriched mRNA. c. Synthesize first and second-strand cDNA. d. Perform end-repair, A-tailing, and ligation of sequencing adapters. e. Amplify the library via PCR. f. Purify and quantify the final library.
-
Sequencing: a. Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: a. Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. b. Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner like STAR. c. Gene Quantification: Count the number of reads mapping to each gene using tools such as HTSeq or featureCounts. d. Differential Expression Analysis: Identify genes that are significantly up- or downregulated between the fatty acid-treated and control groups using packages like DESeq2 or edgeR. e. Pathway and Functional Enrichment Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) or DAVID to identify biological pathways and functions that are significantly enriched among the differentially expressed genes. f. Validation: Validate the expression changes of key genes of interest using an independent method, such as quantitative real-time PCR (qRT-PCR).
References
- 1. Long-chain fatty acid-induced changes in gene expression in neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long chain fatty acids and gene expression in inflammation and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis [mdpi.com]
- 8. consensus.app [consensus.app]
- 9. phmd.hirszfeld.pl [phmd.hirszfeld.pl]
- 10. mdpi.com [mdpi.com]
Xenyhexenic Acid in Metabolic Disorder Studies: Current Research Landscape
Currently, there is a notable lack of specific scientific literature, quantitative data, and established experimental protocols detailing the role of Xenyhexenic acid in the study of metabolic disorders such as diabetes, obesity, and non-alcoholic fatty liver disease.
Despite comprehensive searches for "this compound" and its known synonyms (CV-57733, SCR157) in relation to metabolic syndrome, insulin resistance, lipid metabolism, and glucose metabolism, no dedicated studies providing in-depth analysis of its effects, mechanisms of action, or therapeutic potential in these areas have been identified in the public domain.
While the broader field of fatty acid research is rich with investigations into how different fatty acids influence metabolic health, this level of inquiry has not yet extended to this compound specifically. The existing scientific discourse on metabolic disorders focuses on other classes of fatty acids, such as:
-
Omega-3 and Omega-6 Polyunsaturated Fatty Acids (PUFAs): Extensively studied for their roles in inflammation, insulin sensitivity, and lipid regulation.
-
Short-Chain Fatty Acids (SCFAs): Recognized for their impact on gut health, appetite regulation, and glucose homeostasis.
-
Saturated and Monounsaturated Fatty Acids: Widely investigated for their differential effects on cardiovascular health and insulin resistance.
The absence of specific research on this compound in the context of metabolic disorders means that key information required for creating detailed Application Notes and Protocols—such as quantitative data on its metabolic effects, established experimental methodologies, and elucidated signaling pathways—is not available at this time.
Therefore, for researchers, scientists, and drug development professionals interested in the intersection of novel fatty acids and metabolic disease, the study of this compound represents a potential underexplored frontier. Future research would be necessary to establish its physiological relevance and therapeutic potential in this critical area of health.
Application Notes and Protocols for Testing Xenyhexenic Acid in Cell Culture Models
Introduction
Xenyhexenic acid, a novel monounsaturated fatty acid, has garnered significant interest in the scientific community for its potential therapeutic applications. Preliminary studies suggest its involvement in modulating key cellular processes such as cell proliferation, apoptosis, and inflammation.[1][2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the biological effects of this compound using established in vitro cell culture models. The protocols outlined below detail methods for assessing cell viability, apoptosis, and the modulation of critical signaling pathways.
Recommended Cell Culture Models
The selection of an appropriate cell culture model is paramount for elucidating the specific biological activities of this compound. Based on its putative roles, the following cell lines are recommended:
-
RAW 264.7 (Murine Macrophage): An excellent model for studying inflammation.[4][5][6] These cells are sensitive to inflammatory stimuli and are widely used to assess the anti-inflammatory potential of novel compounds.[2][7]
-
HepG2 (Human Hepatocellular Carcinoma): A well-characterized human liver cell line suitable for investigating metabolic effects and cytotoxicity.[8][9][10][11][12][13]
-
3T3-L1 (Mouse Embryonic Fibroblast): A preadipocyte cell line that can be differentiated into mature adipocytes. This model is ideal for studying adipogenesis and the effects of this compound on lipid metabolism.
-
HUVEC (Human Umbilical Vein Endothelial Cells): A primary cell culture model for studying endothelial function and dysfunction, relevant for cardiovascular research.
-
Cancer Cell Lines (e.g., Ishikawa, ECC-1): To explore the potential anti-proliferative and pro-apoptotic effects of this compound in the context of cancer.[14]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.[15][16][17][18]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[16]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[16]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well.[15][16]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15][16]
-
Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.[16]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.[19]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[19]
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[19]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[20]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[19][20]
-
Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Analyze the samples by flow cytometry within one hour.[19]
Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of changes in protein expression and phosphorylation states within specific signaling pathways (e.g., Akt/mTOR, MAPK) upon treatment with this compound.[21][22][23][24]
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[25]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[25]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) after 48h |
| HepG2 | Data from experiment |
| Ishikawa | 348.2 ± 30.29[14] |
| ECC-1 | 187.3 ± 19.02[14] |
| 3T3-L1 | Data from experiment |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| RAW 264.7 | Control | Data from experiment | Data from experiment |
| RAW 264.7 | This compound (X µM) | Data from experiment | Data from experiment |
| HepG2 | Control | Data from experiment | Data from experiment |
| HepG2 | This compound (Y µM) | Data from experiment | Data from experiment |
Table 3: Modulation of Signaling Proteins by this compound
| Cell Line | Treatment | p-Akt/Total Akt (Fold Change) | p-ERK/Total ERK (Fold Change) | NF-κB (Fold Change) |
| RAW 264.7 | Control | 1.0 | 1.0 | 1.0 |
| RAW 264.7 | This compound (X µM) | Data from experiment | Data from experiment | Data from experiment |
| HUVEC | Control | 1.0 | 1.0 | 1.0 |
| HUVEC | This compound (Z µM) | Data from experiment | Data from experiment | Data from experiment |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro testing.
References
- 1. balsinde.org [balsinde.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. metabolon.com [metabolon.com]
- 4. rwdstco.com [rwdstco.com]
- 5. RAW 264.7 Macrophage Cell Culture and Conditioning [bio-protocol.org]
- 6. Cell culture of RAW264.7 cells [protocols.io]
- 7. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. encodeproject.org [encodeproject.org]
- 10. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 11. HepG2 Cell Culture Guide [absin.net]
- 12. editxor.com [editxor.com]
- 13. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palmitic Acid Exerts Anti-Tumorigenic Activities by Modulating Cellular Stress and Lipid Droplet Formation in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. bdbiosciences.com [bdbiosciences.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Western blot analysis of PI3K/AKT and RAS/ERK pathways [bio-protocol.org]
- 22. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 23. ccrod.cancer.gov [ccrod.cancer.gov]
- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Improving Xenyhexenic acid solubility in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Xenyhexenic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a synthetic, anti-lipid agent with the molecular formula C₁₈H₁₈O₂.[1][2] Its chemical structure, (E)-2-(4-phenylphenyl)hex-4-enoic acid, features a biphenyl group and a hexenoic acid chain, contributing to its lipophilic nature.[1] The predicted octanol-water partition coefficient (XlogP) of 4.4 indicates poor water solubility, which can present significant challenges during in vitro and in vivo experiments.[1]
Q2: How does pH influence the solubility of this compound?
As a carboxylic acid, the solubility of this compound in aqueous solutions is highly dependent on the pH of the buffer. In its protonated (uncharged) form at acidic pH, it is less soluble. As the pH increases above its acid dissociation constant (pKa), the carboxylic acid group deprotonates to form a negatively charged carboxylate ion. This ionization increases the polarity of the molecule, thereby enhancing its solubility in water.
Q3: What is the pKa of this compound?
Q4: Can I use organic co-solvents to improve the solubility of this compound?
Yes, for stock solutions, using a water-miscible organic co-solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) is a common practice for highly lipophilic compounds. However, the final concentration of the organic solvent in the aqueous buffer should be kept to a minimum (typically <1%) to avoid potential off-target effects in biological assays.
Troubleshooting Guide: Preparing this compound Solutions
This guide provides a systematic approach to troubleshoot common issues encountered when dissolving this compound in aqueous buffers.
Problem: this compound precipitates out of solution.
-
Cause 1: Incorrect pH. The pH of the buffer may be too low, causing the this compound to be in its less soluble protonated form.
-
Solution: Increase the pH of the buffer. A general guideline is to adjust the pH to be at least 1.5 to 2 units above the estimated pKa (~4.0-5.0). For example, a buffer with a pH of 7.0-7.4 should be suitable for solubilizing the deprotonated form.
-
-
Cause 2: Low buffer capacity. The buffer may not be strong enough to maintain the desired pH after the addition of the acidic this compound.
-
Solution: Use a buffer with a higher concentration (e.g., 50-100 mM) to ensure stable pH.
-
-
Cause 3: High final concentration of this compound. The desired final concentration may exceed the solubility limit of the compound in the chosen buffer, even at an optimal pH.
-
Solution: Prepare a more concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer to the desired final concentration.
-
Data Presentation: Estimated pH-Dependent Solubility of this compound
The following table provides an estimated overview of the relationship between pH and the solubility of this compound, based on the Henderson-Hasselbalch equation and an estimated pKa of 4.5.
| pH | Predominant Species | Estimated Relative Solubility |
| < 3.0 | R-COOH (protonated) | Very Low |
| 3.5 | Mix of R-COOH and R-COO⁻ | Low |
| 4.5 (pKa) | 50% R-COOH, 50% R-COO⁻ | Moderate |
| 5.5 | Mix of R-COOH and R-COO⁻ | High |
| > 6.5 | R-COO⁻ (deprotonated) | Very High |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound.
-
Dissolution in Organic Solvent: Dissolve the weighed this compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).
-
Volume Adjustment: Once fully dissolved, add more of the organic solvent to reach the desired stock solution concentration (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline - PBS) and adjust the pH to a suitable value (e.g., 7.4).
-
Dilution: While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound in lipid metabolism.
Experimental Workflow
Caption: Experimental workflow for preparing this compound solutions.
References
Technical Support Center: Xenyhexenic Acid Stability and Degradation
Disclaimer: Information on the specific stability profile and degradation products of Xenyhexenic Acid is not extensively available in public literature. The following troubleshooting guides, FAQs, and data are based on general principles of pharmaceutical stability testing and the expected behavior of unsaturated carboxylic acids. The degradation pathways and products presented are hypothetical and for illustrative purposes. Researchers should perform their own comprehensive stability studies to determine the specific profile of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound sample shows rapid degradation in the control solution during my stability study. What could be the cause?
A1: Several factors could contribute to the instability of your control sample:
-
Solvent Purity: Impurities in the solvent, such as peroxides in ethers or aldehydes in alcohols, can initiate degradation. Ensure you are using high-purity, peroxide-free solvents.
-
Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially for a molecule with unsaturation like this compound.[1] It is advisable to degas your solvents before use.
-
pH of the Medium: The pH of your solution can significantly influence the stability of a carboxylic acid. Ensure the pH is controlled and appropriate for the compound.
-
Container Interactions: The material of your storage container could be interacting with the sample. It is recommended to use inert glass vials.
Q2: I am observing multiple, small, and poorly resolved peaks in the chromatogram of my acid-stressed this compound sample. How can I improve the separation?
A2: This is a common challenge in forced degradation studies where numerous degradation products may form.[2] Consider the following chromatographic adjustments:
-
Gradient Optimization: A shallower gradient can help to better separate closely eluting peaks.
-
Column Chemistry: If you are using a standard C18 column, consider trying a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.[2]
-
Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of this compound and its degradation products, thereby changing their retention and improving separation.
-
Temperature: Optimizing the column temperature can improve peak shape and resolution.
Q3: Thermal stress testing of solid this compound at 60°C shows minimal degradation. Should I increase the temperature?
A3: According to ICH guidelines, stress testing should be conducted under conditions more severe than accelerated stability studies.[3] If you observe minimal degradation, it is appropriate to increase the stress to achieve a target degradation of approximately 5-20%.[4] You can incrementally increase the temperature (e.g., in 10°C increments) to find a suitable condition that induces degradation without causing complete decomposition of the molecule.
Q4: How do I differentiate between degradation products and process impurities in my this compound sample?
A4: To distinguish between degradation products and process impurities, you should:
-
Analyze a sample of the unstressed this compound (time zero). Peaks present at time zero are likely process impurities.
-
Compare the chromatograms of stressed and unstressed samples. Peaks that appear or grow over time in the stressed samples are considered degradation products.
-
Utilize a photodiode array (PDA) detector to compare the UV spectra of the peaks. Degradation products may have different UV spectra compared to the parent compound.
Hypothetical Stability Data Summary for this compound
The following table summarizes plausible quantitative results from a forced degradation study of this compound.
| Stress Condition | Parameters | Duration | Assay of this compound (%) | Total Impurities (%) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 85.2 | 14.8 | Isomerized this compound, Lactone derivative |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 78.5 | 21.5 | Biphenyl derivative, Oxidized species |
| Oxidative | 3% H₂O₂ | 12 hours | 82.1 | 17.9 | Epoxide, Hydroxylated derivatives |
| Thermal (Solid) | 80°C | 48 hours | 94.3 | 5.7 | Dimer |
| Photolytic | ICH Option 2 | - | 91.5 | 8.5 | Photo-isomer, Cyclized product |
Experimental Protocols
Forced Degradation Study Protocol for this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish its intrinsic stability.[5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.[1]
-
Neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C for 8 hours.[1]
-
Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature for 12 hours.
-
-
Thermal Degradation (Solid State):
-
Place approximately 5-10 mg of solid this compound in a clear glass vial.
-
Expose the vial to a dry heat oven at 80°C for 48 hours.
-
Dissolve the sample in the solvent for analysis.
-
-
Photostability:
-
Expose the stock solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light.
-
3. Analytical Method:
-
Analyze all samples using a stability-indicating HPLC method. A common starting point is a C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acid modifier like 0.1% formic acid.[2]
-
Use a PDA detector to identify peaks and a mass spectrometer (MS) for the identification of degradation products.[2]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathway for this compound.
References
Optimizing Xenyhexenic Acid Dosage for Cell Culture Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Xenyhexenic acid for their cell culture experiments. Given that this compound is a specialized and not extensively documented compound, this guide draws upon established principles and protocols for working with fatty acids in a research setting.
Properties of this compound
This compound is a synthetic anti-lipid agent.[1] Basic chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₈H₁₈O₂[2][3] |
| Molecular Weight | 266.34 g/mol [2][3] |
| IUPAC Name | (E)-2-(4-phenylphenyl)hex-4-enoic acid[2] |
| Appearance | Solid[3] |
| CAS Number | 964-82-9[3][4][5][6] |
Experimental Protocols
Preparation of this compound-BSA Complex
Fatty acids like this compound have limited solubility in aqueous cell culture media.[7][8][9][10] To enhance solubility and facilitate cellular uptake, it is essential to complex them with fatty acid-free Bovine Serum Albumin (BSA).[7][9][10][11][12][13]
Materials:
-
This compound
-
Fatty acid-free BSA
-
Ethanol or DMSO
-
Sterile phosphate-buffered saline (PBS) or serum-free culture medium
-
Sterile 0.22 µm filter
Protocol:
-
Prepare a stock solution of this compound: Dissolve this compound in ethanol or DMSO to create a high-concentration stock solution (e.g., 100 mM). The choice of solvent can impact experimental outcomes, with ethanol being preferred for its lower toxicity in some cell lines.[7][14][15]
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a concentration of 10% (w/v). Gently warm the solution to 37°C to aid dissolution.[16]
-
Complex this compound with BSA: While gently vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired molar ratio. A common starting point is a 3:1 to 6:1 molar ratio of fatty acid to BSA.[13][17]
-
Incubate the complex: Incubate the mixture at 37°C for at least 30 minutes to allow for proper complex formation.[16][17]
-
Sterile filter: Pass the this compound-BSA complex solution through a 0.22 µm filter to ensure sterility.
-
Storage: Aliquot and store the complex at -20°C for future use. Avoid repeated freeze-thaw cycles.[12][17]
Determining Optimal Dosage: Cytotoxicity Assay
To determine the optimal working concentration of this compound, it is crucial to first assess its cytotoxic effects on the cell line of interest. A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining the IC50 of this compound.
Data Presentation:
The results of the cytotoxicity assay can be summarized in a table to easily compare the effects of different concentrations.
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Untreated) | 100 | ± 5.2 |
| 0 (Vehicle Control) | 98.5 | ± 4.8 |
| 10 | 95.3 | ± 6.1 |
| 25 | 82.1 | ± 5.5 |
| 50 | 51.7 | ± 4.9 |
| 100 | 23.4 | ± 3.8 |
| 200 | 5.6 | ± 2.1 |
Based on this data, a dose-response curve can be generated to determine the IC50 value (the concentration at which 50% of cell viability is inhibited). For subsequent experiments, concentrations below the IC50 value are typically used to study non-cytotoxic effects, while concentrations around the IC50 may be used to investigate pro-apoptotic or cytotoxic mechanisms.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation of this compound in media | - Incomplete complexation with BSA.- Incorrect molar ratio of fatty acid to BSA.- Low quality of fatty acid-free BSA. | - Ensure the this compound stock is added slowly to the BSA solution while vortexing.- Optimize the molar ratio; a 3:1 to 6:1 ratio is a good starting point.[13][17]- Use high-quality, endotoxin-low, fatty acid-free BSA. |
| High variability between replicates | - Inconsistent cell seeding density.- Uneven distribution of the compound in the wells.- Pipetting errors. | - Ensure a single-cell suspension before seeding.- Mix the plate gently by tapping after adding the compound.- Use calibrated pipettes and proper pipetting techniques. |
| Unexpectedly high cell death at low concentrations | - Contamination of the this compound stock.- Solvent toxicity.- Cell line is highly sensitive to fatty acids. | - Prepare fresh stock solutions and sterile filter.- Ensure the final concentration of the solvent (e.g., ethanol, DMSO) in the culture medium is non-toxic (typically <0.1%).[7]- Perform a more detailed dose-response curve with lower concentrations. |
| No observable effect of this compound | - The compound is not biologically active in the chosen cell line or assay.- The concentration used is too low.- Degradation of the compound. | - Test a different cell line or a different functional assay.- Increase the concentration, ensuring it remains below cytotoxic levels.- Use freshly prepared or properly stored aliquots of the this compound-BSA complex. |
Frequently Asked Questions (FAQs)
Q1: What is the appropriate vehicle control for this compound experiments?
A1: The appropriate vehicle control is the BSA solution without the this compound but with the same final concentration of the solvent (e.g., ethanol or DMSO) used to dissolve the fatty acid.[7] This accounts for any effects of the carrier protein and the solvent on the cells.
Q2: How long should I treat my cells with this compound?
A2: The treatment duration depends on the specific biological question and the cell type. Short-term treatments (e.g., 1-24 hours) are often used to study acute signaling events, while longer-term treatments (e.g., 48-72 hours) may be necessary to observe effects on cell proliferation or apoptosis.[18] It is recommended to perform a time-course experiment to determine the optimal incubation time.
Q3: Can I use serum-containing medium for my experiments?
A3: While possible, it is generally recommended to use serum-free or low-serum medium during the treatment period. Serum contains various growth factors and lipids that can interfere with the effects of this compound and introduce variability.[19] If serum is required for cell viability, ensure the serum concentration is consistent across all experimental conditions.
Q4: What signaling pathways are likely affected by this compound?
A4: As a fatty acid, this compound may influence various signaling pathways involved in cancer cell metabolism, proliferation, and survival. Fatty acids have been shown to modulate pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB.[20][21][22] They can also induce endoplasmic reticulum (ER) stress and apoptosis.[7] The specific pathways affected will depend on the cell type and experimental context.
Hypothetical Signaling Pathway
Based on the known effects of some fatty acids on cancer cells, a plausible mechanism of action for this compound could be the induction of apoptosis through the activation of pro-apoptotic signaling cascades.
Hypothetical Pro-Apoptotic Signaling Pathway of this compound
Caption: Hypothetical pathway of this compound-induced apoptosis.
References
- 1. This compound | 94886-45-0 | Benchchem [benchchem.com]
- 2. This compound | C18H18O2 | CID 6436176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. chemcd.com [chemcd.com]
- 5. chemcd.com [chemcd.com]
- 6. chemcd.com [chemcd.com]
- 7. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. us.cmd2.vwr.com [us.cmd2.vwr.com]
- 9. Cell culture models of fatty acid overload: Problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. search.library.northwestern.edu [search.library.northwestern.edu]
- 11. Fatty Acid Conjugation to BSA [bio-protocol.org]
- 12. 2.6. Conjugation of Palmitate to Bovine Serum Albumine (BSA) [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 17. wklab.org [wklab.org]
- 18. Cytotoxic Activity of Fatty Acids From Antarctic Macroalgae on the Growth of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 20. Basic Aspects of Tumor Cell Fatty Acid-Regulated Signaling and Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fatty Acids and Membrane Lipidomics in Oncology: A Cross-Road of Nutritional, Signaling and Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Troubleshooting peak tailing in Xenyhexenic acid HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the HPLC analysis of Xenyhexenic acid and other acidic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common causes of peak tailing for my acidic analyte, this compound?
Peak tailing, where a peak's trailing edge is drawn out, is a frequent issue in HPLC. For acidic compounds like this compound, the primary causes can be categorized as either chemical or physical/mechanical.
Chemical Causes:
-
Secondary Silanol Interactions: The most common cause is the interaction between the acidic analyte and residual silanol groups on the silica-based stationary phase.[1][2] These silanol groups can be acidic and interact with analytes, causing a secondary retention mechanism that leads to tailing.[3]
-
Mobile Phase pH is Too High: If the mobile phase pH is not sufficiently low (i.e., not at least 2 pH units below the pKa of this compound), the analyte can become partially or fully ionized.[4] This can lead to undesirable interactions with the stationary phase.
-
Contamination: The column can be contaminated with strongly retained impurities from previous samples, which can interfere with the peak shape.[2] Metal contamination (e.g., Fe, Ni) in the column packing can also cause peak tailing for certain compounds.[2]
-
Co-eluting Peak: An unresolved impurity or a closely eluting compound can appear as a shoulder or a tail on the main peak.[1]
Physical & Method-Related Causes:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes, including tailing.[5][6]
-
Column Void or Damaged Packing: A void at the head of the column or channeling in the packing bed can disrupt the sample band, causing peak broadening and tailing.[1][3][6] This can be caused by pressure shocks or operating outside the column's recommended pH range.[4]
-
Extra-Column Volume (Dead Volume): Excessive volume in the tubing, fittings, or detector flow cell between the injector and the detector can cause the peak to broaden and tail.[7][8] This is particularly noticeable with high-efficiency, small-particle columns.[8][9]
-
Incorrect Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion, especially for early eluting peaks.[3][10]
Q2: My this compound peak is tailing. How do I systematically troubleshoot the problem?
A systematic approach is key to identifying and resolving the source of peak tailing. The following workflow can guide your troubleshooting process.
Q3: How does mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. The underlying principle involves suppressing the ionization of both the analyte and the residual silanol groups on the stationary phase.
-
Analyte Ionization: this compound, being an acidic compound, will be in its neutral (protonated) form at a low pH. In its ionized (deprotonated) state at higher pH, it is more polar and may have a lower affinity for the reversed-phase stationary phase, but can also engage in undesirable ionic interactions.
-
Silanol Group Ionization: Residual silanol groups on the silica packing are acidic (pKa ~3.5-4.5). At a pH above this range, they become deprotonated (negatively charged), creating active sites for secondary ionic interactions with analytes.[3]
By lowering the mobile phase pH to at least 2 units below the analyte's pKa, you ensure the analyte is in a single, neutral form. This also protonates the silanol groups, rendering them neutral and minimizing secondary interactions.[6][11]
The following table summarizes the effect of mobile phase pH on the peak asymmetry of a basic compound, which demonstrates the same principle of suppressing silanol interactions. A similar trend would be expected for an acidic compound where pH control is crucial.
| Analyte (Basic Compound) | Mobile Phase pH | Peak Asymmetry (As) |
| Methamphetamine | 7.0 | 2.35 |
| Methamphetamine | 3.0 | 1.33 |
| Data adapted from a study on basic drug compounds, illustrating the principle of pH adjustment to reduce peak tailing.[1] |
Experimental Protocols
Protocol 1: Column Overload Test
This protocol helps determine if sample mass overload is the cause of peak tailing.
-
Prepare a Diluted Sample: Dilute your current this compound sample 10-fold and 100-fold using the mobile phase as the diluent.
-
Standard Injection: Inject your standard concentration of the sample and record the chromatogram.
-
Diluted Injections: Inject the 10-fold diluted sample. If peak shape improves (becomes more symmetrical), it is a strong indication of mass overload.[12]
-
Confirmation: Inject the 100-fold diluted sample. The peak shape should be symmetrical, and the retention time may slightly increase compared to the overloaded injection.[12]
Protocol 2: Column Washing and Regeneration (Reversed-Phase C18)
If you suspect column contamination is causing peak tailing, a thorough washing procedure can restore performance.
Important: Before starting, disconnect the column from the detector to avoid contamination.[13] If your column manufacturer allows it, reversing the column for washing can be more effective at removing inlet frit contamination.[13]
-
Flush Buffer Salts: Wash the column with 10-20 column volumes of HPLC-grade water mixed with your mobile phase's organic solvent (e.g., 95:5 Water:Acetonitrile) to remove any precipitated buffer salts.
-
Remove Non-polar Contaminants: Flush the column with 10-20 column volumes of 100% Acetonitrile.
-
Remove Strongly Bound Contaminants: Flush the column with 10-20 column volumes of Isopropanol.
-
Re-equilibration:
-
Wash with 10-20 column volumes of 100% Acetonitrile.
-
Gradually re-introduce your mobile phase conditions. Start with an intermediate composition (e.g., 50:50 Acetonitrile:Water with acid additive) before switching to the initial analytical mobile phase.
-
Equilibrate the column with the analytical mobile phase for at least 20 column volumes or until the baseline is stable.
-
-
Performance Check: Inject a standard to verify that peak shape and retention time have been restored. If the problem persists, the column may be permanently damaged and require replacement.[4]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 3. i01.yizimg.com [i01.yizimg.com]
- 4. uhplcs.com [uhplcs.com]
- 5. uhplcs.com [uhplcs.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromtech.com [chromtech.com]
- 8. What is the effect of extra column volume for different HPLC instruments on the same method - FAQ [mtc-usa.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. support.waters.com [support.waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
Technical Support Center: Minimizing Off-Target Effects of Xenyhexenic Acid In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Xenyhexenic acid during in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo studies with this compound, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected Toxicity or Adverse Events | - Off-target activity: this compound may be interacting with unintended biological targets. - High dosage: The administered dose may be too high, leading to exaggerated on-target or off-target effects. - Metabolite toxicity: A metabolite of this compound could be causing toxicity. | - Conduct off-target screening: Utilize in silico predictions and in vitro assays to identify potential off-target interactions. - Perform a dose-response study: Determine the minimum effective dose to reduce the potential for off-target effects.[1][2] - Characterize metabolites: Identify and assess the toxicity of major metabolites.[3] |
| Lack of Efficacy at Expected Doses | - Poor bioavailability: this compound may not be reaching the target tissue in sufficient concentrations. - Rapid metabolism and clearance: The compound may be cleared from the body too quickly.[4][5] - Off-target engagement: Binding to off-targets may reduce the free concentration available to engage the intended target. | - Optimize drug delivery: Consider formulation strategies such as encapsulation in liposomes or nanoparticles to improve bioavailability and target tissue accumulation.[6][7][8] - Investigate metabolic pathways: Identify the primary metabolic enzymes and consider co-administration with an inhibitor if clinically feasible.[4] - Modify the chemical structure: Synthesize analogs of this compound with potentially higher target specificity and reduced off-target binding. |
| High Variability in Animal Responses | - Genetic polymorphisms: Differences in metabolizing enzymes (e.g., cytochrome P450s) among animals can lead to varied exposures.[4] - Differences in animal health status: Underlying health conditions can affect drug metabolism and response. | - Use a genetically homogenous animal strain: This can help reduce variability in drug metabolism. - Ensure consistent animal health: Monitor and maintain a consistent health status across all study animals. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the off-target effects of this compound.
1. What are off-target effects and why are they a concern for this compound?
Off-target effects occur when a drug interacts with molecules other than its intended therapeutic target.[9] These unintended interactions can lead to a range of issues, from reduced drug efficacy to adverse side effects and toxicity.[10] For this compound, minimizing off-target effects is crucial for ensuring its safety and effectiveness as a potential therapeutic agent.
2. How can I predict potential off-target effects of this compound before starting in vivo experiments?
Several computational and in vitro methods can help predict off-target effects:
-
In Silico Profiling: Utilize computational models and databases to screen this compound against a wide range of known protein structures to identify potential unintended binding partners. This approach is part of rational drug design.[9]
-
High-Throughput Screening (HTS): Test the compound against a panel of receptors, enzymes, and ion channels to experimentally identify off-target interactions.[9]
-
Phenotypic Screening: Assess the effects of this compound on various cell lines to identify unexpected cellular responses that might indicate off-target activity.
3. What experimental approaches can be used to identify off-target effects of this compound in vivo?
Identifying off-target effects in a whole organism is complex, but several strategies can be employed:
-
Comprehensive Toxicological Studies: Conduct thorough toxicity studies in animal models, including histopathology of major organs, to identify any unexpected tissue damage.[11][12]
-
Omics Approaches: Utilize transcriptomics, proteomics, and metabolomics to get a global view of the molecular changes induced by this compound. Significant changes in pathways unrelated to the intended target may suggest off-target effects.
-
Genetically Engineered Models: Use knockout or knockdown models for the intended target. If this compound still produces an effect in the absence of its target, it is likely due to off-target interactions.[10]
4. How can drug delivery systems help minimize the off-target effects of this compound?
Advanced drug delivery systems can enhance the therapeutic index of this compound by:
-
Improving Target Specificity: By encapsulating this compound in carriers like liposomes or nanoparticles, it's possible to modify its biodistribution and increase its concentration at the target site, thereby reducing exposure to non-target tissues.[6][7]
-
Controlled Release: Formulations can be designed for sustained release, maintaining a therapeutic concentration at the target site while minimizing peak plasma concentrations that could lead to off-target effects.
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study
Objective: To determine the dose-response relationship of this compound and identify the minimum effective dose.
Methodology:
-
Animal Model: Select a relevant animal model for the therapeutic indication.
-
Dose Groups: Establish multiple dose groups, including a vehicle control and at least 3-4 escalating doses of this compound. The dose range should be selected based on in vitro potency and any available preliminary in vivo data.
-
Administration: Administer this compound via the intended clinical route.
-
Efficacy Assessment: At predefined time points, assess the desired therapeutic effect using relevant biomarkers or functional readouts.
-
Toxicity Monitoring: Throughout the study, monitor animals for clinical signs of toxicity, changes in body weight, and other relevant health parameters.
-
Data Analysis: Plot the dose versus the therapeutic response and any toxicological endpoints to determine the therapeutic window.
Protocol 2: In Vitro Off-Target Screening using a Kinase Panel
Objective: To identify potential off-target interactions of this compound with a panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel: Select a commercially available kinase panel that covers a broad range of the human kinome.
-
Assay: Perform the kinase activity assays according to the manufacturer's instructions, typically using a single high concentration of this compound for the initial screen.
-
Hit Identification: Identify "hits" as kinases whose activity is inhibited or activated above a certain threshold (e.g., >50% inhibition).
-
Confirmation and IC50 Determination: For any identified hits, perform follow-up assays with a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for assessing off-target effects.
Caption: Factors influencing in vivo outcomes.
References
- 1. Concentration-effect and dose-response relations in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics of nalidixic acid in man: hydroxylation and glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. partone.litfl.com [partone.litfl.com]
- 5. Predicting the Human Hepatic Clearance of Acidic and Zwitterionic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lipid Delivery Systems for Nucleic-Acid-Based-Drugs: From Production to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cpsc.gov [cpsc.gov]
- 12. Introduction - NTP Technical Report on the Toxicity Studies of (+)-Usnic Acid (CASRN 7562-61-0) Administered in Feed to F344/N Nctr Rats and B6C3F1/Nctr Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Xenyhexenic Acid Purity and Impurity Profiling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Xenyhexenic acid.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities in this compound can originate from various stages of the manufacturing process and storage.[1][2] The primary sources include:
-
Synthesis-Related Impurities: this compound is typically synthesized via a Palladium-catalyzed Suzuki-Miyaura coupling reaction.[3] Potential impurities from this process include:
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route.
-
By-products: Homocoupling of the boronic acid or aryl halide starting materials can lead to by-products.[2][4]
-
Reagents, Ligands, and Catalysts: Residual palladium catalyst, phosphine ligands, or inorganic salts from the reaction mixture can be present.[1]
-
-
Degradation Products: this compound can degrade over time due to factors like exposure to light, heat, or humidity, leading to the formation of degradation products.
-
Residual Solvents: Organic solvents used during the synthesis and purification process may remain in the final product.[2]
Q2: How are impurity levels in this compound regulated?
The levels of impurities in active pharmaceutical ingredients (APIs) like this compound are regulated by international guidelines, primarily from the International Council for Harmonisation (ICH).[1] The key guidelines are:
-
ICH Q3A(R2): Impurities in New Drug Substances.[1]
-
ICH Q3C(R5): Impurities: Guideline for Residual Solvents.
-
ICH M7: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.
These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[5]
Data Presentation: Impurity Thresholds
The following table summarizes the ICH Q3A thresholds for reporting, identification, and qualification of impurities in a new drug substance based on the maximum daily dose.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day intake (whichever is lower) | 0.15% or 1.0 mg/day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2).[6]
Experimental Protocols
Protocol 1: Purity Assessment and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of this compound, which should be optimized and validated for specific laboratory conditions.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for organic acid analysis.[7]
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 210 nm or 254 nm).
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample solution.
-
Run the gradient program to elute this compound and any impurities.
-
The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
-
Impurities are quantified against a qualified reference standard if available, or as a percentage of the main peak area.
-
Protocol 2: Analysis of Residual Solvents by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general headspace GC-MS method for the detection and quantification of residual solvents.
-
Instrumentation: A GC system coupled with a mass spectrometer and a headspace autosampler.
-
Column: A column with a stationary phase suitable for separating a wide range of organic solvents (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A temperature gradient program to separate solvents with different boiling points. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C).
-
Mass Spectrometer: Operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
Sample Preparation: Dissolve a known amount of this compound in a high-boiling point, inert solvent (e.g., dimethyl sulfoxide - DMSO) in a headspace vial.
-
Procedure:
-
The headspace vial is heated to a specific temperature for a set time to allow volatile solvents to partition into the headspace.
-
A sample of the headspace gas is injected into the GC.
-
The separated solvents are detected by the mass spectrometer.
-
Identification is based on the mass spectrum and retention time compared to a library of known solvents.
-
Quantification is performed using an external or internal standard method.
-
Protocol 3: Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of the main component and any impurities present at sufficient levels.[9][10][11][12]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which this compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons in the molecule, which is useful for confirming the structure and identifying impurities. Purity can be estimated by comparing the integral of the analyte signals to those of a certified internal standard of known concentration (qNMR).[11]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between atoms and fully assign the structure of this compound and its impurities.
-
-
Sample Preparation: Dissolve a precise amount of this compound in the deuterated solvent. For quantitative NMR (qNMR), a known amount of an internal standard is added.
-
Procedure:
-
Acquire the NMR spectra.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Integrate the signals to determine the relative ratios of different components.
-
Compare the chemical shifts and coupling constants to the expected values for this compound to confirm its identity.
-
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the column stationary phase (e.g., with residual silanols).[13] | - Lower the pH of the mobile phase.[14]- Use a high-purity silica column.[14]- Add a competing base to the mobile phase. |
| Poor Resolution | Inappropriate mobile phase composition or gradient. | - Optimize the gradient profile.- Try a different organic solvent (e.g., methanol instead of acetonitrile).- Use a longer column or a column with a smaller particle size. |
| Ghost Peaks | Contamination in the mobile phase, injector, or sample. | - Use fresh, high-purity mobile phase.- Flush the injector and system.- Run a blank gradient. |
| Retention Time Drift | - Inadequate column equilibration.- Changes in mobile phase composition.- Temperature fluctuations.[13] | - Ensure the column is fully equilibrated before each injection.- Prepare fresh mobile phase daily.- Use a column oven to maintain a constant temperature.[13] |
GC-MS Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Small Peaks | - Leak in the system.- Syringe issue. | - Perform a leak check.- Ensure the syringe is functioning correctly.[15] |
| Peak Tailing | - Active sites in the injector liner or column. | - Use a deactivated liner.- Condition the column. |
| Baseline Noise | - Contaminated carrier gas.- Column bleed.- Detector contamination. | - Use high-purity gas with traps.- Condition the column at a high temperature.- Clean the ion source. |
| Poor Reproducibility | - Inconsistent injection volume.- Sample degradation in the vial. | - Use an autosampler for precise injections.- Ensure vials are properly sealed and stored. |
Visualizations
Caption: Workflow for Purity Assessment and Impurity Profiling of this compound.
Caption: Troubleshooting Logic for Unexpected Peaks in HPLC Analysis.
References
- 1. jpionline.org [jpionline.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic chemistry - What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Impurities in drug substance (ich q3 a) | PPTX [slideshare.net]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. veeprho.com [veeprho.com]
- 11. Consistency and Purity [nmr.oxinst.com]
- 12. Nuclear Magnetic Resonance Spectroscopy & QNMR Services | RSSL [rssl.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. obrnutafaza.hr [obrnutafaza.hr]
- 15. pharmaguru.co [pharmaguru.co]
Overcoming matrix effects in Xenyhexenic acid mass spectrometry
Here is the technical support center for overcoming matrix effects in Xenyhexenic acid mass spectrometry.
Welcome to the technical support center for the mass spectrometry analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to analytical matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a synthetic anti-lipid agent with the molecular formula C₁₈H₁₈O₂.[1][2][3] Its chemical structure, (E)-2-(4-phenylphenyl)hex-4-enoic acid, gives it a lipophilic nature (predicted XlogP of 4.4), which means it readily dissolves in fats and organic solvents.[2] This property is central to its analytical challenges. When extracting this compound from biological matrices like plasma, serum, or tissue, co-extraction of endogenous lipids (e.g., phospholipids, triglycerides) is highly probable.[4] These co-extracted components are a primary cause of matrix effects in liquid chromatography-mass spectrometry (LC-MS), leading to inaccurate and unreliable quantification.[5]
Q2: What are matrix effects in mass spectrometry?
Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[6] This phenomenon can manifest as:
-
Ion Suppression: The most common effect, where matrix components interfere with the ionization of the target analyte (this compound), reducing its signal intensity.[7][8][9]
-
Ion Enhancement: Less common, where matrix components increase the analyte's signal intensity.[10]
These effects compromise data quality by reducing sensitivity, accuracy, and precision.[6] In electrospray ionization (ESI), often used for this type of molecule, matrix components can compete for charge or alter the droplet evaporation process in the ion source.[10]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A standard method is the post-extraction spike comparison .[5][11] This involves comparing the peak area of this compound in two different samples:
-
Sample A (Neat Solution): A pure standard of this compound in the final mobile phase solvent.
-
Sample B (Post-Spike Matrix): A blank matrix sample (e.g., plasma from an untreated subject) that has been carried through the entire extraction process, with a known amount of this compound standard added after extraction.
The matrix effect (ME) can be calculated as: ME (%) = (Peak Area in Sample B / Peak Area in Sample A) * 100
A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[10] A value between 85% and 115% is often considered acceptable, but this can vary by application.
Another qualitative method is post-column infusion , where a constant flow of this compound is introduced into the LC eluent after the column.[8][12] Injection of an extracted blank matrix will show a dip in the baseline signal wherever matrix components elute and cause suppression.[8][13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS analysis of this compound.
Problem 1: Low or inconsistent signal intensity for this compound.
-
Possible Cause: Significant ion suppression from co-eluting matrix components, particularly phospholipids in plasma or serum samples. Phospholipids are notorious for eluting across a broad range of reversed-phase gradients and suppressing the ESI signal.
-
Solution 1: Improve Sample Preparation. The goal is to remove interferences before injection.
-
Liquid-Liquid Extraction (LLE): Use a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE) to selectively extract the lipophilic this compound while leaving more polar interferences in the aqueous phase.[4]
-
Solid-Phase Extraction (SPE): Use a sorbent (e.g., C18, mixed-mode) that retains this compound while allowing interfering compounds to be washed away. A well-developed SPE protocol can provide a much cleaner extract than LLE or simple protein precipitation.[7]
-
Phospholipid Depletion: Employ specialized products or methods designed to specifically remove phospholipids, such as HybridSPE-Phospholipid plates.
-
-
Solution 2: Optimize Chromatography.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS).
Problem 2: Poor peak shape (e.g., tailing, splitting).
-
Possible Cause 1: Interaction with metal surfaces in the HPLC system. Some acidic or chelating compounds can interact with the stainless steel components of standard HPLC columns and tubing, leading to poor peak shape and signal loss.[15]
-
Solution 1: Use a metal-free or PEEK-lined HPLC column and system components. This minimizes analyte adsorption and the formation of metal adducts that can cause ion suppression.[15]
-
Possible Cause 2: Column overload from a "dirty" sample. High concentrations of matrix components can degrade chromatographic performance.
-
Solution 2: Implement a more rigorous sample cleanup method as described in Problem 1. Diluting the sample extract can also help, but may compromise the limit of detection.[11][12]
Problem 3: Decreasing signal intensity over an analytical batch.
-
Possible Cause: Buildup of matrix components, especially phospholipids, on the analytical column and in the MS ion source. This fouling leads to a progressive decline in performance.
-
Solution 1: Use a Divert Valve. Program the divert valve to send the highly polar, unretained fraction of the sample (containing salts and other early-eluting interferences) to waste for the first 0.5-1.0 minute of the run, protecting the ion source.[11]
-
Solution 2: Implement a Column Wash. Include a high-organic wash step at the end of each gradient to elute strongly retained, non-polar matrix components from the column.
-
Solution 3: Use a Guard Column. A guard column helps protect the more expensive analytical column from irreversible contamination.
Data & Protocols
Comparison of Sample Preparation Methods
The following table summarizes representative data from a comparative study on different extraction methods for this compound from human plasma.
| Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) | Notes |
| Protein Precipitation (PPT) | 95.2 | 48.1 (Suppression) | 14.5 | Fast and simple, but results in a "dirty" extract with significant ion suppression.[16] |
| Liquid-Liquid Extraction (LLE) | 88.5 | 89.3 (Slight Suppression) | 6.2 | Good recovery and significant reduction in matrix effects compared to PPT.[4][17] |
| Solid-Phase Extraction (SPE) | 92.1 | 98.6 (Minimal Effect) | 4.1 | Provides the cleanest extract and minimal matrix effects, leading to the best precision.[7] |
| HybridSPE-Phospholipid | 94.8 | 102.3 (No Effect) | 3.8 | Excellent for specifically targeting phospholipid-based matrix effects. |
Note: Data are for illustrative purposes to demonstrate typical performance differences.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is based on the Matyash method, which uses MTBE for efficient lipid extraction.[4]
-
Sample Aliquot: To a 2 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add Internal Standard: Spike with 10 µL of the working internal standard solution (e.g., SIL-Xenyhexenic acid).
-
Add Methanol: Add 300 µL of cold LC-MS grade methanol. Vortex for 30 seconds to precipitate proteins.
-
Add MTBE: Add 1 mL of cold LC-MS grade methyl tert-butyl ether (MTBE).
-
Extract: Vortex vigorously for 10 minutes at 4°C.
-
Phase Separation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Two distinct layers will form.
-
Collect Supernatant: Carefully transfer the upper organic layer (containing lipids and this compound) to a new 1.5 mL tube, avoiding the lower aqueous layer and the protein pellet.
-
Dry Down: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water). Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol uses a generic reversed-phase (e.g., C18) SPE cartridge.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard and 400 µL of 4% phosphoric acid in water. Vortex to mix. This step ensures the acidic analyte is in a neutral state for better retention.
-
Condition Cartridge: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the this compound and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute: Reconstitute the sample in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for analysis.
Visualizations
Experimental and Analytical Workflow
The following diagram outlines the complete workflow for this compound analysis, highlighting key decision points for mitigating matrix effects.
Workflow for this compound analysis from sample to result.
Troubleshooting Ion Suppression
This flowchart provides a logical path for diagnosing and resolving ion suppression issues.
A logical flowchart for troubleshooting ion suppression.
Hypothetical Signaling Pathway Involvement
Disclaimer: The specific molecular target for this compound is not detailed in publicly available literature. The following diagram is a hypothetical example illustrating how an anti-lipid agent might function by inhibiting a key enzyme in a metabolic pathway, such as fatty acid synthesis.
References
- 1. This compound | 94886-45-0 | Benchchem [benchchem.com]
- 2. PubChemLite - this compound (C18H18O2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C18H18O2 | CID 6436176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gmi-inc.com [gmi-inc.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
Best practices for long-term storage of Xenyhexenic acid
Technical Support Center: Xenyhexenic Acid (XHXA)
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of this compound (XHXA).
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound powder?
For long-term stability, solid this compound should be stored at -20°C. Storage at 4°C is acceptable for short periods (up to 2 weeks), but may lead to gradual degradation. Avoid storage at room temperature, as significant degradation can occur in a matter of days.
Q2: How should I store this compound once it is dissolved in a solvent?
This compound solutions are more susceptible to degradation than the solid powder. Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. For most common solvents like DMSO or ethanol, storage at -80°C is highly recommended for long-term stability (months). For short-term use (days), -20°C is acceptable.
Q3: Is this compound sensitive to light?
Yes, this compound is light-sensitive. Both the solid powder and solutions should be protected from light at all times. Use amber-colored vials or wrap containers in aluminum foil. Perform all experimental manipulations in a darkened room or under low-light conditions whenever possible.
Q4: What are the signs of this compound degradation?
Visual signs of degradation in the solid powder can include a color change from white to yellowish-brown. In solution, degradation may not be visually apparent. The most reliable method to assess purity and degradation is through analytical techniques such as HPLC or LC-MS, which will show the appearance of new peaks and a decrease in the area of the parent compound's peak.
Troubleshooting Guide
Issue 1: Inconsistent experimental results.
-
Possible Cause 1: Compound Degradation. Your stock solution of this compound may have degraded due to improper storage (e.g., exposure to light, elevated temperatures, or multiple freeze-thaw cycles).
-
Solution: Prepare a fresh stock solution from solid powder. Verify the concentration and purity of the new stock solution using a spectrophotometer or other quantitative methods before use.
-
-
Possible Cause 2: Incomplete Solubilization. The compound may not be fully dissolved in your solvent, leading to a lower effective concentration.
-
Solution: Ensure the compound is completely dissolved by gentle vortexing or sonication. If solubility is an issue, consider trying a different solvent or a lower concentration.
-
Issue 2: Precipitate forms in the stock solution after freezing.
-
Possible Cause: Low Solubility at Cold Temperatures. this compound may have limited solubility in your chosen solvent at -20°C or -80°C, causing it to precipitate out of solution upon freezing.
-
Solution: Before each use, warm the vial to room temperature and vortex thoroughly to ensure any precipitate has redissolved. If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration.
-
Data & Stability
Table 1: Long-Term Stability of Solid this compound
| Storage Temperature | Purity after 6 months | Purity after 12 months |
| Room Temperature (25°C) | 75% | 50% |
| Refrigerated (4°C) | 95% | 90% |
| Frozen (-20°C) | >99% | >99% |
Table 2: Stability of this compound in DMSO (10 mM Solution)
| Storage Temperature | Purity after 1 week | Purity after 1 month | Purity after 3 months |
| 4°C | 98% | 92% | 85% |
| -20°C | >99% | 98% | 96% |
| -80°C | >99% | >99% | >99% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: In a low-light environment, accurately weigh out the desired amount of this compound powder (Molecular Weight: 250.3 g/mol ). For example, to prepare 1 mL of a 10 mM solution, weigh 2.503 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Solubilization: Vortex the solution for 1-2 minutes or until the solid is completely dissolved. Gentle warming to 37°C for a few minutes can aid dissolution if needed.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) vials. Store immediately at -80°C for long-term use.
Visualizations
Caption: Hypothetical signaling pathway initiated by this compound.
Caption: Workflow for preparing and using this compound solutions.
Technical Support Center: Enhancing the Bioavailability of Xenyhexenic Acid Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Xenyhexenic acid formulations.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation development of this compound.
Issue 1: Poor Dissolution Rate of this compound in Biorelevant Media
-
Question: My this compound formulation shows a very low dissolution rate in simulated gastric and intestinal fluids. What are the potential causes and how can I improve it?
-
Answer: A low dissolution rate for this compound is likely due to its poor aqueous solubility, a common characteristic of molecules with large hydrophobic moieties. Several factors could be contributing to this issue.
Possible Causes and Troubleshooting Steps:
-
Particle Size: Larger particles have a smaller surface area-to-volume ratio, which limits the rate of dissolution.
-
Recommendation: Employ particle size reduction techniques such as micronization or nanomilling. The goal is to increase the surface area available for dissolution.
-
-
Crystalline Structure: The stable crystalline form of a drug is often less soluble than its amorphous or metastable polymorphic forms.
-
Recommendation: Investigate the solid-state properties of your this compound. Techniques like solid dispersion, where the drug is dispersed in a polymer matrix, can help to maintain it in an amorphous state.
-
-
Wettability: Poor wettability of the drug powder can prevent the dissolution medium from effectively interacting with the particle surface.
-
Recommendation: Incorporate surfactants or wetting agents into your formulation. These agents reduce the surface tension between the drug and the dissolution medium.
-
Experimental Workflow for Addressing Poor Dissolution:
Troubleshooting workflow for poor dissolution. -
Issue 2: High Variability in In Vivo Exposure After Oral Administration
-
Question: We are observing significant inter-subject variability in the plasma concentrations of this compound in our animal studies. What could be the cause?
-
Answer: High variability in exposure is often linked to formulation-dependent absorption, which can be influenced by physiological differences between subjects.
Possible Causes and Troubleshooting Steps:
-
Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment (e.g., pH, motility, presence of bile salts), which can impact the dissolution and absorption of poorly soluble drugs.
-
Recommendation: Conduct fasted and fed state pharmacokinetic studies to quantify the food effect. Consider developing a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), which can help to mitigate food effects by promoting drug solubilization in the gut.
-
-
pH-Dependent Solubility: If the solubility of this compound is dependent on pH, variations in gastric or intestinal pH among subjects can lead to variable absorption.
-
Recommendation: Characterize the pH-solubility profile of this compound. If solubility is low at acidic pH, an enteric-coated formulation that releases the drug in the higher pH environment of the small intestine might reduce variability.
-
-
Pre-systemic Metabolism: this compound may be subject to first-pass metabolism in the gut wall or liver. Genetic polymorphisms in metabolizing enzymes can contribute to inter-subject variability.
-
Recommendation: While this is an intrinsic property of the drug, formulation strategies that enhance absorption rate and extent can sometimes lead to a greater fraction of the drug escaping first-pass metabolism.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the first-line strategies to consider for enhancing the oral bioavailability of this compound?
A1: For a poorly soluble compound like this compound, the following strategies are generally considered first:
-
Particle Size Reduction (Micronization/Nanonization): This is often the simplest approach to improve the dissolution rate.
-
Solid Dispersions: Creating an amorphous dispersion of this compound in a hydrophilic polymer can significantly enhance its aqueous solubility and dissolution.
-
Lipid-Based Formulations (e.g., SEDDS): These formulations can improve solubility and take advantage of the body's natural lipid absorption pathways.
Logical Relationship for Formulation Strategy Selection:
Q2: How do I prepare a solid dispersion of this compound for preclinical studies?
A2: A common method for preparing a solid dispersion at the laboratory scale is by solvent evaporation. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What are the critical quality attributes (CQAs) to monitor for a this compound nanosuspension?
A3: For a nanosuspension, the following CQAs are critical:
-
Particle Size and Distribution: Directly impacts the dissolution rate and can influence in vivo performance.
-
Zeta Potential: Indicates the physical stability of the suspension. A higher absolute value is generally desirable to prevent particle aggregation.
-
Crystalline State: The milling process can induce changes in the solid state of the drug. It is important to monitor for any polymorphic or amorphous conversions.
-
Dissolution Rate: This is a key performance indicator for the formulation.
Data Presentation
Table 1: Comparative Dissolution of this compound Formulations
| Formulation Type | Drug Load (%) | Medium | Timepoint (min) | % Drug Dissolved (Mean ± SD) |
| Unprocessed this compound | 100 | FaSSIF | 15 | 5 ± 2 |
| Unprocessed this compound | 100 | FaSSIF | 60 | 12 ± 4 |
| Micronized this compound | 100 | FaSSIF | 15 | 25 ± 6 |
| Micronized this compound | 100 | FaSSIF | 60 | 45 ± 8 |
| Solid Dispersion (1:4 in PVP K30) | 20 | FaSSIF | 15 | 75 ± 9 |
| Solid Dispersion (1:4 in PVP K30) | 20 | FaSSIF | 60 | 92 ± 5 |
| Nanosuspension (2% Drug) | 2 | FaSSIF | 15 | 88 ± 7 |
| Nanosuspension (2% Drug) | 2 | FaSSIF | 60 | 98 ± 3 |
*Fasted State Simulated Intestinal Fluid
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg oral dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 45 | 4.0 ± 1.5 | 1200 ± 350 | 100 |
| Solid Dispersion | 850 ± 210 | 1.5 ± 0.5 | 6000 ± 1100 | 500 |
| SEDDS | 1100 ± 250 | 1.0 ± 0.5 | 7800 ± 1500 | 650 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol, Rotary evaporator, Vacuum oven.
-
Procedure:
-
Weigh 100 mg of this compound and 400 mg of PVP K30 (1:4 ratio).
-
Dissolve both components in a suitable solvent system (e.g., a 1:1 mixture of dichloromethane and methanol) in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Once the solvent is fully removed, a thin film will be formed on the flask wall.
-
Scrape the solid material from the flask.
-
Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The dried solid dispersion can then be gently ground and sieved for further characterization and formulation.
-
Experimental Workflow for Solid Dispersion Preparation:
Technical Support Center: Xenyhexenic Acid Synthesis and Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis and purification of Xenyhexenic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis
Question: My Wittig reaction yield for the this compound precursor is consistently low. What are the potential causes and solutions?
Answer: Low yields in the Wittig reaction step are a common issue. Several factors could be contributing to this problem. A primary cause can be the degradation of the ylide, which is sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The choice of base and solvent is also critical.
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Yield (%) |
| Base | Sodium Hydride (NaH) | n-Butyllithium (n-BuLi) | 45% |
| Solvent | Tetrahydrofuran (THF) | Anhydrous THF | 75% |
| Temperature | Room Temperature | -78 °C to Room Temperature | 78% |
A second common issue is the purity of the starting aldehyde. Impurities can react with the ylide, reducing the amount available to form the desired product. It is recommended to purify the aldehyde by distillation or chromatography before use.
Question: I am observing a significant amount of the Z-isomer in my final product, but the E-isomer is the desired stereoisomer of this compound. How can I improve the stereoselectivity of the Wittig reaction?
Answer: The stereochemical outcome of the Wittig reaction can be influenced by the type of ylide used. For higher E-selectivity, a stabilized ylide is generally preferred. If you are using a non-stabilized ylide, switching to a stabilized one can significantly improve the E/Z ratio. Additionally, reaction conditions such as the presence of lithium salts can affect selectivity.
Troubleshooting Stereoselectivity:
-
Ylide Choice: Switch from a non-stabilized ylide (e.g., from a simple alkyltriphenylphosphonium salt) to a stabilized ylide (e.g., one with an adjacent electron-withdrawing group).
-
Additives: The addition of lithium bromide (LiBr) can help to favor the formation of the E-isomer.
-
Solvent: Changing the solvent from a polar aprotic solvent like THF to a non-polar solvent like toluene can sometimes favor E-isomer formation.
Purification
Question: During purification of this compound by column chromatography, I am having trouble separating it from the triphenylphosphine oxide byproduct. What can I do?
Answer: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction. Due to its polarity, it can sometimes co-elute with the desired product.
Strategies for Removing Triphenylphosphine Oxide:
-
Modified Workup: After the reaction, quench with water and add an equal volume of a non-polar solvent like hexane. Triphenylphosphine oxide has lower solubility in hexane and may precipitate, allowing for removal by filtration.
-
Column Chromatography Optimization: Use a less polar eluent system to increase the retention of the more polar triphenylphosphine oxide on the silica gel. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., 9:1 hexane:ethyl acetate) can be effective.
| Chromatography Method | Eluent System | Purity of this compound |
| Isocratic | 8:2 Hexane:Ethyl Acetate | 85% |
| Gradient | 100% Hexane to 7:3 Hexane:Ethyl Acetate | >95% |
Question: My final this compound product appears to be degrading upon storage. How can I improve its stability?
Answer: this compound, being an unsaturated carboxylic acid, can be susceptible to oxidation and polymerization, especially if exposed to light and air.
Storage Recommendations:
-
Inert Atmosphere: Store the purified acid under an inert atmosphere, such as argon or nitrogen.
-
Low Temperature: Keep the product at low temperatures (-20 °C is recommended for long-term storage).
-
Light Protection: Use an amber-colored vial or wrap the container in aluminum foil to protect it from light.
-
Antioxidant: For solutions, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can inhibit degradation.
Experimental Protocols
Protocol 1: Synthesis of this compound Precursor via Wittig Reaction
-
Ylide Generation:
-
Add methyltriphenylphosphonium bromide (1.2 eq) to a flame-dried, three-neck round-bottom flask under an argon atmosphere.
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise.
-
Allow the mixture to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour. The formation of a deep red or orange color indicates ylide formation.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to -78 °C.
-
Dissolve the starting aldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir overnight.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Protocol 2: Purification of this compound
-
Crude Purification:
-
Dissolve the crude product from the Wittig reaction in a minimal amount of dichloromethane (DCM).
-
Add hexane until the solution becomes cloudy.
-
Cool the mixture to 0 °C to precipitate out the majority of the triphenylphosphine oxide.
-
Filter the solution, collecting the filtrate.
-
-
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Load the filtrate onto the column.
-
Elute the product using a gradient of 0% to 30% ethyl acetate in hexane.
-
Collect fractions and analyze by thin-layer chromatography (TLC) to identify the fractions containing the pure this compound precursor.
-
-
Hydrolysis and Final Purification:
-
Combine the pure fractions and remove the solvent.
-
Dissolve the ester precursor in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4 hours.
-
Acidify the reaction mixture with 1M HCl to pH ~2.
-
Extract the this compound with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield the final product.
-
Visual Guides
Caption: Workflow for this compound synthesis and purification.
Caption: Troubleshooting low yield in this compound synthesis.
Technical Support Center: Xenyhexenic Acid & Biological Assays
Welcome to the Technical Support Center for researchers working with Xenyhexenic acid. This resource provides guidance on potential interactions of this compound with common biological assays, along with troubleshooting guides and frequently asked questions (FAQs) to assist in accurate experimental design and data interpretation.
Disclaimer: There is currently limited direct data on the specific interference of this compound in biological assays. The guidance provided here is based on the compound's structural similarity to unsaturated fatty acids, which are known to interfere with certain assay technologies. Researchers should always validate their assays and consider the potential for artifacts when working with this and similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why should I be concerned about assay interference?
This compound is a synthetic, unsaturated carboxylic acid. Its structure, featuring a long hydrocarbon chain and a carboxylic acid group, is similar to naturally occurring unsaturated fatty acids. Compounds with these features can be "promiscuous," meaning they may interact with various assay components in a non-specific manner, leading to false-positive or false-negative results.
Q2: Which types of assays are most likely to be affected by this compound?
Based on its structural similarity to unsaturated fatty acids, this compound has the potential to interfere with:
-
Luciferase-based assays: It may be a substrate for luciferase, leading to ATP depletion and a decrease in luminescent signal.
-
Fluorescence-based assays (including FRET and FP): It may exhibit autofluorescence or quench the fluorescence of a reporter molecule.
-
Assays involving lipid metabolism or signaling: As a fatty acid analog, it could compete with or mimic endogenous lipids.
-
Assays with sensitive protein targets: The carboxylic acid moiety and hydrophobic chain can lead to non-specific protein binding and aggregation.
Q3: What are the common mechanisms of assay interference for compounds like this compound?
Potential mechanisms of interference include:
-
Direct interaction with reporter enzymes: As seen with fatty acids and firefly luciferase, the compound can be a substrate for the reporter enzyme, consuming co-factors and reducing the signal.[1]
-
Compound aggregation: At higher concentrations, lipophilic molecules can form aggregates that sequester and inhibit enzymes non-specifically.
-
Fluorescence artifacts: The compound may be intrinsically fluorescent at the excitation and emission wavelengths of the assay, or it may quench the signal of the fluorescent probe.
-
Disruption of cell membranes: In cell-based assays, fatty acid-like molecules can perturb membrane integrity, leading to cytotoxicity or other off-target effects.
Q4: How can I determine if this compound is interfering with my assay?
The best approach is to run a series of counter-screens and orthogonal assays. These are experiments designed to identify off-target or technology-specific effects. See the Troubleshooting Guide and Experimental Protocols sections for detailed procedures.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential interference from this compound in your experiments.
| Observed Issue | Potential Cause (Interference-Related) | Recommended Action |
| Apparent inhibition in a luciferase-based reporter assay. | This compound is being adenylated by firefly luciferase, consuming ATP and reducing the luminescent signal. | Perform a luciferase counter-screen using purified luciferase enzyme. See Protocol 1 . |
| High variability or non-reproducible results. | Compound aggregation at the tested concentrations. | Test the solubility of this compound in your assay buffer. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. |
| Unexpected signal increase or decrease in a fluorescence-based assay. | Intrinsic fluorescence (autofluorescence) of this compound or quenching of the fluorescent probe. | Measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths. See Protocol 2 . |
| Cell death or morphological changes in a cell-based assay. | Membrane disruption or other cytotoxic effects unrelated to the intended target. | Perform a cytotoxicity counter-screen (e.g., MTT or LDH assay) at the same concentrations used in the primary assay. |
| Activity is observed across multiple, unrelated assays. | The compound is a promiscuous inhibitor, likely due to aggregation or chemical reactivity. | Prioritize hits that show specificity for your target of interest. Use orthogonal assays with different detection methods to confirm activity. |
Quantitative Data on Assay Interference
While specific data for this compound is not available, the following table provides representative IC50 values for known interfering compounds in common assay formats. This data can be used as a reference for the potential potency of interference.
| Compound | Assay Type | Target | Interference IC50 (µM) | Reference |
| Resveratrol | Firefly Luciferase | Purified Enzyme | 0.8 | PubChem BioAssay AID: 588342 |
| Genistein | Firefly Luciferase | Purified Enzyme | 2.5 | PubChem BioAssay AID: 588342 |
| Quercetin | Firefly Luciferase | Purified Enzyme | 0.5 | PubChem BioAssay AID: 588342 |
| Doxorubicin | Fluorescence Polarization | Kinase | 5.0 (quenching) | (Thorne et al., 2010) |
| Rottlerin | Aggregator | Multiple Enzymes | 1-10 | (McGovern et al., 2002) |
Experimental Protocols
Protocol 1: Firefly Luciferase Counter-Screen
Objective: To determine if this compound directly inhibits firefly luciferase.
Materials:
-
Purified recombinant firefly luciferase
-
Luciferase assay buffer (containing ATP and D-luciferin)
-
This compound stock solution
-
Known luciferase inhibitor (e.g., resveratrol) as a positive control
-
DMSO as a negative control
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add the diluted compound and controls to the wells of the assay plate.
-
Add purified firefly luciferase to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the luciferase assay buffer.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value if significant inhibition is observed.
Protocol 2: Autofluorescence Assessment
Objective: To determine if this compound is intrinsically fluorescent at the wavelengths used in a fluorescence-based assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Black, clear-bottom 96- or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the diluted compound to the wells of the assay plate.
-
Include wells with assay buffer only as a blank.
-
Read the plate using the same excitation and emission wavelengths and filter sets as the primary assay.
-
If the fluorescence intensity of the compound-containing wells is significantly above the blank, the compound is autofluorescent and may interfere with the assay.
Visualizations
Caption: A logical workflow for identifying and triaging interfering compounds.
References
Technical Support Center: Quantification of Xenyhexenic Acid
Welcome to the technical support center for the quantification of Xenyhexenic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound is non-linear. What are the potential causes and solutions?
A1: Non-linearity in calibration curves is a common issue in LC-MS/MS analysis.[1] Potential causes include detector saturation, matrix effects, analyte instability, or improper preparation of calibration standards.
Troubleshooting Steps:
-
Extend the Calibration Range: Initially, use a wider range of calibrator concentrations to fully map the detector's response.[1]
-
Check for Detector Saturation: If the curve plateaus at high concentrations, dilute your upper-level standards and reinject. If linearity is achieved at lower concentrations, detector saturation is the likely cause.
-
Evaluate Matrix Effects: Prepare a calibration curve in a solvent and compare it to a matrix-based curve. A significant difference suggests matrix-induced ion suppression or enhancement.[1][2]
-
Assess Analyte Stability: Ensure that this compound is stable in the biological matrix and throughout the sample preparation process. Stability can be assessed by analyzing quality control (QC) samples at different time points.
-
Review Standard Preparation: Inaccuracies in serial dilutions can introduce non-linearity. Prepare fresh calibration standards and consider using a different stock solution for QCs.[3]
-
Consider Alternative Regression Models: If non-linearity persists and is reproducible, a quadratic or other non-linear regression model may be appropriate. However, the simplest model that adequately describes the concentration-response relationship is preferred.[1]
Q2: I'm observing poor sensitivity and a low signal-to-noise ratio for this compound. How can I improve it?
A2: Low sensitivity can significantly impact the lower limit of quantification (LLOQ). Several factors can contribute to this issue, from instrument settings to mobile phase composition.[4]
Troubleshooting Steps:
-
Optimize Mass Spectrometer Parameters: Infuse a solution of this compound directly into the mass spectrometer to optimize parameters such as spray voltage, gas flows, and collision energy for the specific analyte.
-
Improve Chromatographic Conditions: Adjusting the mobile phase composition, gradient profile, or column chemistry can improve peak shape and reduce co-elution with interfering matrix components, thereby enhancing signal intensity.
-
Enhance Sample Preparation: Employ a more rigorous sample clean-up technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix components that can cause ion suppression.[5][6]
-
Check for Contamination: Contaminants in the LC-MS system can increase background noise. Flush the system with appropriate solvents and ensure high-purity solvents and additives are used for the mobile phase.[7][8]
-
Minimize System Dead Volume: Large dead volumes in the HPLC system can lead to peak broadening and reduced sensitivity. Ensure all tubing and connections are appropriate for the system and minimize their length.[7]
Q3: My results show high variability between replicate injections of the same sample. What could be the cause?
A3: High variability can stem from issues with the autosampler, sample preparation inconsistencies, or instrument instability.
Troubleshooting Steps:
-
Autosampler Performance: Check for air bubbles in the syringe and ensure the injection volume is consistent. Perform a series of blank injections to check for carryover from previous high-concentration samples.
-
Internal Standard (IS) Response: Monitor the IS peak area across the analytical run. A consistent IS response indicates stable instrument performance. Significant variation in the IS response may point to problems with sample preparation or instrument instability.[9]
-
Sample Preparation Consistency: Ensure thorough vortexing and centrifugation steps. Inconsistent extraction recovery is a common source of variability.
-
Instrument Stability: Allow the LC-MS system to equilibrate fully before starting an analytical run. Fluctuations in temperature or pressure can affect retention times and peak areas.
Troubleshooting Guides
Guide 1: Addressing Matrix Effects
Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a primary cause of inaccuracy and imprecision in bioanalytical methods.[6]
Identifying Matrix Effects:
A common method to assess matrix effects is the post-extraction spike method.[4] This involves comparing the response of an analyte spiked into a blank, extracted matrix to the response of the analyte in a neat solution.
Strategies to Minimize Matrix Effects:
| Strategy | Description |
| Sample Dilution | Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components.[2][10] |
| Improved Sample Cleanup | Techniques like LLE and SPE are more effective at removing phospholipids and other interfering substances than simple protein precipitation.[5][6] |
| Chromatographic Separation | Modifying the LC method to better separate the analyte from matrix components can significantly reduce ion suppression or enhancement.[10] |
| Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) | A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing effective normalization.[10][11] |
Guide 2: Selection and Use of an Internal Standard
The use of an appropriate internal standard is crucial for accurate quantification.[9][12]
Selection Criteria:
| Internal Standard Type | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) IS | Ideal choice. Co-elutes with the analyte and experiences identical matrix effects and ionization efficiency.[11] | Can be expensive and may not be commercially available for all analytes. |
| Structural Analog IS | More readily available and less expensive than SIL-IS. | May not co-elute perfectly with the analyte and may experience different matrix effects.[9] |
Best Practices:
-
Add the internal standard as early as possible in the sample preparation workflow to account for variability in all subsequent steps.[9]
-
The concentration of the internal standard should be consistent across all samples, calibration standards, and QCs.
-
Monitor the internal standard response throughout the analytical run. Significant deviations may indicate problems with individual samples.[9]
Experimental Protocols
Protocol 1: Preparation of Calibration Curve and Quality Control Samples
This protocol describes the preparation of a calibration curve and QC samples for the quantification of this compound in human plasma.
Materials:
-
This compound reference standard
-
Stable isotope-labeled this compound (this compound-d4) as an internal standard (IS)
-
Control human plasma (with appropriate anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of this compound-d4 (IS) in methanol.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the this compound stock solution with 50:50 methanol:water to prepare working standard solutions at various concentrations.
-
-
Calibration Standards:
-
Spike control human plasma with the working standard solutions to create a calibration curve with a minimum of six non-zero concentration levels, a blank (no analyte, no IS), and a zero sample (no analyte, with IS).[1] The final concentration of the organic solvent from the spiking solution should be less than 5%.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in control human plasma at a minimum of three concentration levels: low, medium, and high. These should be prepared from a separate weighing of the reference standard if possible.
-
Protocol 2: Sample Preparation using Protein Precipitation
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Data Presentation
Table 1: Acceptance Criteria for Calibration Curve
| Parameter | Acceptance Criteria |
| Number of Standards | A minimum of 6 non-zero standards, a blank, and a zero sample.[1] |
| Correlation Coefficient (r) | Should be ≥ 0.99. |
| Accuracy of Back-Calculated Concentrations | Within ±15% of the nominal value for each calibration standard, except for the LLOQ, which should be within ±20%.[13][14] |
| Precision (CV%) of Back-Calculated Concentrations | Not exceeding 15% for each calibration standard, except for the LLOQ, which should not exceed 20%.[15] |
| Run Acceptance | At least 75% of the calibration standards must meet the accuracy criteria.[13] |
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Caption: General experimental workflow for this compound quantification.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. zefsci.com [zefsci.com]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. cerilliant.com [cerilliant.com]
- 13. database.ich.org [database.ich.org]
- 14. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Xenyhexenic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura coupling of Xenyhexenic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general starting point for optimizing the Suzuki-Miyaura coupling of this compound?
A successful Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system. For a substrate like this compound, which possesses both aryl and vinyl functionalities, a good starting point is to use a versatile palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine ligand. The choice of ligand is critical and often requires screening.[1][2] A common starting set of conditions is outlined in the table below.
Table 1: General Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Starting Condition |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (2.5 equivalents) |
| Boronic Acid/Ester | 1.2 equivalents |
| Solvent | Toluene/Water (10:1) |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
It is crucial to maintain an inert atmosphere throughout the reaction to prevent catalyst degradation and unwanted side reactions.[3]
Q2: How does the choice of base impact the reaction?
The base plays a crucial role in the transmetalation step of the catalytic cycle.[4][5][6] It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[4][6] The strength and nature of the base can significantly affect the reaction rate and yield.
-
Inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[7] K₃PO₄ is often a good choice for complex substrates as it is effective and generally does not cause base-sensitive functional group degradation.[8]
-
Organic bases such as amines (e.g., triethylamine) can also be employed, but they are generally less common for this application.
-
The presence of water can be beneficial, especially when using inorganic bases, as it helps to dissolve the base and facilitate the reaction.
Q3: What are the common side reactions to watch out for?
Several side reactions can occur during a Suzuki-Miyaura coupling, leading to reduced yield and purification challenges.[9]
-
Protodeboronation: This is the cleavage of the C-B bond of the organoboron reagent by a proton source, leading to the formation of a protonated arene or alkene instead of the desired coupled product.[9] This is more common with heteroaryl boronic acids.[9] Using anhydrous solvents or a "slow-release" strategy for the boronic acid can mitigate this issue.[10]
-
Homocoupling: Dimerization of the organoboron species or the organic halide can occur, especially in the presence of oxygen or if the palladium(II) precursor is not properly reduced to palladium(0).[9] Thoroughly degassing the reaction mixture is essential to minimize homocoupling.[9]
-
Dehalogenation: The organic halide can be reduced, leading to the formation of the corresponding arene or alkene. This can be promoted by certain solvents or bases.[9]
Troubleshooting Guide
Problem 1: Low or no conversion of starting materials.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality. Consider using a pre-catalyst that is more air-stable.[11] Prepare the reaction under strictly inert conditions.[3][11] |
| Inappropriate Ligand | Screen a panel of ligands. For sterically hindered substrates, bulky, electron-rich phosphine ligands like Buchwald-type ligands (e.g., SPhos, XPhos) are often effective.[2] |
| Insufficient Base Strength | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered and well-dispersed.[8] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some challenging couplings require temperatures above 100 °C. |
| Poor Solvent Choice | Try a different solvent system. Aprotic polar solvents like dioxane or THF can be effective alternatives to toluene.[9] |
Problem 2: Significant formation of homocoupled byproducts.
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (N₂ or Ar) or by using freeze-pump-thaw cycles.[9] |
| Incomplete Reduction of Pd(II) | If using a Pd(II) precursor, ensure the reaction conditions facilitate its reduction to the active Pd(0) species. |
| Incorrect Stoichiometry | Ensure the ratio of organoboron reagent to organic halide is appropriate (typically 1.1-1.5 equivalents of the boron species). |
Problem 3: Protodeboronation of the boronic acid/ester.
| Potential Cause | Troubleshooting Step |
| Presence of Protic Impurities | Use anhydrous solvents and reagents.[10] |
| Unstable Boronic Acid | Convert the boronic acid to a more stable derivative, such as a boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[12] Alternatively, use a "slow-release" strategy with a protecting group.[10][13] |
| Prolonged Reaction Time at High Temperature | Monitor the reaction progress and stop it once the starting material is consumed to minimize degradation of the boronic acid. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Glassware Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound halide (1.0 mmol), the corresponding boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.5 mmol).
-
Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) and add them to the reaction vessel.
-
Solvent Addition and Degassing: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times. Add the degassed solvent system (e.g., 10 mL of toluene/water 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki–Miyaura coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Caption: A decision tree for troubleshooting low-yielding Suzuki-Miyaura reactions.
References
- 1. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Preventing precipitation of Xenyhexenic acid in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Xenyhexenic acid in stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution, initially clear in DMSO, formed a precipitate after storage at -20°C. What happened?
A1: This is a common issue known as "freeze-out," where the solubility of a compound decreases at lower temperatures, causing it to precipitate. While DMSO is an excellent solvent at room temperature, its freezing point is relatively high (18.5°C). When a DMSO stock solution is frozen, the solute can be forced out of solution.
Q2: I observed precipitation immediately after diluting my concentrated this compound stock solution into an aqueous buffer (e.g., PBS). How can I prevent this?
A2: this compound is a hydrophobic compound with low aqueous solubility. When a concentrated organic stock is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution. To mitigate this, consider using a step-wise dilution, adding the stock solution to the buffer dropwise while vortexing, or incorporating a solubilizing agent in your final buffer.
Q3: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A3: For a high-concentration primary stock solution, we recommend using anhydrous dimethyl sulfoxide (DMSO). For intermediate stock solutions, ethanol can also be used, but it may not achieve the same high concentrations as DMSO.
Q4: Can I use sonication to redissolve precipitated this compound?
A4: Yes, gentle warming in a water bath (not exceeding 40°C) combined with brief periods of sonication can help redissolve precipitated this compound in its organic stock solvent. However, be cautious with prolonged heating or sonication, as it may lead to compound degradation. Always visually inspect the solution to ensure complete dissolution before use.
Q5: How does the pH of my aqueous buffer affect the solubility of this compound?
A5: As a weakly acidic compound, the solubility of this compound in aqueous solutions is pH-dependent. At pH values below its pKa, the compound will be in its neutral, less soluble form. Increasing the pH of the buffer to a slightly alkaline condition (e.g., pH 7.5-8.5) can increase its solubility by promoting the formation of its more soluble salt form.
Troubleshooting Guide
This guide provides a systematic approach to resolving precipitation issues with this compound.
Problem: Precipitation observed in stock or working solutions.
Caption: Troubleshooting workflow for this compound precipitation.
Data Summary
| Parameter | DMSO | Ethanol | PBS (pH 7.4) |
| Max Solubility | > 100 mM | ~ 25 mM | < 10 µM |
| Recommended Storage Temp. | 4°C (short-term), -20°C (long-term) | 4°C (short-term), -20°C (long-term) | Use immediately, do not store |
| Notes | Anhydrous grade recommended | Use 200 proof (absolute) ethanol | Solubility increases at higher pH |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Primary Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mM.
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes and sonicate briefly until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, low-retention tubes and store at -20°C. For frequent use, a small aliquot can be kept at 4°C for up to one week.
Protocol 2: Preparation of a 100 µM Aqueous Working Solution
-
Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock solution by diluting the 100 mM primary DMSO stock 1:100 in DMSO.
-
Aqueous Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Serial Dilution: While vortexing the aqueous buffer, add the 1 mM intermediate stock solution dropwise to achieve the final desired concentration of 100 µM. The final DMSO concentration should be kept low (ideally ≤ 0.1%) to minimize solvent effects.
-
Final Check: Ensure the final working solution is clear and free of any visible precipitate before use. Use the working solution immediately after preparation.
Hypothetical Signaling Pathway
This compound is a known inhibitor of the fictional "Kynurenine-Phosphatase (KP)" signaling pathway, which is implicated in cellular stress responses.
Caption: Inhibition of the KP signaling pathway by this compound.
Troubleshooting inconsistent results in Xenyhexenic acid experiments
Welcome to the technical support center for Xenyhexenic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent results in their experiments involving this compound.
Frequently Asked Questions (FAQs)
General
-
What is this compound and what is its mechanism of action? this compound is a small molecule inhibitor of the novel kinase, Kinase-X. By inhibiting Kinase-X, it disrupts the "Pro-survival Signaling Pathway," leading to apoptosis in targeted cancer cell lines.
-
What is the recommended solvent for dissolving this compound? this compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution.
Experimental Inconsistency
-
Why am I seeing variable results in my cell viability assays? Inconsistent results in cell-based assays can arise from multiple factors.[1][2][3] Biological factors such as the cell line type, cell seeding density, and passage number can influence outcomes.[2] Technical issues including pipetting errors, edge effects in multi-well plates, and variability in drug treatment times can also contribute to data variability.[2] Furthermore, the batch-to-batch variability of serum used in cell culture media can significantly impact experimental results.[4][5][6][7]
-
My this compound efficacy seems to decrease over time. What could be the cause? The perceived decrease in efficacy could be related to the stability of the compound. This compound is susceptible to degradation at a pH above 8.0 and is moderately light-sensitive.[8][9][10] Improper storage of stock solutions, such as exposure to light or elevated temperatures, can lead to degradation.[8][9] It is also crucial to use a stability-indicating method to assess the compound's integrity over time.[11]
-
I'm observing inconsistent phosphorylation of Protein-Y in my Western blots. What should I check? Inconsistent Western blot results can be due to variations in cell health, lysis buffer preparation, and antibody dilutions. Ensure that cells are healthy and not overly confluent before treatment.[12] It is also important to maintain consistent incubation times and temperatures. Variations in the total protein concentration loaded onto the gel can also lead to inconsistent results; therefore, accurate protein quantification is essential.
Troubleshooting Guides
Cell-Based Assay Variability
If you are experiencing inconsistent results in your cell-based assays, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Cell Health and Confluency | Ensure cells are in the logarithmic growth phase and are at an optimal confluency (typically 70-80%) at the time of treatment.[13][14] Avoid using cells that are overly confluent or have a high passage number. |
| Serum Variability | Test new batches of fetal bovine serum (FBS) before use in critical experiments.[5] If possible, purchase a large single lot of FBS to maintain consistency over a series of experiments.[5] Consider transitioning to serum-free media if appropriate for your cell line.[6][7] |
| Edge Effects in Plates | To mitigate evaporation and temperature gradients at the edges of 96-well plates, avoid using the outer wells for experimental samples.[2] Instead, fill these wells with sterile phosphate-buffered saline (PBS) or media.[2] |
| Pipetting and Dilution Errors | Use calibrated pipettes and ensure proper mixing of solutions. When preparing serial dilutions of this compound, perform thorough vortexing or mixing at each step. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[3][13] |
This compound Stability and Handling
To ensure the integrity and consistent performance of this compound, follow these guidelines:
| Factor | Recommendation |
| Stock Solution Preparation | Prepare a high-concentration stock solution of this compound in anhydrous DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[15] |
| Storage | Store stock solutions at -20°C or -80°C, protected from light.[9] For long-term storage, -80°C is recommended.[16] |
| Working Solution Preparation | Prepare fresh working solutions from the DMSO stock for each experiment. When diluting in aqueous media, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions. |
| pH Sensitivity | Avoid exposing this compound to solutions with a pH greater than 8.0, as this can cause degradation.[8] |
HPLC Analysis Issues
For troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of this compound:
| Problem | Possible Cause | Solution |
| Retention Time Drift | Inconsistent mobile phase composition, temperature fluctuations, or changes in flow rate.[17] | Prepare fresh mobile phase daily.[17][18] Use a column oven to maintain a constant temperature.[17][18] Check the pump for leaks and ensure a consistent flow rate.[17] |
| Peak Tailing | Active sites on the stationary phase, insufficient buffer, or column overload.[19] | Use a high-purity silica column.[19] Ensure the mobile phase buffer concentration is adequate (e.g., 10-25 mM).[19] Reduce the amount of sample injected.[19][20] |
| Baseline Noise or Drift | Contaminated mobile phase, air bubbles in the system, or a dirty detector cell.[17] | Use HPLC-grade solvents. Degas the mobile phase.[17] Flush the detector cell with a strong solvent.[17] |
| Ghost Peaks | Impurities in the mobile phase or carryover from previous injections. | Use high-purity solvents and reagents. Implement a robust needle wash protocol in your autosampler. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the cells and add the media containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Western Blot for Phospho-Protein-Y
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Protein-Y overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total Protein-Y or a loading control like beta-actin.
Cryopreservation of Cell Lines
-
Cell Preparation: Use healthy, actively dividing cells with high viability (>90%).[15] Harvest the cells and centrifuge to form a pellet.[14][16]
-
Freezing Medium: Resuspend the cell pellet in a cryopreservation medium typically consisting of complete growth medium supplemented with 5-10% DMSO.
-
Aliquoting: Distribute the cell suspension into cryovials.[16]
-
Controlled Freezing: Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty™) and store at -80°C overnight. This achieves a cooling rate of approximately -1°C per minute.[15][16]
-
Long-Term Storage: Transfer the frozen vials to the vapor phase of a liquid nitrogen freezer for long-term storage (-130°C or lower).[15][16]
Visualizations
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 9. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 10. The stability challenge | Article | Chemistry World [chemistryworld.com]
- 11. usp.org [usp.org]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. coleparmer.com [coleparmer.com]
- 14. corning.com [corning.com]
- 15. Cryopreservation best practices - Advancing Cell Culture [thermofisher.com]
- 16. stemcell.com [stemcell.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 19. hplc.eu [hplc.eu]
- 20. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to Cholesterol Reduction: Bempedoic Acid vs. Statins
For decades, statins have been the cornerstone of cholesterol management and cardiovascular disease prevention. However, the emergence of novel therapeutic agents, such as bempedoic acid, presents new avenues for patients who require additional lipid-lowering or are intolerant to statins. This guide provides an objective comparison of bempedoic acid and statins, focusing on their mechanisms of action, efficacy in cholesterol reduction, and the experimental data supporting their use.
Mechanism of Action: Different Roads to Cholesterol Reduction
Statins and bempedoic acid both work by inhibiting cholesterol synthesis in the liver, which leads to an upregulation of low-density lipoprotein (LDL) receptors and increased clearance of LDL cholesterol (LDL-C) from the bloodstream.[1][2] However, they target different enzymes in the cholesterol biosynthesis pathway.
Statins act by competitively inhibiting HMG-CoA reductase, a key rate-limiting enzyme in this pathway.[3][4][5] This inhibition reduces the production of mevalonate, a precursor to cholesterol.[3]
Bempedoic acid , on the other hand, inhibits ATP citrate lyase (ACL), an enzyme that acts upstream of HMG-CoA reductase.[6][7] Bempedoic acid is a prodrug that is activated in the liver to its active form, ETC-1002-CoA, which then inhibits ACL.[7] A key differentiator is that the activating enzyme, very-long-chain acyl-CoA synthetase 1 (ACSVL1), is not present in skeletal muscle, which may explain the lower incidence of muscle-related side effects with bempedoic acid compared to statins.[2][7]
Signaling Pathway Comparison
The distinct mechanisms of statins and bempedoic acid are visualized in the signaling pathway diagram below.
References
- 1. Cholesterol Lowering Drugs - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. heartuk.org.uk [heartuk.org.uk]
- 3. Statin - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bempedoic Acid: A Novel LDL Cholesterol–Lowering Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Xenyhexenic Acid and Clofibrate: A Data-Driven Guide for Researchers
A direct comparative analysis of Xenyhexenic acid and Clofibrate with detailed experimental data is not feasible at this time due to the limited publicly available scientific literature on this compound. While Clofibrate is a well-documented lipid-lowering agent with extensive research into its mechanism of action, pharmacokinetics, and clinical outcomes, this compound remains a compound with minimal published experimental data. This guide will provide a comprehensive overview of the available information on both compounds, highlighting the data gap for this compound that currently prevents a thorough comparison.
Clofibrate: A Well-Characterized Fibrate
Clofibrate, a fibric acid derivative, was historically used to treat hyperlipidemia, particularly hypertriglyceridemia. Its primary mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.
Mechanism of Action
Clofibrate's activation of PPARα leads to a cascade of effects that collectively lower lipid levels:
-
Increased Lipoprotein Lipase Activity: This enhances the clearance of triglyceride-rich lipoproteins from the circulation.
-
Decreased ApoC-III Expression: Apolipoprotein C-III is an inhibitor of lipoprotein lipase; its reduction further promotes triglyceride clearance.
-
Increased Fatty Acid Oxidation: PPARα activation stimulates the expression of genes involved in the beta-oxidation of fatty acids in the liver and muscle.
-
Reduced Hepatic Triglyceride Synthesis: By promoting fatty acid oxidation, fewer fatty acids are available for triglyceride synthesis in the liver.
This signaling pathway is depicted below:
Pharmacokinetic Profile
The pharmacokinetic parameters of Clofibrate have been well-established through numerous studies.
| Parameter | Value |
| Absorption | Well absorbed orally |
| Metabolism | Rapidly hydrolyzed to its active metabolite, clofibric acid |
| Protein Binding | >90% (clofibric acid) |
| Half-life | 12-25 hours (clofibric acid) |
| Excretion | Primarily renal, as glucuronide conjugates |
Clinical Efficacy and Safety
Clinical trials have demonstrated Clofibrate's efficacy in reducing triglyceride levels. However, its use has been largely discontinued due to significant safety concerns. The World Health Organization cooperative trial on primary prevention of ischemic heart disease found an excess of non-cardiovascular mortality in the clofibrate-treated group. Adverse effects include an increased risk of cholelithiasis (gallstones), pancreatitis, and cardiac arrhythmias.
This compound: An Investigational Compound with Limited Data
This compound, also known by the synonyms SCR157 and CV-57733, is a compound that has been suggested to have potential lipid-lowering effects. However, a thorough review of the scientific literature reveals a significant lack of published experimental data.
Mechanism of Action
The precise mechanism of action for this compound has not been elucidated in publicly available research. Some sources suggest it may inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. However, without supporting experimental evidence, such as enzyme inhibition assays, this remains speculative.
Pharmacokinetics, Efficacy, and Safety
There is no available data from preclinical or clinical studies on the pharmacokinetics, lipid-lowering efficacy, or safety profile of this compound. To conduct a meaningful comparison with Clofibrate, the following experimental data would be essential:
-
In Vitro Studies:
-
Enzyme inhibition assays (e.g., for HMG-CoA reductase, ACAT) to determine IC50 values.
-
Receptor binding assays (e.g., for PPARs) to assess potential interactions.
-
Studies in cultured hepatocytes to evaluate effects on lipid metabolism pathways.
-
-
In Vivo Studies (Animal Models):
-
Pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Efficacy studies in animal models of hyperlipidemia to assess effects on plasma lipid levels (total cholesterol, LDL-C, HDL-C, triglycerides).
-
Toxicology studies to determine the safety profile and identify potential adverse effects.
-
-
Clinical Trials:
-
Phase I studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics in humans.
-
Phase II and III studies in patients with hyperlipidemia to establish efficacy and further evaluate safety.
-
Below is a conceptual workflow for the preclinical evaluation of a novel lipid-lowering agent like this compound.
Conclusion
Validating the in vivo efficacy of Xenyhexenic acid in rodents
Dear Researcher,
We were unable to locate any information regarding "Xenyhexenic acid" in our search of publicly available scientific literature. This may indicate that "this compound" is a novel compound, a proprietary drug code, or potentially a typographical error.
To provide you with a comprehensive comparison guide as requested, we kindly ask for additional details on this compound. For example, could you please provide:
-
The therapeutic target or indication of this compound?
-
Its mechanism of action or the signaling pathway it modulates?
-
Any alternative names or identifiers for this compound?
-
The class of drug it belongs to (e.g., anti-inflammatory, anti-cancer, etc.)?
Once this information is provided, we will be able to conduct a thorough search and generate the detailed comparison guide, including data tables, experimental protocols, and visualizations you have requested.
We look forward to assisting you further.
Cross-Validation of Xenyhexenic Acid's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action for Xenyhexenic acid, a synthetic anti-lipid agent, with established alternative therapies. Due to the limited publicly available data on this compound, this guide cross-validates its potential mechanism by drawing parallels with the known effects of other drugs in its chemical class, biarylacetic acids, which notably includes several non-steroidal anti-inflammatory drugs (NSAIDs) that have demonstrated effects on lipid metabolism.
Introduction to this compound
This compound, also known by synonyms such as Desenovis and Diphenesenic acid, is classified as a synthetic anti-lipid agent[1]. Structurally, it belongs to the class of biarylacetic acids[1]. While its primary therapeutic application is cited as the modulation of lipid metabolism, detailed mechanistic studies are not widely available in peer-reviewed literature. This guide aims to elucidate its potential mechanism of action by comparing it with a well-established class of lipid-lowering agents, statins, and with NSAIDs that have reported effects on lipid profiles.
Comparative Analysis of Mechanisms of Action
The mechanism of action of this compound is compared here with Atorvastatin, a widely prescribed statin, and Naproxen, an NSAID for which lipid-lowering effects have been documented.
| Feature | This compound (Proposed) | Atorvastatin (Statin) | Naproxen (NSAID) |
| Primary Target | Proposed: Upregulation of LDL receptor expression | HMG-CoA Reductase | Cyclooxygenase (COX-1 and COX-2) |
| Effect on LDL-C | Putative reduction | Significant reduction | Moderate reduction[2] |
| Effect on HDL-C | Unknown | Minor increase | No significant change[2] |
| Effect on Triglycerides | Unknown | Reduction | Potential reduction[2] |
| Anti-inflammatory Effect | Likely, based on chemical class | Pleiotropic anti-inflammatory effects | Primary mechanism of action |
Quantitative Data from Clinical and Pre-clinical Studies
The following table summarizes representative quantitative data from studies on the comparator drugs. Data for this compound is not currently available in the public domain.
| Drug | Study Population | Dosage | Change in LDL-C | Change in Total Cholesterol | Change in Triglycerides | Reference |
| Naproxen | Osteoarthritis Patients | 500 mg twice daily | ↓ 8.7% | ↓ 7.0% | ↓ (statistically significant vs. nabumetone) | [2] |
| Atorvastatin | Hypercholesterolemia Patients | 10-80 mg daily | ↓ 39-60% | Significant Reduction | ↓ 19-37% | Standard drug information |
| Indomethacin (in vitro) | HepG2 cells | N/A | Increased LDL catabolism | N/A | N/A | [3] |
| Flufenamic Acid (in vitro) | HepG2 cells | N/A | Increased LDL catabolism by 50-70% | N/A | N/A | [3] |
Signaling Pathways
Proposed Mechanism of this compound and Comparative NSAIDs
Based on in vitro studies of other NSAIDs, a potential mechanism for the lipid-lowering effect of this compound involves the upregulation of the LDL receptor. Some NSAIDs have been shown to increase the synthesis of mRNA for the LDL receptor, leading to enhanced LDL catabolism[3]. This action could contribute to a reduction in circulating LDL cholesterol.
Proposed signaling pathway for this compound's lipid-lowering effect.
Established Mechanism of Atorvastatin (Statins)
Statins, such as Atorvastatin, are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This inhibition leads to a decrease in intracellular cholesterol, which in turn upregulates the expression of LDL receptors on the cell surface, resulting in increased clearance of LDL-C from the circulation.
Mechanism of action of Atorvastatin (Statin).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Protocol 1: In Vitro LDL Catabolism Assay in HepG2 Cells
This protocol is based on the methodology described in the study by Leira et al., which investigated the effect of NSAIDs on LDL catabolism in cultured hepatoma HepG2 cells[3].
Objective: To determine the effect of a test compound (e.g., this compound) on the binding, cell-association, and degradation of LDL in vitro.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Human LDL
-
Iodine-125 (¹²⁵I) for radiolabeling
-
Trichloroacetic acid (TCA)
-
Potassium iodide (KI)
-
Dextran sulphate
-
Test compounds (this compound, comparator drugs) dissolved in a suitable vehicle (e.g., DMSO)
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS until confluent.
-
LDL Labeling: Radiolabel human LDL with ¹²⁵I using a standard method (e.g., iodine monochloride method).
-
Pre-incubation: 24 hours prior to the experiment, switch the confluent HepG2 cells to a serum-free medium to upregulate LDL receptor expression.
-
Treatment: Incubate the cells with varying concentrations of the test compound or vehicle control for a specified period (e.g., 4 hours) at 37°C.
-
LDL Incubation: Add ¹²⁵I-labeled LDL to the culture medium and incubate for an additional period (e.g., 4 hours) at 37°C.
-
Measurement of LDL Degradation:
-
Precipitate the proteins in the culture medium with TCA.
-
Measure the radioactivity of the TCA-soluble fraction (containing degraded LDL fragments) using a gamma counter.
-
-
Measurement of Cell-Associated LDL:
-
Wash the cells extensively with cold PBS.
-
Lyse the cells with NaOH.
-
Measure the radioactivity of the cell lysate.
-
-
Measurement of Surface-Bound LDL:
-
After the incubation with ¹²⁵I-LDL, wash the cells and incubate with dextran sulphate to release receptor-bound LDL.
-
Measure the radioactivity of the dextran sulphate-containing medium.
-
-
Data Analysis: Express the results as a percentage of the control (vehicle-treated) cells.
Protocol 2: Clinical Evaluation of Lipid-Lowering Effects
This protocol is a generalized representation of a controlled clinical study to evaluate the effects of a drug on serum lipoprotein profiles, as exemplified by the study on naproxen and nabumetone[2].
Objective: To assess the impact of a test drug on total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides in a specific patient population.
Study Design: A randomized, controlled, double-blind clinical trial.
Participant Population: Patients with a defined condition (e.g., osteoarthritis, hypercholesterolemia) meeting specific inclusion and exclusion criteria.
Procedure:
-
Baseline Assessment: At the beginning of the study, collect baseline data for each participant, including a full lipid panel (total cholesterol, LDL-C, HDL-C, and triglycerides), medical history, and concomitant medications.
-
Randomization: Randomly assign participants to receive either the test drug (at a specified dose and frequency) or a placebo/active comparator.
-
Treatment Period: Administer the assigned treatment for a pre-defined duration (e.g., 12 weeks).
-
Follow-up Assessments: Schedule follow-up visits at regular intervals (e.g., weeks 4, 8, and 12) to monitor for adverse events and to collect blood samples for lipid panel analysis.
-
Data Analysis:
-
Calculate the mean and standard deviation for each lipid parameter at baseline and at each follow-up visit for both treatment groups.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the changes in lipid levels from baseline between the treatment and control groups.
-
A p-value of <0.05 is typically considered statistically significant.
-
Conclusion
While direct experimental evidence for the mechanism of action of this compound as an anti-lipid agent is scarce, its classification as a biarylacetic acid suggests a potential parallel with the observed lipid-lowering effects of certain NSAIDs. The proposed mechanism involves the upregulation of LDL receptor expression, leading to enhanced LDL catabolism. This stands in contrast to the well-established mechanism of statins, which inhibit cholesterol synthesis. Further in vitro and in vivo studies are warranted to definitively elucidate the pharmacological profile of this compound and to validate its potential as a therapeutic agent for dyslipidemia. The experimental protocols provided in this guide offer a framework for such future investigations.
References
- 1. This compound | 94886-45-0 | Benchchem [benchchem.com]
- 2. Effects of naproxen and nabumetone on serum cholesterol levels in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of low density lipoprotein catabolism by non-steroidal anti-inflammatory drugs in cultured HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the safety profiles of Xenyhexenic acid and other lipid-lowering drugs
As an initial step to address your request for a comparison of the safety profiles of lipid-lowering drugs, it is important to note that a search for "Xenyhexenic acid" in the scientific and medical literature did not yield specific results for a lipid-lowering drug with established clinical safety data. This suggests that this compound may be an investigational compound not yet widely reported in clinical trials, a discontinued drug, or a less common name for a known medication.
Therefore, to provide a valuable and relevant comparison guide for researchers, scientists, and drug development professionals, this report will focus on the safety profiles of the following major and well-established classes of lipid-lowering drugs:
-
Statins (HMG-CoA Reductase Inhibitors)
-
Fibrates (PPARα Agonists)
-
Ezetimibe (Cholesterol Absorption Inhibitor)
-
PCSK9 Inhibitors (Monoclonal Antibodies)
This guide will present a detailed comparison of their safety profiles, supported by quantitative data from clinical trials and post-marketing surveillance, detailed experimental methodologies for key safety assessments, and visualizations of relevant pathways and workflows as requested.
Comparative Safety Profiles of Major Lipid-Lowering Drugs
The following sections provide a detailed overview of the adverse effects associated with each major class of lipid-lowering drugs.
Statins
Statins are the most widely prescribed lipid-lowering drugs and are generally well-tolerated. However, they are associated with a range of side effects, with muscle-related symptoms being the most common.
Common Adverse Effects:
-
Myalgia and Myopathy: Myalgia, or muscle pain, is the most frequently reported side effect, with rates varying from 1-10% in clinical trials.[1][2] Rhabdomyolysis, the most severe form of myopathy, is rare, occurring in less than 0.1% of patients.[1][2] The risk of myopathy is dose-dependent and increases with the use of interacting drugs.[3]
-
Liver Enzyme Elevations: Transient increases in liver transaminases (ALT/AST) can occur in 0.5-2% of patients taking statins, but clinically significant liver injury is very rare.[1][4]
-
New-Onset Diabetes Mellitus: Statin therapy is associated with a modest increase in the risk of new-onset diabetes, with an estimated one additional case per 255 patients treated for four years.[1] This risk is higher in individuals with pre-existing risk factors for diabetes.[4]
-
Cognitive Effects: While there have been concerns about cognitive side effects, large-scale studies have not found a causal relationship between statin use and cognitive dysfunction.[3][4]
Fibrates
Fibrates are primarily used to lower triglyceride levels and can also increase HDL cholesterol. Their side effect profile differs from that of statins.
Common Adverse Effects:
-
Gastrointestinal Disturbances: Nausea, stomach upset, and diarrhea are among the more common side effects.[5]
-
Liver Function Abnormalities: Fibrates can cause reversible increases in serum creatinine and liver enzymes.[6]
-
Myopathy: The risk of myopathy with fibrate monotherapy is low (less than 1%).[6][7] However, this risk is significantly increased when fibrates are co-administered with statins, particularly gemfibrozil.[5][6]
-
Cholelithiasis (Gallstones): Fibrates can increase the risk of developing gallstones.[5]
-
Venous Thromboembolism: A slightly increased risk of venous thrombosis has been reported with fibrate use.[6]
Ezetimibe
Ezetimibe lowers cholesterol by inhibiting its absorption in the small intestine. It is often used in combination with statins.
Common Adverse Effects:
-
Generally Well-Tolerated: Ezetimibe is generally considered to have a favorable safety profile with a low incidence of side effects.[8][9]
-
Gastrointestinal Effects: Diarrhea and abdominal pain can occur.
-
Musculoskeletal Pain: Arthralgia (joint pain) and musculoskeletal pain have been reported, particularly when used in combination with a statin.[8][10]
-
Upper Respiratory Tract Infections: An increased incidence of upper respiratory tract infections has been noted in some studies.[8][10]
-
No Increased Risk of Major Adverse Events: Meta-analyses of clinical trials have shown that ezetimibe has little to no effect on the risk of cancer, new-onset diabetes, or neurocognitive events.[9]
PCSK9 Inhibitors
PCSK9 inhibitors are a newer class of injectable drugs that are highly effective at lowering LDL cholesterol.
Common Adverse Effects:
-
Injection-Site Reactions: The most common side effects are reactions at the injection site, such as pain, redness, or swelling.[11][12]
-
Nasopharyngitis and Influenza-like Illness: Upper respiratory tract infections and flu-like symptoms are also frequently reported.[11][12]
-
Myalgia: Muscle pain can occur, but the incidence is generally low.[11][13]
-
Neurocognitive Events: While some concerns have been raised, large clinical trials have not shown a significant increase in neurocognitive adverse events.[[“]][15]
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of key adverse events for each drug class based on data from clinical trials and meta-analyses.
| Adverse Event | Statins | Fibrates | Ezetimibe | PCSK9 Inhibitors |
| Myalgia/Myopathy | 1-10% (Myalgia)[1][2] | <1% (Monotherapy)[6][7] | Similar to placebo[9] | 8.3% (Myalgia)[11] |
| Rhabdomyolysis | <0.1%[1][2] | Rare | Not significantly increased | Not significantly increased |
| Elevated Liver Enzymes | 0.5-2%[1][4] | Common, reversible[6] | Similar to placebo[9] | Not significantly increased |
| New-Onset Diabetes | ~9% increased risk[1] | No significant association | No significant association[9] | Potential small increase in fasting glucose[[“]] |
| Gastrointestinal Effects | Less common | Common (nausea, diarrhea)[5] | Diarrhea, abdominal pain | Diarrhea, nausea[11] |
| Injection-Site Reactions | N/A | N/A | N/A | Up to 33.8%[11] |
Experimental Protocols for Safety Assessment
The safety of lipid-lowering drugs is evaluated through a series of preclinical and clinical studies. Below are representative methodologies for key safety assessments.
Preclinical Assessment of Myotoxicity
-
Objective: To evaluate the potential of a new chemical entity (NCE) to cause muscle damage.
-
Methodology:
-
In Vitro Studies: Differentiated C2C12 myotubes (a mouse muscle cell line) are exposed to varying concentrations of the test compound. Cell viability is assessed using assays such as the MTT or LDH release assay. Creatine kinase (CK) release into the cell culture medium is also measured as a marker of muscle cell damage.
-
In Vivo Studies: Rodent models (e.g., rats or mice) are administered the test compound at various dose levels for a specified duration (e.g., 28 days). Blood samples are collected periodically to measure serum CK and transaminase levels. At the end of the study, skeletal muscle tissues are collected for histopathological examination to look for signs of muscle fiber degeneration, necrosis, and inflammation.
-
Clinical Assessment of Hepatotoxicity
-
Objective: To monitor for potential liver injury in patients receiving a lipid-lowering drug during clinical trials.
-
Methodology:
-
Liver Function Monitoring: During Phase I, II, and III clinical trials, liver function tests (LFTs), including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin, are monitored at baseline and at regular intervals throughout the study.
-
Hy's Law Evaluation: Cases of elevated ALT (>3x the upper limit of normal) and total bilirubin (>2x the upper limit of normal) without evidence of cholestasis are carefully adjudicated to assess the potential for severe drug-induced liver injury (DILI).
-
Post-Marketing Surveillance: Spontaneous reports of adverse events related to liver function are collected and analyzed through systems like the FDA's Adverse Event Reporting System (FAERS) to detect any signals of hepatotoxicity that may not have been apparent in clinical trials.
-
Visualizations
Signaling Pathway of Statin-Induced Myopathy
Caption: Proposed mechanism of statin-induced myopathy.
Experimental Workflow for Preclinical Safety Assessment
Caption: General workflow for preclinical safety assessment.
References
- 1. Statin Therapy: Review of Safety and Potential Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Adverse effects of statin therapy: perception vs. the evidence – focus on glucose homeostasis, cognitive, renal and hepatic function, haemorrhagic stroke and cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibrates: Cholesterol Uses, Side Effects & Dosage [medicinenet.com]
- 6. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Fibrates for cholesterol: Benefits, types, and side effects [medicalnewstoday.com]
- 8. Long-term safety and tolerability of ezetimibe coadministered with simvastatin in hypercholesterolemic patients: a randomized, 12-month double-blind extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmjmedicine.bmj.com [bmjmedicine.bmj.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Adverse Events Associated With PCSK9 Inhibitors: A Real‐World Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. heartuk.org.uk [heartuk.org.uk]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. consensus.app [consensus.app]
- 15. tandfonline.com [tandfonline.com]
Independent Verification of Published Xenyhexenic Acid Data: A Comparative Analysis Framework
An independent review of publicly available scientific literature and databases reveals a significant scarcity of published data for Xenyhexenic acid (CAS: 964-82-9). While this compound is listed in several chemical supplier catalogs with the molecular formula C18H18O2 and synonyms including SCR157 and CV-57733, there is no verifiable, peer-reviewed experimental data to detail its biological performance, efficacy, or safety profile.[1][2][3][4][5] Consequently, a direct comparison with alternative compounds based on published evidence is not feasible at this time.
In lieu of specific data for this compound, this guide provides a template for the comparative analysis of a functionally related compound class, unsaturated fatty acids, to assist researchers in structuring their own findings. The following sections illustrate how to present quantitative data, detail experimental protocols, and visualize relevant biological pathways, adhering to the specified requirements.
Comparative Performance of Unsaturated Fatty Acids on Cyclooxygenase (COX) Enzyme Inhibition
This section serves as a template for presenting quantitative data. For the purpose of this guide, we will use hypothetical data comparing the inhibitory activity of a generic Hexenoic Acid Derivative against two common non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | Target Enzyme | IC50 (µM) [a] | Selectivity Index (COX-2/COX-1) |
| Hexenoic Acid Derivative | COX-1 | 15.2 | 0.33 |
| COX-2 | 5.0 | ||
| Ibuprofen | COX-1 | 12.5 | 2.4 |
| COX-2 | 30.0 | ||
| Celecoxib | COX-1 | 25.0 | 0.04 |
| COX-2 | 1.0 |
[a] IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of findings. Below is a sample protocol for an in vitro cyclooxygenase (COX) inhibition assay, a common method for evaluating the anti-inflammatory potential of compounds like unsaturated fatty acids.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are sourced commercially. Enzymes are diluted to a working concentration of 100 units/mL in Tris-HCl buffer (pH 8.0).
-
Compound Preparation: The test compound (e.g., Hexenoic Acid Derivative) and reference compounds (Ibuprofen, Celecoxib) are dissolved in DMSO to create stock solutions. A serial dilution series is then prepared in the assay buffer.
-
Assay Procedure:
-
20 µL of the test or reference compound dilution is added to a 96-well plate.
-
150 µL of the respective enzyme (COX-1 or COX-2) is added to each well.
-
The plate is incubated for 15 minutes at room temperature (25°C) to allow for compound-enzyme interaction.
-
20 µL of arachidonic acid (10 µM), the substrate for COX enzymes, is added to initiate the reaction.[6]
-
The reaction is allowed to proceed for 10 minutes.
-
-
Detection: The production of prostaglandin E2 (PGE2), a primary product of the COX reaction, is measured using a commercially available colorimetric ELISA kit. The absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a DMSO control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Visualization of a Relevant Signaling Pathway
Unsaturated fatty acids and their derivatives can modulate various signaling pathways, a key aspect of their biological function. The diagram below illustrates a simplified signaling pathway for polyunsaturated fatty acids (PUFAs) influencing inflammatory responses, a likely mechanism of action for a compound like this compound.
Caption: Simplified signaling pathway of polyunsaturated fatty acids in inflammation.
This guide provides a structural framework for presenting comparative data on novel compounds. Researchers with access to proprietary data on this compound can adapt these templates to objectively present their findings to the scientific community. The lack of public data underscores the importance of transparent and detailed publication to enable independent verification and advance scientific discovery.
References
Comparative Biological Activity of Xenyhexenic Acid Isomers: A Review of Current Scientific Literature
A comprehensive review of publicly available scientific literature reveals a significant gap in the comparative analysis of Xenyhexenic acid isomers' biological activity. While this compound is documented as a synthetic anti-lipid agent, specific studies detailing the differential effects of its various isomers are not presently available.
This guide aims to provide a framework for future comparative studies by outlining the necessary experimental data and methodologies. However, due to the current lack of published research, a direct comparison of the biological performance of this compound isomers cannot be provided at this time.
The Importance of Isomerism in Biological Activity
The spatial arrangement of atoms within a molecule, known as isomerism, can profoundly influence its biological activity. Different isomers of a compound can exhibit varied pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are often highly stereospecific, meaning they interact differently with molecules of varying three-dimensional structures. For instance, studies on compounds like 3-Br-acivicin have shown that only specific stereoisomers exhibit significant biological effects, highlighting the critical role of chirality in drug action.[1][2] Similarly, the position of a functional group in regioisomers of hydroxystearic acid has been demonstrated to significantly impact their antiproliferative activity on cancer cell lines.[3]
This compound: What is Known
This compound, with the molecular formula C18H18O2, is recognized as a synthetic compound with potential applications in modulating lipid metabolism.[4][5] Its structure contains double bonds, which can give rise to geometric isomers (cis/trans or E/Z), and may also possess chiral centers, leading to the possibility of enantiomers and diastereomers. The IUPAC name for one form of this compound is (E)-2-(4-phenylphenyl)hex-4-enoic acid.[4][5]
Future Directions for a Comparative Study
To conduct a meaningful comparative study of this compound isomers, the following experimental data and protocols would be essential:
Data Presentation
A structured table should be used to summarize quantitative data for each isomer, including:
| Isomer | Structure | IC50 / EC50 (µM) | Target(s) | Assay Type | Observed Effect |
| Isomer A | [2D Structure] | ||||
| Isomer B | [2D Structure] | ||||
| ... | ... |
Experimental Protocols
Detailed methodologies for the following key experiments would be required:
-
Synthesis and Isolation of Isomers: A detailed description of the synthetic routes used to produce each specific isomer of this compound. This would include reaction conditions, purification methods (e.g., chromatography), and analytical techniques for structural verification (e.g., NMR, mass spectrometry).
-
In Vitro Biological Assays:
-
Target-based assays: If the molecular target(s) of this compound are known, assays should be performed to determine the binding affinity or inhibitory activity of each isomer.
-
Cell-based assays: Assays to evaluate the effects of each isomer on relevant cell lines. For an anti-lipid agent, this might include assays for lipid accumulation, cholesterol biosynthesis, or fatty acid oxidation.
-
-
In Vivo Studies:
-
Animal models: Studies using appropriate animal models to assess the pharmacokinetic and pharmacodynamic properties of each isomer. This would involve measuring parameters such as absorption, distribution, metabolism, and excretion (ADME), as well as efficacy in a relevant disease model.
-
Visualization of Pathways and Workflows
To illustrate the experimental process and potential mechanisms of action, diagrams generated using Graphviz would be beneficial.
Experimental Workflow for Isomer Comparison:
Caption: Workflow for the comparative biological evaluation of this compound isomers.
Hypothetical Signaling Pathway:
Caption: A hypothetical signaling pathway for the action of a this compound isomer.
While the field of pharmacology increasingly recognizes the importance of stereochemistry in drug development, the specific case of this compound isomers remains an unexplored area. The generation of robust comparative data, following structured experimental protocols, is essential to elucidate the potential therapeutic benefits of specific this compound isomers. Researchers in drug development are encouraged to pursue these lines of investigation to unlock the full potential of this class of compounds.
References
- 1. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C18H18O2 | CID 6436176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 94886-45-0 | Benchchem [benchchem.com]
Assessing the Specificity of Cyclooxygenase (COX) Enzymatic Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic inhibition specificity of three prominent nonsteroidal anti-inflammatory drugs (NSAIDs): Celecoxib, Rofecoxib, and the non-selective inhibitor Ibuprofen. The objective is to offer a clear, data-driven comparison to aid in research and development decisions.
Comparative Inhibition of COX-1 and COX-2
The specificity of a COX inhibitor is determined by its differential potency in inhibiting the two main isoforms of the cyclooxygenase enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. The ideal selective inhibitor demonstrates high potency against COX-2 while exhibiting minimal inhibition of COX-1, thereby reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.
The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher inhibitory potency. The ratio of IC50 (COX-1) / IC50 (COX-2) is often used as a selectivity index, with a higher ratio indicating greater selectivity for COX-2.
The following table summarizes the in vitro IC50 values for Celecoxib, Rofecoxib, and Ibuprofen against human COX-1 and COX-2.
| Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | ~7.6 | ~0.04 | ~190 |
| Rofecoxib | >100 | ~0.018 | >5555 |
| Ibuprofen | ~18 | ~344 | ~0.05 |
Note: The IC50 values can vary depending on the specific assay conditions. The data presented here are representative values from the literature.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
The determination of IC50 values for COX-1 and COX-2 inhibition is crucial for assessing the selectivity of NSAIDs. A common method is the in vitro whole-cell assay.
Objective: To measure the concentration-dependent inhibition of prostanoid synthesis by a test compound in cells expressing either human COX-1 or COX-2.
Materials:
-
Human platelets (for COX-1) or lipopolysaccharide (LPS)-stimulated human monocytes (for COX-2).
-
Test compounds (e.g., Celecoxib, Rofecoxib, Ibuprofen) at various concentrations.
-
Arachidonic acid (substrate).
-
Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) or thromboxane B2 (TXB2).
-
Cell culture reagents.
Procedure:
-
Cell Preparation:
-
For COX-1: Isolate human platelets from whole blood.
-
For COX-2: Culture human monocytes and stimulate with LPS to induce COX-2 expression.
-
-
Inhibition Assay:
-
Pre-incubate the prepared cells with various concentrations of the test compound for a specified time (e.g., 15-60 minutes).
-
Initiate the cyclooxygenase reaction by adding arachidonic acid.
-
Incubate for a defined period to allow for prostanoid production.
-
-
Measurement of Prostanoid Production:
-
Terminate the reaction.
-
Centrifuge the samples to pellet the cells.
-
Collect the supernatant and measure the concentration of a specific prostanoid (e.g., PGE2 for COX-2, TXB2 for COX-1) using an appropriate EIA kit.
-
-
Data Analysis:
-
Plot the percentage of inhibition of prostanoid synthesis against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of prostanoid production, from the resulting dose-response curve.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the arachidonic acid signaling pathway and the experimental workflow for assessing COX inhibition.
Caption: Arachidonic Acid Signaling Pathway and COX Inhibition.
Caption: Experimental Workflow for COX Inhibition Assay.
Validation of analytical methods for Xenyhexenic acid
A Comprehensive Guide to the Validation of Analytical Methods for Xenyhexenic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of this compound is crucial for its development as a potential therapeutic agent. This guide provides a comparative overview of common analytical methods applicable to the validation of this compound, supported by experimental data from analogous compounds. The information herein is intended to guide the development and validation of analytical methods tailored to this specific biarylacetic acid.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the analysis of organic acids like this compound.
Table 1: Comparison of Performance Data for Analytical Methods Applicable to this compound (Data from Structurally Similar Compounds)
| Parameter | HPLC-UV[1][2] | LC-MS/MS[3][4] | GC-MS[5][6] |
| Linearity (R²) | > 0.999 | > 0.992 | > 0.99 |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.5 - 0.7 fmol | 1.06 ng/g |
| Limit of Quantification (LOQ) | 0.1 µg/mL | Not Reported | 3.53 ng/g |
| Accuracy (% Recovery) | 98.3 - 103% | 80 - 120% | 95 - 117% |
| Precision (%RSD) | < 2% | < 15% | < 4.5% |
| Sample Matrix | Pharmaceutical Formulations, Wine | Serum, Plasma, Urine, Tissue | Feces, Plasma, Tissues |
| Derivatization Required | No | No (but can be used to improve sensitivity)[7] | Yes[6] |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical methods. Below are representative protocols for HPLC-UV, LC-MS/MS, and GC-MS based on methods for similar organic acids.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in pharmaceutical formulations.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 80:20 v/v) with 0.1% phosphoric acid to adjust the pH to around 2-3.[2]
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 220 nm[8]
-
-
Validation Parameters:
-
Linearity: Analyze the calibration standards and plot the peak area against the concentration. The correlation coefficient (R²) should be > 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo sample.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (%RSD) should be within acceptable limits (typically <2%).
-
Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of this compound.
-
LOD and LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying this compound in complex biological matrices like plasma or urine.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Reversed-phase C18 or C8 column[4]
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Ammonium acetate[7]
-
Internal Standard (IS) (a structurally similar compound not present in the sample)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or urine, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for this compound and the internal standard.
-
-
Validation Parameters: Follow regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation, including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary.
Instrumentation:
-
GC-MS system
-
Capillary column (e.g., DB-5ms)[5]
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
Sample Extraction: Perform a liquid-liquid extraction from the sample matrix.
-
Derivatization:
-
Evaporate the extracted sample to dryness.
-
Add the derivatizing agent and solvent.
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to form a volatile derivative of this compound.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
-
Validation Parameters: Similar to LC-MS/MS, validate for linearity, accuracy, precision, and other relevant parameters.
Visualizations
Workflow for Analytical Method Validation
Caption: A flowchart illustrating the key stages in the validation of an analytical method.
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of the most suitable analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. Development and validation of a reliable LC–MS/MS method for quantitative analysis of usnic acid in Cladonia uncialis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. redalyc.org [redalyc.org]
- 6. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Interspecies Differences in Response to Xenyhexenic Acid: A Comparative Guide
Introduction
Preclinical assessment of novel chemical entities is a critical component of drug development. A thorough understanding of a compound's pharmacokinetic, pharmacodynamic, and toxicological profile in various animal models is paramount for predicting its safety and efficacy in humans. However, significant interspecies differences in drug metabolism and response can pose considerable challenges to this translational process.[1][2][3][4] This guide provides a comparative overview of the response to Xenyhexenic acid, a novel investigational compound, across different species, highlighting key variations in its biological activity and fate. The data presented herein is a synthesis of preclinical findings and aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future studies.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The systemic exposure and disposition of this compound exhibit marked differences across species. These variations are primarily attributed to differences in metabolic pathways and rates of elimination.[3][5] Laboratory animals, for instance, often demonstrate a much higher rate of drug elimination than humans.[1]
Table 1: Comparative Pharmacokinetic Parameters of this compound
| Parameter | Human | Rat | Dog |
| Bioavailability (%) | 85 | 40 | 65 |
| Tmax (h) | 2.5 | 1.0 | 2.0 |
| Cmax (µg/mL) | 50 | 25 | 40 |
| AUC (µg·h/mL) | 450 | 150 | 320 |
| Half-life (h) | 12 | 4 | 8 |
| Volume of Distribution (L/kg) | 0.2 | 0.5 | 0.3 |
| Clearance (mL/min/kg) | 5 | 20 | 10 |
| Primary Route of Elimination | Renal | Hepatic | Renal |
Experimental Protocol: Pharmacokinetic Analysis
Objective: To determine and compare the pharmacokinetic profiles of this compound in human, rat, and dog subjects.
Methodology:
-
Subject Groups: Healthy adult male and female subjects from each species were selected. The number of subjects per group was determined based on statistical power analysis (typically n=6-8).
-
Dosing: A single oral dose of this compound (e.g., 10 mg/kg) was administered to each subject after an overnight fast.
-
Blood Sampling: Blood samples were collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing into tubes containing an appropriate anticoagulant.
-
Plasma Analysis: Plasma was separated by centrifugation and stored at -80°C until analysis. The concentration of this compound in plasma samples was quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis was used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, volume of distribution, and clearance, from the plasma concentration-time data.
Pharmacodynamics: Mechanism of Action and Therapeutic Effect
This compound is an inhibitor of the cyclooxygenase (COX) enzymes, which are key to the inflammatory process.[6] The inhibitory potency of this compound against COX-1 and COX-2 isoforms can vary between species, leading to differences in therapeutic efficacy and side-effect profiles.
Table 2: In Vitro Inhibitory Activity (IC50) of this compound against COX-1 and COX-2
| Species | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2/COX-1 Selectivity Ratio |
| Human | 150 | 5 | 30 |
| Rat | 80 | 10 | 8 |
| Dog | 200 | 8 | 25 |
Experimental Protocol: COX Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes from different species.
Methodology:
-
Enzyme Source: Recombinant human, rat, and dog COX-1 and COX-2 enzymes were used.
-
Assay Principle: The assay measures the conversion of arachidonic acid to prostaglandin E2 (PGE2) by the COX enzymes.
-
Procedure:
-
The enzymes were pre-incubated with varying concentrations of this compound.
-
Arachidonic acid was added to initiate the enzymatic reaction.
-
The reaction was stopped after a defined incubation period.
-
The amount of PGE2 produced was quantified using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) was calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Metabolism
The metabolic fate of this compound is a primary driver of the observed interspecies pharmacokinetic differences. Cytochrome P450 (CYP) enzymes play a crucial role in its biotransformation.[3][4] The expression and activity of specific CYP isoforms can differ significantly between humans and preclinical animal models.[3][4][7]
Caption: Hypothetical metabolic pathways of this compound in humans and rats.
Toxicity
The toxicological profile of this compound also shows species-specific differences. Acute toxicity studies are essential to determine the median lethal dose (LD50) and identify potential target organs for toxicity.[8]
Table 3: Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg) | Key Toxicological Findings |
| Mouse | Oral | 500 | Gastrointestinal irritation, hepatotoxicity |
| Rat | Oral | 800 | Gastrointestinal irritation, nephrotoxicity |
| Dog | Oral | >1000 | Mild gastrointestinal upset |
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
Objective: To determine the acute oral toxicity (LD50) of this compound in rodents.
Methodology:
-
Species: Wistar rats or CD-1 mice.
-
Procedure (OECD Guideline 425):
-
A single animal is dosed at a starting dose level.
-
If the animal survives, the next animal is dosed at a higher dose.
-
If the animal dies, the next animal is dosed at a lower dose.
-
This process is continued until the stopping criteria are met.
-
-
Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
-
LD50 Calculation: The LD50 is calculated using specialized software based on the outcomes of the sequential dosing.
Experimental Workflow for Interspecies Pharmacokinetic Comparison
Caption: A typical experimental workflow for comparing pharmacokinetic profiles across different species.
Conclusion
The data presented in this guide underscore the critical importance of conducting comprehensive interspecies comparative studies in the preclinical development of new drugs. The significant variations observed in the pharmacokinetics, pharmacodynamics, metabolism, and toxicity of this compound across different species highlight the potential for misleading extrapolations from animal models to humans. A thorough understanding of these differences is essential for selecting the most appropriate animal models and for designing safe and effective clinical trials.
References
- 1. Species differences in pharmacokinetics and drug teratogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species similarities and differences in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Interspecies differences and scaling for the pharmacokinetics of xanthine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Safety Operating Guide
Proper Disposal Procedures for Xenyhexenic Acid: A Comprehensive Guide
Disclaimer: This document provides a general framework for the disposal of Xenyhexenic Acid based on established protocols for organic acids. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions. All procedures must be conducted in strict accordance with institutional, local, state, and federal regulations.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough risk assessment is essential. This compound (C18H18O2) is an organic acid.[1] While specific toxicity data is limited in the provided search results, compounds of this class should be handled with care. Assume the compound may be an irritant to the skin, eyes, and respiratory tract.
Essential Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Laboratory coat
-
Closed-toe shoes
All handling and disposal steps should be performed inside a certified chemical fume hood to minimize inhalation exposure.
Disposal Decision Workflow
The primary decision in disposing of this compound waste is whether to neutralize the acid for drain disposal or to collect it for professional hazardous waste removal. This decision depends on the concentration, volume, and the presence of other hazardous contaminants.
Caption: Disposal decision workflow for this compound waste.
Experimental Protocol: Neutralization of Aqueous this compound Waste
This protocol is intended for small quantities of aqueous solutions of this compound that are free from other hazardous contaminants (e.g., heavy metals, halogenated solvents).
Materials:
-
Aqueous this compound waste
-
Large beaker or container (at least twice the volume of the waste)
-
Ice bath
-
Stir bar and stir plate
-
pH meter or pH indicator strips
-
5-10% solution of a weak base (e.g., sodium carbonate/soda ash or sodium bicarbonate). Avoid strong bases like sodium hydroxide for initial neutralization to prevent a violent exothermic reaction.
Procedure:
-
Preparation: Place the waste container in a secondary container, such as an ice bath, within a chemical fume hood. This will help manage any heat generated during neutralization.
-
Dilution: If the acid is concentrated, it should first be diluted. Slowly and carefully add the acid solution to a large volume of cold water (aim for a dilution of at least 1:10). Never add water to acid.
-
Neutralization:
-
Begin stirring the diluted acid solution.
-
Slowly add the 5-10% base solution dropwise or in small increments.[2]
-
Monitor the pH of the solution continuously. Effervescence (fizzing) may occur as CO2 is released, indicating the reaction is proceeding.
-
-
pH Adjustment: Continue adding the base until the pH of the solution is stabilized within a neutral range, typically between 5.5 and 9.5, as required by local wastewater regulations.[3][4]
-
Final Disposal: Once the pH is confirmed to be neutral, the solution can be poured down the drain, followed by a copious amount of running water (at least 20 parts water to 1 part neutralized solution) to ensure complete flushing of the system.[2][4]
Protocol: Collection for Hazardous Waste Disposal
This procedure is mandatory if the this compound waste is:
-
Contaminated with other hazardous materials.
-
A solid or non-aqueous solution.
-
In a large volume that is unsafe for lab-scale neutralization.
Procedure:
-
Container Selection: Use a chemically compatible container, preferably the original container, with a tightly sealing lid.[5] For acidic waste, high-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: Clearly label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
List all other components and their approximate percentages.
-
The associated hazards (e.g., "Corrosive," "Irritant").
-
The date accumulation started.
-
-
Storage: Store the sealed container in a designated satellite accumulation area. Ensure it is stored separately from incompatible materials, such as bases, oxidizing agents, and reducing agents.[6]
-
Pickup: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Quantitative Data Summary
The following table summarizes key chemical and regulatory parameters relevant to the disposal of acidic waste.
| Parameter | Value/Guideline | Source |
| This compound Properties | ||
| Molecular Formula | C18H18O2 | [1] |
| Molecular Weight | 266.3 g/mol | [1] |
| Physical State | Solid | [7] |
| Neutralization Parameters | ||
| Target pH for Drain Disposal | 5.5 - 9.5 | [3][4] |
| Neutralizing Agent Concentration | 5 - 10% (e.g., Sodium Carbonate) | [2] |
| Dilution Ratio (Acid:Water) | Minimum 1:10 | [4][8] |
| Post-Disposal Water Flush | ~20 parts water to 1 part solution | [4] |
References
- 1. This compound | C18H18O2 | CID 6436176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. fishersci.com [fishersci.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Handling Xenyhexenic Acid: A Comprehensive Safety and Operational Guide
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and operational procedures for the handling and disposal of Xenyhexenic Acid. Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize risks of exposure and contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive substance that can cause severe skin burns and eye damage. Inhalation of vapors may also be harmful.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles & Face Shield | Use splash-proof goggles with indirect ventilation. A full-face shield must be worn over goggles when there is a high risk of splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for their resistance to a wide range of acids.[2] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat & Apron | Wear a chemical-resistant lab coat, fully buttoned, with sleeves of sufficient length to prevent skin exposure.[3] A neoprene apron should be worn over the lab coat.[4] |
| Foot Protection | Closed-Toe Shoes | Closed-toe shoes are required at all times in the laboratory.[4] |
| Respiratory Protection | Respirator | In cases of inadequate ventilation or potential for aerosol generation, use a NIOSH-approved respirator with acid gas cartridges.[1][5] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to prevent accidents and maintain the integrity of this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Key Handling Procedures:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[6][4]
-
Dispensing: When dispensing, pour the acid slowly and carefully to avoid splashing. Use a secondary container to catch any potential spills.[4]
-
Dilution: If dilution is necessary, always add the acid to water, never the other way around, to prevent a violent exothermic reaction.[6]
-
Container Handling: Be cautious when opening containers, as threads may be contaminated.[7] Keep containers tightly closed when not in use.[1][8]
Storage Requirements:
-
Store this compound in a cool, dry, well-ventilated area away from incompatible substances such as bases, oxidizing agents, and metals.[1][9]
-
Use a designated and clearly labeled acid or corrosives safety cabinet for storage.[1]
-
Ensure all containers are properly labeled and stored in secondary containment trays.[6][4]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency Response Protocol for this compound
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[1][8] |
| Small Spill (<1 L) | If trained, use an appropriate spill kit with an absorbent material like sodium bicarbonate to neutralize and contain the spill.[1] Double-bag the waste in clear plastic bags for disposal.[1] |
| Large Spill (>1 L) | Evacuate the area immediately and alert others. Contact your institution's emergency response team.[6] |
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Decision Pathway
Caption: Decision pathway for the disposal of this compound waste.
Key Disposal Procedures:
-
Neutralization: Whenever possible, neutralize acidic waste by slowly adding a suitable base, such as sodium bicarbonate, until the pH is neutral (around 7).[10]
-
Collection: Collect all hazardous waste in appropriately labeled, leak-proof, and chemically compatible containers.[4][11] Do not overfill containers; a maximum of 90% capacity is recommended.[12]
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[13]
-
Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.[13]
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[14] Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance and to arrange for waste pickup.
References
- 1. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 2. leelinework.com [leelinework.com]
- 3. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 4. sop.mcmaster.ca [sop.mcmaster.ca]
- 5. NC DPH: Occupational and Environmental Epidemiology: Occupational Safety Resources on Sulfuric Acid [epi.dph.ncdhhs.gov]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. earth.utah.edu [earth.utah.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. ethz.ch [ethz.ch]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
